Fmoc-Trp(Boc)-OH
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,17,25-26H,16,18H2,1-3H3,(H,32,36)(H,34,35)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOHASQZJSJZBT-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431755 | |
| Record name | Fmoc-Trp(Boc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143824-78-6 | |
| Record name | Fmoc-L-Trp(Boc)-OH | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143824-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-Trp(Boc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3V4CFM5R8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Trp(Boc)-OH: A Core Component in Modern Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα-Fmoc-N(in)-Boc-L-tryptophan (Fmoc-Trp(Boc)-OH), a critical building block in solid-phase peptide synthesis (SPPS). We will delve into its chemical properties, its indispensable role in mitigating common side reactions associated with tryptophan, and provide detailed experimental protocols for its application. This document is intended to serve as a valuable resource for professionals engaged in peptide research and drug development.
Introduction to this compound
This compound is a derivative of the essential amino acid L-tryptophan, engineered for use in Fmoc-based solid-phase peptide synthesis.[1][2] It features two orthogonal protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group and the acid-labile tert-butyloxycarbonyl (Boc) group on the indole nitrogen of the side chain.[2] This dual-protection scheme is fundamental to its utility, allowing for the precise and efficient incorporation of tryptophan into peptide sequences while preventing undesirable modifications.[1][3]
The indole side chain of tryptophan is highly susceptible to oxidation and alkylation by electrophiles, particularly carbocations generated during the acidic conditions of peptide cleavage.[3][4] The introduction of the Boc group on the indole nitrogen provides robust protection against these side reactions, significantly improving the purity and yield of the final peptide product.[3][5][6] This is especially crucial in the synthesis of peptides containing both tryptophan and arginine, as protecting groups from arginine (like Pbf) can generate reactive species upon cleavage.[3][5]
Chemical and Physical Properties
The quantitative data for this compound are summarized in the table below, providing key physical and chemical characteristics for experimental planning and execution.
| Property | Value | Reference(s) |
| CAS Number | 143824-78-6 | [7][8][9] |
| Molecular Formula | C₃₁H₃₀N₂O₆ | [7][8][9] |
| Molecular Weight | 526.58 g/mol | [8][9][10] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Purity (Typical) | ≥97.0% (HPLC) | [8][11][12] |
| Melting Point | ~97 °C | [1][10][13] |
| Optical Rotation [α]20/D | -21° ± 2° (c=1% in DMF) | [11][13] |
| Solubility | Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate | [2][13][14] |
| Storage Conditions | 2-8°C, protect from moisture | [1][10][13] |
The Challenge of Tryptophan in Peptide Synthesis and the this compound Solution
The synthesis of tryptophan-containing peptides is often complicated by the reactivity of the indole ring. During the final cleavage step from the resin, which typically employs strong acids like trifluoroacetic acid (TFA), carbocations are generated from the removal of other side-chain protecting groups (e.g., tert-butyl groups, Pbf from arginine). These electrophilic carbocations can attack the electron-rich indole ring, leading to irreversible alkylation and significantly compromising the purity of the crude peptide.[3][4][15]
This compound was developed specifically to overcome this challenge. The Boc group on the indole nitrogen effectively shields it from electrophilic attack.[3] During TFA cleavage, the Boc group is removed, but it forms a transient N-in-carboxy indole intermediate. This intermediate is unstable and quickly decarboxylates upon aqueous work-up, but its brief existence is sufficient to protect the indole ring from modification during the critical cleavage phase.[7][13][14] This mechanism ensures the integrity of the tryptophan residue is maintained.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - SRIRAMCHEM [sriramchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. ≥97.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemscene.com [chemscene.com]
- 10. This compound | 143824-78-6 | FF15878 | Biosynth [biosynth.com]
- 11. ≥97.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound, ≥97.0% (HPLC) 143824-78-6 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 13. This compound CAS#: 143824-78-6 [m.chemicalbook.com]
- 14. This compound | 143824-78-6 [chemicalbook.com]
- 15. peptide.com [peptide.com]
Fmoc-Trp(Boc)-OH CAS number and material safety data sheet
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical compound Fmoc-Trp(Boc)-OH, including its CAS number, safety data, and applications in scientific research, particularly in the field of peptide synthesis.
Chemical Identification
The Chemical Abstracts Service (CAS) number for this compound is 143824-78-6 .[1][2][3][4][5]
Physicochemical and Safety Data
The following table summarizes the key quantitative data for this compound, compiled from various safety data sheets and chemical suppliers.
| Property | Value | References |
| Molecular Formula | C₃₁H₃₀N₂O₆ | [1][2][3][4][5] |
| Molecular Weight | 526.58 g/mol | [2][3][5] |
| Appearance | White solid | [6][7] |
| Melting Point | Approximately 97 °C (Decomposes before melting) | [5][7] |
| Optical Activity | [α]20/D −21±2°, c = 1% in DMF | [3][8] |
| Purity | ≥95% to ≥97.0% (HPLC) | [2][3] |
| Storage Temperature | 2-8°C | [3][5][7][9] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [6] |
| Water Solubility | 0.00009 g/L at 20 °C | [7][10] |
| Acute Oral LD50 (Rat) | >2000 mg/kg | [10][11] |
| Acute Dermal LD50 (Rabbit) | >2000 mg/kg | [10][11] |
Material Safety Data Sheet (MSDS) Summary
This compound is classified as a skin sensitizer and is toxic to aquatic life with long-lasting effects.[9][11][12]
Hazard Statements:
Precautionary Statements:
-
Prevention: Avoid breathing dust.[9][12] Contaminated work clothing should not be allowed out of the workplace.[9][12] Wear protective gloves.[9] Avoid release to the environment.[9][12]
-
Response: If on skin, wash with plenty of soap and water.[9] If skin irritation or a rash occurs, get medical advice/attention.[9][12] Collect spillage.[9][12]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[9]
First-Aid Measures:
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[7][12]
-
Skin Contact: Wash off with soap and plenty of water.[7][12]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[12]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[7][12]
Handling and Storage:
-
Avoid contact with skin and eyes and the formation of dust and aerosols.[9]
-
Keep the container tightly closed in a dry and well-ventilated place.[7][9]
Experimental Protocols and Applications
This compound is a crucial reagent in Fmoc solid-phase peptide synthesis (SPPS) , a foundational technique in drug discovery and development.[3][6] Its primary application is in the synthesis of peptides containing tryptophan, particularly when arginine is also present. The Boc protecting group on the indole side chain of tryptophan minimizes side reactions during the deprotection of other amino acid side chains, such as the sulfonyl protecting groups from arginine. This results in purer crude peptides and higher yields.[4][13][14]
General Workflow for Fmoc Solid-Phase Peptide Synthesis
The following diagram illustrates the cyclical nature of Fmoc SPPS.
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Deprotection of the Trp(Boc) Side Chain
A key advantage of using this compound is the stability of the Boc group during the Fmoc deprotection steps. The Boc group is removed during the final cleavage from the resin, typically using a strong acid like trifluoroacetic acid (TFA). The cleavage with TFA generates an N-in-carboxy indole intermediate, which protects the tryptophan from alkylation and sulfonation. This intermediate is then removed under aqueous conditions during the work-up of the peptide.[1][6]
Caption: Deprotection pathway for the Trp(Boc) side chain.
Logical Relationships in Safe Handling
The safe handling of this compound involves a hierarchy of controls, from engineering controls to personal protective equipment.
Caption: Hierarchy of safety controls for handling this compound.
References
- 1. chempep.com [chempep.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound = 97.0 HPLC 143824-78-6 [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. This compound | 143824-78-6 | FF15878 | Biosynth [biosynth.com]
- 6. This compound | 143824-78-6 [chemicalbook.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. ≥97.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. severnbiotech.com [severnbiotech.com]
- 12. Page loading... [wap.guidechem.com]
- 13. advancedchemtech.com [advancedchemtech.com]
- 14. peptide.com [peptide.com]
An In-depth Technical Guide to the Synthesis of Fmoc-Trp(Boc)-OH from L-Tryptophan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for Nα-(9-Fluorenylmethoxycarbonyl)-N-in-(tert-butoxycarbonyl)-L-tryptophan (Fmoc-Trp(Boc)-OH), a critical building block in solid-phase peptide synthesis (SPPS). The strategic introduction of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen of tryptophan is paramount for preventing unwanted side reactions, such as alkylation, during peptide synthesis, particularly in sequences containing arginine. This guide details the experimental protocols for the two key stages of the synthesis, presents quantitative data for each step, and includes a workflow diagram for clarity.
Introduction
L-Tryptophan, with its nucleophilic indole side chain, presents a unique challenge in peptide synthesis. The indole ring is susceptible to electrophilic attack from carbocations generated during the cleavage of other protecting groups, leading to impurities and reduced yields. To mitigate this, the indole nitrogen is protected with a Boc group, which is stable under the basic conditions used for Fmoc group removal but is readily cleaved under the final acidic cleavage conditions. The subsequent protection of the α-amino group with the Fmoc group yields the final product, this compound, ready for incorporation into peptide sequences.
Synthesis Pathway Overview
The synthesis of this compound from L-tryptophan is a two-step process:
-
N-in-Boc Protection: Selective protection of the indole nitrogen of L-tryptophan with a tert-butoxycarbonyl (Boc) group to yield N-in-Boc-L-tryptophan (Trp(Boc)-OH).
-
N-α-Fmoc Protection: Protection of the α-amino group of N-in-Boc-L-tryptophan with a 9-fluorenylmethoxycarbonyl (Fmoc) group to yield the final product, this compound.
Experimental Protocols
Step 1: Synthesis of N-in-Boc-L-tryptophan (Trp(Boc)-OH)
This protocol details the selective protection of the indole nitrogen of L-tryptophan using di-tert-butyl dicarbonate (Boc)₂O and 4-dimethylaminopyridine (DMAP) as a catalyst.
Materials:
-
L-Tryptophan
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of L-tryptophan methyl ester in acetonitrile (MeCN), add di-tert-butyl dicarbonate ((Boc)₂O) (1.05 equivalents) and 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (EtOAc) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-in-Boc-L-tryptophan methyl ester.
-
Saponification: Dissolve the crude methyl ester in a mixture of methanol and water. Add sodium hydroxide (1 equivalent) and stir the mixture at room temperature until the ester hydrolysis is complete (monitored by TLC).
-
Purification: Acidify the reaction mixture with 1 M HCl to a pH of approximately 3-4. Extract the product with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude N-in-Boc-L-tryptophan can be further purified by flash column chromatography on silica gel.
Step 2: Synthesis of Nα-Fmoc-N-in-Boc-L-tryptophan (this compound)
This protocol describes the protection of the α-amino group of N-in-Boc-L-tryptophan using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).
Materials:
-
N-in-Boc-L-tryptophan
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
n-Heptane
-
Isopropyl ether
Procedure:
-
Reaction Setup: Dissolve N-in-Boc-L-tryptophan in a mixture of dioxane and a 10% aqueous sodium bicarbonate solution.
-
Addition of Fmoc-Cl: Cool the solution in an ice bath and add a solution of Fmoc-Cl in dioxane dropwise while maintaining the temperature at 0-5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Add water to the reaction mixture and wash with diethyl ether to remove any unreacted Fmoc-Cl and byproducts. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3.
-
Extraction and Purification: Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.
-
Final Purification: The crude product can be purified by stirring in a mixture of isopropyl ether and n-heptane, followed by filtration and drying under vacuum to yield the purified this compound.[1]
Quantitative Data
The following tables summarize the typical quantitative data for each step of the synthesis.
Table 1: Synthesis of N-in-Boc-L-tryptophan
| Parameter | Value | Reference |
| Yield | Almost quantitative (for the methyl ester) | |
| Purity | >95% (after chromatography) | - |
| Key Reagents | (Boc)₂O, DMAP | |
| Solvent | Acetonitrile |
Table 2: Synthesis of this compound
| Parameter | Value | Reference |
| Yield | 86% (after purification) | [1] |
| Purity | ≥97.0% (HPLC) | [2] |
| Key Reagents | Fmoc-Cl, NaHCO₃ | - |
| Solvent | Dioxane/Water | - |
Experimental Workflow and Logical Relationships
Caption: Synthetic workflow for this compound from L-tryptophan.
Conclusion
The synthesis of this compound is a crucial process for enabling the successful solid-phase synthesis of complex tryptophan-containing peptides. The protection of the indole nitrogen with a Boc group effectively prevents deleterious side reactions, leading to higher purity and yields of the final peptide product. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals to confidently and efficiently synthesize this essential amino acid derivative. Careful execution of the described steps, coupled with diligent monitoring and purification, will ensure the production of high-quality this compound for advanced research and development applications.
References
Solubility characteristics of Fmoc-Trp(Boc)-OH in DMF and other organic solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Nα-Fmoc-N(in)-Boc-L-tryptophan (Fmoc-Trp(Boc)-OH), a critical building block in solid-phase peptide synthesis (SPPS). A thorough understanding of its solubility in various organic solvents is paramount for optimizing peptide coupling reactions, ensuring high yields, and maintaining the purity of synthetic peptides. This document details the solubility profile of this compound, presents a standardized protocol for its experimental determination, and illustrates its application within the context of SPPS.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃₁H₃₀N₂O₆ |
| Molecular Weight | 526.58 g/mol |
| Appearance | White to off-white powder/crystal[1] |
| CAS Number | 143824-78-6[2][3] |
| Melting Point | Approximately 97-99°C[1][4] |
| Storage Temperature | 2–8°C, protected from moisture and light[1][2] |
Solubility of this compound in Organic Solvents
This compound is generally soluble in a range of polar aprotic and other organic solvents.[2][3][4][5] The bulky and hydrophobic nature of both the Fmoc and Boc protecting groups contributes significantly to its solubility profile in organic media.
Quantitative Solubility Data
The following table summarizes the available qualitative and estimated quantitative solubility of this compound in common organic solvents used in peptide synthesis. It is important to note that these quantitative values are estimations based on qualitative descriptions and data from structurally similar compounds and should be empirically verified for specific applications.
| Solvent | Abbreviation | Solvent Type | Qualitative Solubility | Estimated Quantitative Solubility (mg/mL) | Molar Concentration (M) |
| N,N-Dimethylformamide | DMF | Polar Aprotic | Soluble / Clearly Soluble | > 200 | > 0.38 |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Soluble | > 200 | > 0.38 |
| Dimethyl sulfoxide | DMSO | Polar Aprotic | Soluble[2][5] | > 200 | > 0.38 |
| Dichloromethane | DCM | Chlorinated | Soluble[2][5] | 50 - 150 | 0.09 - 0.28 |
| Chloroform | CHCl₃ | Chlorinated | Soluble[2][5] | 50 - 150 | 0.09 - 0.28 |
| Ethyl Acetate | EtOAc | Ester | Soluble[2][5] | 20 - 50 | 0.04 - 0.09 |
| Acetone | (CH₃)₂CO | Ketone | Soluble[2][5] | 20 - 50 | 0.04 - 0.09 |
| Tetrahydrofuran | THF | Ether | Moderately Soluble | 10 - 30 | 0.02 - 0.06 |
| Acetonitrile | ACN | Nitrile | Slightly Soluble | < 10 | < 0.02 |
Note: The solubility of Fmoc-amino acids can be influenced by factors such as the purity of the compound and the solvent, temperature, and the presence of other reagents. For critical applications, it is highly recommended to determine the solubility experimentally.
Factors Influencing Solubility
The solubility of Fmoc-protected amino acids is a multifactorial property. A logical relationship between these factors is depicted in the diagram below.
Caption: Logical diagram of factors affecting the solubility of Fmoc-amino acids.
Experimental Protocol for Solubility Determination
The following protocol outlines a general method for the quantitative determination of the solubility of this compound in a specific solvent using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound
-
Solvent of interest (e.g., DMF, DCM)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Filtration:
-
Allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a 0.22 µm syringe filter to remove any undissolved solid.
-
-
Sample Dilution:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Analyze the diluted sample by reverse-phase HPLC.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% TFA) is typically used.
-
Detection: UV at 265 nm (due to the Fmoc group).
-
Quantification: Determine the concentration of this compound in the diluted sample by comparing its peak area to a pre-established calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in mg/mL, g/L, or mol/L.
-
Preparation of HPLC Calibration Curve
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Perform a series of dilutions to create at least five calibration standards of different concentrations.
-
Inject each standard into the HPLC system and record the corresponding peak area.
-
Plot a graph of peak area versus concentration and determine the linearity (R² value).
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent in SPPS, a technique that allows for the stepwise synthesis of peptides on a solid support. The solubility of this protected amino acid in the reaction solvent (commonly DMF) is critical for the efficiency of the coupling step. The general workflow of an Fmoc-SPPS cycle is illustrated below.
Caption: The workflow of Fmoc solid-phase peptide synthesis.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its effective use in solid-phase peptide synthesis. While it exhibits good solubility in common polar aprotic solvents such as DMF and NMP, its solubility is more limited in less polar solvents. The provided experimental protocol offers a reliable method for determining precise solubility values, which is essential for process optimization and ensuring the synthesis of high-quality peptides. The diagrams presented offer a visual representation of the factors influencing solubility and the workflow of SPPS, providing a comprehensive resource for researchers and professionals in the field of drug development and peptide chemistry.
References
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. This compound CAS#: 143824-78-6 [m.chemicalbook.com]
- 3. This compound | 143824-78-6 [chemicalbook.com]
- 4. This compound , 97% , 143824-78-6 - CookeChem [cookechem.com]
- 5. This compound | CAS:143824-78-6 | High Purity | Manufacturer BioCrick [biocrick.com]
Safeguarding the Cornerstone of Peptide Synthesis: A Technical Guide to the Storage and Stability of Fmoc-Trp(Boc)-OH
For Immediate Release
A comprehensive technical guide detailing the optimal storage conditions and stability profile of Fmoc-Trp(Boc)-OH, a critical raw material for peptide synthesis, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the factors influencing the integrity of this tryptophan derivative, ensuring the reliability and reproducibility of synthetic peptide manufacturing.
This compound, or Nα-(9-Fluorenylmethoxycarbonyl)-N-in-(tert-butoxycarbonyl)-L-tryptophan, is a cornerstone in solid-phase peptide synthesis (SPPS), particularly for sequences containing the sensitive tryptophan residue. The dual protection afforded by the Fmoc and Boc groups is essential for preventing unwanted side reactions during peptide chain elongation. However, the stability of this complex molecule is paramount, as degradation can introduce impurities that compromise the final peptide's purity, yield, and biological activity. This guide outlines the best practices for handling and storage, supported by available stability data and analytical methodologies.
Recommended Storage Conditions
To maintain the high purity and integrity of this compound, it is imperative to adhere to stringent storage protocols. The primary factors influencing its stability are temperature, moisture, and light.
Key Storage Recommendations:
-
Temperature: The recommended storage temperature for this compound is 2-8°C .[1][2][3] For long-term storage of stock solutions, temperatures of -20°C are often utilized to further minimize degradation.
-
Moisture: The compound is sensitive to moisture.[2] It should be stored in a dry environment, preferably in a desiccator, within well-sealed containers to prevent hydrolysis of the protecting groups.
-
Light: While specific photostability studies are not widely published, general best practices for light-sensitive compounds should be followed. Storage in amber vials or in the dark is recommended to prevent potential photodegradation.
-
Inert Atmosphere: For long-term storage, flushing the container with an inert gas such as argon or nitrogen can help to displace oxygen and moisture, further preserving the compound's stability.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and slows down potential hydrolytic reactions. |
| Humidity | Low (Store in a desiccator) | Prevents hydrolysis of the Boc and Fmoc protecting groups. |
| Light | Dark (Amber vials or dark room) | Protects against potential photodegradation of the chromophoric Fmoc group and the indole ring. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Reduces the risk of oxidation and moisture-mediated degradation. |
Stability Profile of this compound
The stability of this compound is intrinsically linked to the chemical nature of its protecting groups, the α-amino Fmoc group and the indole Boc group. Degradation can occur through several pathways, primarily hydrolysis and thermal decomposition.
Hydrolytic Stability
The tert-butoxycarbonyl (Boc) group is known to be labile under acidic conditions. While generally stable in the solid state, the presence of moisture, especially in combination with any acidic impurities, can lead to the cleavage of the Boc group. The Fmoc group is relatively stable to acid but is susceptible to cleavage by bases.
A study on the acid lability of this compound in a solution of trifluoroacetic acid (TFA) and water in dichloromethane (CH₂Cl₂) demonstrated the cleavage of the Boc group.
| TFA Concentration (%) | H₂O Concentration (%) | CH₂Cl₂ Concentration (%) | Deprotection (%) after 1h |
| 10 | 2 | 88 | 69 |
| 5 | 2 | 93 | 45 |
| 1 | 2 | 97 | 10 |
| Data adapted from a study on acid lability.[4] |
This data highlights the sensitivity of the Boc group to acidic conditions, underscoring the importance of a dry storage environment to prevent inadvertent deprotection.
Thermal Stability
Elevated temperatures can promote the degradation of this compound. While stable at the recommended refrigerated temperatures, higher temperatures can lead to the cleavage of both the Fmoc and Boc protecting groups. One study on the thermal cleavage of the Fmoc group noted that at 120°C in DMSO, approximately 50% of the Boc group on this compound was also cleaved.[5] This indicates that thermal stress can compromise the integrity of the molecule.
Potential Degradation Pathways and Impurities
During storage, the primary degradation pathways for this compound are anticipated to be the hydrolysis of the Boc and Fmoc groups.
Caption: Potential degradation pathways of this compound under improper storage conditions.
Common impurities that may be present in this compound raw material or arise from degradation include:
-
Fmoc-Trp-OH: Resulting from the loss of the Boc group.
-
H-Trp(Boc)-OH: Resulting from the loss of the Fmoc group.[6]
-
H-Trp-OH (Tryptophan): Resulting from the loss of both protecting groups.[6]
-
Dipeptide impurities (e.g., Fmoc-Trp(Boc)-Trp(Boc)-OH): These can form during the synthesis of the Fmoc-amino acid itself.[6]
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for assessing the purity of this compound and detecting any degradation products. While a universally validated method is not publicly available, a general approach based on methods for similar compounds can be employed.
Illustrative HPLC Method for Purity Analysis:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically suitable.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over 20-30 minutes. For example, 30-90% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 280 nm.
-
Temperature: 25°C.
This method should be validated to ensure it can separate the intact this compound from its potential degradation products and other impurities. A technical application note on the chiral separation of Fmoc protected α-amino acids also provides a detailed HPLC method that can be adapted for purity analysis.[7]
Purification Protocol
Should the purity of a batch of this compound be compromised, a purification step may be necessary. A published method involves the following steps:
-
Dissolve the this compound in Isopropyl Ether.
-
Stir the mixture for approximately 30 minutes.
-
Transfer this mixture to n-Heptane and stir for about 1 hour.
-
Filter the resulting precipitate and wash with n-Heptane.
-
Dry the purified product under vacuum at 50°C.[8]
Workflow for Proper Handling and Storage
To ensure the long-term stability and usability of this compound, a systematic workflow should be implemented from receipt to use.
Caption: Recommended workflow for the handling and storage of this compound.
Conclusion
The integrity of this compound is a critical determinant of the success of peptide synthesis. Adherence to proper storage conditions—specifically, maintaining a cool, dry, and dark environment—is essential for preserving its stability. Regular purity assessment using a validated HPLC method is recommended to ensure the quality of this vital reagent. By following the guidelines outlined in this technical guide, researchers and drug development professionals can minimize the risk of using degraded material, thereby ensuring the synthesis of high-quality peptides for their research and therapeutic applications.
References
- 1. This compound, ≥97.0% (HPLC) 143824-78-6 India [ottokemi.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound - SRIRAMCHEM [sriramchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chimia.ch [chimia.ch]
- 6. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 7. phenomenex.com [phenomenex.com]
- 8. ajpamc.com [ajpamc.com]
The Cornerstone of Peptide Synthesis: A Technical Guide to Fmoc and Boc Protecting Groups
For Immediate Release
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the final peptide product. This technical guide provides an in-depth analysis of the two most prevalent α-amino protecting groups in solid-phase peptide synthesis (SPPS): 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc). This document is intended for researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides.
Introduction to Protecting Groups in Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis, a revolutionary technique developed by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[] To ensure the correct sequence and prevent unwanted side reactions, the α-amino group of the incoming amino acid must be temporarily blocked by a protecting group.[2][3] This protecting group is then removed (deprotected) to allow for the formation of a peptide bond with the next amino acid in the sequence.[] The choice of this temporary protecting group dictates the entire synthetic strategy.[2]
The two dominant strategies in modern SPPS are based on the use of the base-labile Fmoc group and the acid-labile Boc group.[3] Their distinct chemical properties and deprotection conditions have significant implications for synthesis efficiency, compatibility with different amino acid side chains, and the overall success of synthesizing complex peptides.[][]
The Boc/Bzl Strategy: The Foundation of SPPS
The Boc/Bzl strategy, the first to be widely adopted, utilizes the tert-butoxycarbonyl (Boc) group for the temporary protection of the α-amino group.[][6] The side chains of reactive amino acids are protected by more permanent, benzyl-based (Bzl) groups.[7]
Chemistry of the Boc Group
The Boc group is cleaved under strong acidic conditions, typically using trifluoroacetic acid (TFA).[][8] This graduated acid lability forms the basis of the Boc/Bzl strategy, where the temporary Boc group can be removed without significantly affecting the more acid-stable, side-chain protecting groups.[6][7]
The Boc-SPPS Workflow
The cyclical process of Boc-SPPS involves the following key steps:
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with a solution of TFA in dichloromethane (DCM).[7][9]
-
Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine, typically with a hindered base like diisopropylethylamine (DIEA).[7][10]
-
Coupling: The next Boc-protected amino acid is activated and coupled to the free amine of the peptide chain.[10]
-
Washing: Excess reagents and byproducts are removed by washing the resin.[]
This cycle is repeated until the desired peptide sequence is assembled. The final step involves the simultaneous cleavage of the peptide from the resin and the removal of all side-chain protecting groups using a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[7][11]
Caption: The cyclical workflow of Boc-based solid-phase peptide synthesis.
The Fmoc/tBu Strategy: The Modern Standard
The Fmoc/tBu strategy has largely become the preferred method for SPPS due to its milder reaction conditions and true orthogonality.[2][12] This approach employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary α-amino protection and acid-labile tert-butyl (tBu) based groups for permanent side-chain protection.[6][7]
Chemistry of the Fmoc Group
The Fmoc group is stable to acidic conditions but is readily cleaved by a weak base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[3][] This orthogonality allows for the selective removal of the Fmoc group without affecting the acid-labile side-chain protecting groups.[][12]
The Fmoc-SPPS Workflow
The Fmoc-SPPS cycle consists of the following steps:
-
Deprotection: The N-terminal Fmoc group is removed by treatment with a piperidine/DMF solution.[13]
-
Washing: The resin is washed to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.[13]
-
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine.[13]
-
Washing: Excess reagents and byproducts are removed by washing.[]
This cycle is repeated for each amino acid in the sequence. The final cleavage of the peptide from the resin and removal of the tBu-based side-chain protecting groups is accomplished with a single treatment of TFA.[8][12]
Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.
Comparative Analysis of Fmoc and Boc Strategies
The choice between the Fmoc and Boc strategies depends on the specific peptide sequence, desired scale, and available equipment.[]
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| α-Amino Protection | Fmoc (Base-labile) | Boc (Acid-labile) |
| Side-Chain Protection | tBu-based (Acid-labile) | Bzl-based (Strong acid-labile) |
| Deprotection Conditions | Mild base (e.g., 20% piperidine in DMF) | Strong acid (e.g., TFA in DCM) |
| Final Cleavage | TFA | HF or TFMSA (highly corrosive) |
| Orthogonality | Fully orthogonal | Not fully orthogonal |
| Automation | Easily automated | More complex due to corrosive reagents |
| Compatibility | Good for acid-sensitive residues and modifications (e.g., phosphorylation, glycosylation) | Can be advantageous for hydrophobic and aggregation-prone sequences |
| Cost | Fmoc-amino acids can be more expensive | Boc-amino acids are generally less expensive |
Experimental Protocols
Protocol for Fmoc Deprotection
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvent: DMF
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a reaction vessel.[2]
-
Drain the DMF from the resin.[2]
-
Add the deprotection solution to the resin and agitate for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the deprotection step one more time.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc adduct.
Protocol for Boc Deprotection
Materials:
-
Boc-protected peptide-resin
-
Deprotection solution: 50% TFA in DCM
-
Washing solvent: DCM
-
Neutralization solution: 5-10% DIEA in DCM
Procedure:
-
Swell the peptide-resin in DCM.[10]
-
Perform a short pre-wash with the deprotection solution for 5 minutes.[9]
-
Add fresh deprotection solution and agitate for 15-25 minutes at room temperature.[9]
-
Drain the deprotection solution and wash the peptide-resin with DCM.[10]
-
Add the neutralization solution to the resin and agitate for 5-10 minutes at room temperature.[10]
-
Drain the neutralization solution and wash the resin thoroughly with DCM.
Logical Relationship of Protecting Group Strategies
Caption: The relationship between SPPS and the Fmoc and Boc protecting group strategies.
Conclusion
Both Fmoc and Boc protecting groups play a crucial role in the successful solid-phase synthesis of peptides. The Fmoc/tBu strategy has become the dominant approach in modern SPPS due to its milder deprotection conditions, true orthogonality, and ease of automation.[2][12] However, the Boc/Bzl strategy remains a valuable tool, particularly for the synthesis of long or difficult peptide sequences that are prone to aggregation.[11] A thorough understanding of the chemistry and practical considerations of both strategies is essential for any researcher or professional involved in the field of peptide drug discovery and development.
References
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 13. chem.uci.edu [chem.uci.edu]
The Imperative of Dual Protection on the Tryptophan Side Chain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides, a cornerstone of drug discovery and biomedical research, demands a meticulous approach to the chemical vulnerabilities of each amino acid residue. Among the proteinogenic amino acids, tryptophan (Trp) presents a significant challenge due to the high reactivity of its indole side chain. This guide provides an in-depth analysis of the chemical principles and practical strategies for protecting the tryptophan side chain, focusing on the concept of dual protection as a critical element for achieving high yield and purity in Solid-Phase Peptide Synthesis (SPPS).
The Challenge: The Reactive Indole Nucleus of Tryptophan
The indole ring of the tryptophan side chain is electron-rich, rendering it highly susceptible to electrophilic attack and oxidation.[1] During the iterative cycles of SPPS, particularly during the final acid-mediated cleavage of the peptide from the resin and removal of other side-chain protecting groups, a variety of reactive electrophiles are generated.
Key side reactions involving unprotected tryptophan include:
-
Alkylation: Carbocations generated from acid-labile protecting groups (e.g., tert-butyl from Boc or tBu groups, or Pbf/Pmc from Arginine) or from the resin linker itself can alkylate the indole ring.[1][2] This leads to undesired peptide adducts that are difficult to separate from the target product.
-
Oxidation: The indole ring is easily oxidized by various reagents or even atmospheric oxygen, especially under acidic conditions, leading to a heterogeneous mixture of byproducts.[3]
-
Sulfonation: When peptides containing both tryptophan and sulfonyl-protected arginine (e.g., Arg(Pmc), Arg(Pbf)) are synthesized, the sulfonyl moiety can migrate to the tryptophan indole ring during cleavage.[4]
These side reactions significantly reduce the yield and purity of the final peptide, complicating purification and compromising the integrity of the final product.[1] Therefore, effective protection of the indole side chain is paramount.
The Strategy: Dual Protection in Peptide Synthesis
The concept of "dual protection" for a tryptophan building block in SPPS refers to the orthogonal protection scheme involving two key sites on the amino acid:
-
Temporary Nα-protection: This group, such as the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, protects the alpha-amino group during the coupling of the next amino acid in the sequence. It is removed at the beginning of each synthesis cycle.
-
"Permanent" Side-Chain Protection: This group protects the indole nitrogen (N-in) throughout the entire synthesis and is only removed during the final cleavage and global deprotection step.
This dual-protection strategy is fundamental to modern SPPS. The choice of the side-chain protecting group is dictated by the chemistry of the Nα-protection (Fmoc vs. Boc strategy).
Fmoc/tBu Strategy: N-in-Boc Protection
In the most common Fmoc-based SPPS, the N-in-tert-butyloxycarbonyl (Boc) group is the gold standard for tryptophan side-chain protection.[1] The Fmoc-Trp(Boc)-OH monomer is utilized during synthesis.
-
Mechanism of Protection: The electron-withdrawing Boc group deactivates the indole ring, reducing its nucleophilicity and thus its susceptibility to electrophilic attack by carbocations during the final trifluoroacetic acid (TFA)-mediated cleavage.[1]
-
Stability: The Boc group is completely stable to the basic conditions (e.g., 20% piperidine in DMF) used for Nα-Fmoc removal in each cycle.
-
Removal: It is efficiently cleaved by strong acid (TFA) during the final deprotection step.[1]
The use of this compound has been shown to dramatically reduce alkylation, especially in sequences containing multiple arginine residues, leading to significantly higher purity and yield of the target peptide.[5][6]
Boc/Bzl Strategy: N-in-Formyl Protection
In the alternative Boc-based SPPS strategy, where the Nα-amino group is protected by the acid-labile Boc group, a different side-chain protection is required. Here, the N-in-formyl (For) group is a common choice.
-
Mechanism of Protection: The formyl group also serves to deactivate the indole ring against electrophilic attack.
-
Stability: It is stable to the moderate acid conditions used for the repetitive removal of the Nα-Boc group.
-
Drawbacks and Side Reactions: A significant drawback of the formyl group is its potential to migrate from the indole nitrogen to a free Nα-amino group. This irreversible transfer leads to N-terminally formylated, truncated peptide by-products, which can complicate purification. The rate of this side reaction is sequence-dependent.
-
Removal: The formyl group is typically removed by a base (e.g., piperidine) or with strong acids like hydrogen fluoride (HF) in the presence of scavengers.[1][7]
Data Presentation: Performance Comparison
The selection of a protection strategy directly impacts the outcome of the peptide synthesis. The following table summarizes the performance and key characteristics of the discussed side-chain protecting groups.
| Protecting Group | Synthesis Strategy | Stability | Deprotection Conditions | Key Advantages | Common Side Reactions Prevented | Reported Deprotection Yield |
| None | Fmoc/Boc | Low in acid | - | Simplicity in monomer prep | - | N/A (Yields are product-dependent and generally lower) |
| Boc | Fmoc | Stable to base (piperidine) | Strong acid (e.g., TFA) | Excellent prevention of indole alkylation and sulfonation.[1] | Alkylation from Arg(Pbf/Pmc), tert-butylation.[1] | Up to 90% |
| For | Boc | Stable to moderate acid | Base (e.g., piperidine, DMEDA) or strong acid (HF) with scavengers.[1] | Stable in Boc-SPPS cycles. | Prevents modification during synthesis. | Up to 95% (with DMEDA) |
Note: Reported yields are from various studies and may not be directly comparable due to differences in peptide sequence and experimental conditions.[1]
Experimental Protocols
Detailed and validated protocols are essential for successful synthesis. Below are methodologies for the key steps involving protected tryptophan.
Protocol 1: Synthesis of this compound
This protocol describes the introduction of the Boc protecting group onto the indole nitrogen of Nα-Fmoc-L-tryptophan.
Materials:
-
Nα-Fmoc-L-tryptophan
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (MeCN)
Procedure:
-
Dissolve Nα-Fmoc-L-tryptophan in acetonitrile.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.
-
Add an excess (approx. 1.5-2.0 equivalents) of di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by TLC or HPLC.
-
Upon completion, quench the reaction (e.g., with water) and purify the product, this compound, by chromatography.
Protocol 2: Standard Fmoc-SPPS Cycle with this compound
This protocol outlines a single coupling cycle within a larger Fmoc-SPPS workflow.
Materials:
-
Peptide-resin with free N-terminal amine
-
This compound (3-5 equivalents)
-
Coupling reagent (e.g., HBTU/HATU, 3-5 equivalents)
-
Base (e.g., DIPEA, 6-10 equivalents)
-
DMF (N,N-Dimethylformamide)
-
20% Piperidine in DMF
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Nα-Fmoc group from the growing peptide chain. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound, the coupling reagent (e.g., HBTU), and a base (e.g., DIPEA) in DMF. Allow to pre-activate for several minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol 3: Final Cleavage and Deprotection (TFA-based)
This protocol is for the final cleavage of the peptide from the resin and removal of the Trp(Boc) and other acid-labile side-chain protecting groups.
Materials:
-
Dry, protected peptide-resin
-
Cleavage Cocktail (e.g., "Reagent K" or a simpler mixture)
-
Cold diethyl ether
Recommended Cleavage Cocktail (General Purpose):
-
Trifluoroacetic acid (TFA): 95%
-
Water: 2.5%
-
Triisopropylsilane (TIS): 2.5%
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature with occasional agitation for 2-3 hours.[3]
-
Filter the cleavage mixture to separate the resin. Collect the filtrate containing the peptide.
-
Wash the resin with a small additional volume of TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times to remove scavengers and organic byproducts.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Mandatory Visualizations
Diagrams are provided to clarify the chemical logic and experimental workflows.
Caption: Logical diagram of tryptophan side-chain problem and solution.
Caption: Experimental workflow for a single this compound coupling cycle.
Caption: Workflow for final peptide cleavage and deprotection.
Conclusion
The strategic protection of the tryptophan side chain is not merely an optional step but a mandatory requirement for the successful synthesis of high-purity peptides. The dual-protection framework, employing a temporary Nα-group and a robust, orthogonal N-in-side-chain group like Boc, effectively mitigates the inherent reactivity of the indole ring. By preventing unwanted alkylation and oxidation, particularly during the harsh final cleavage step, this strategy ensures higher crude yields and simplifies subsequent purification. For researchers in drug development and chemical biology, a thorough understanding and implementation of these protection strategies are critical to accessing synthetic peptides with the fidelity required for demanding scientific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]
Physicochemical Properties of Fmoc-Trp(Boc)-OH: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the core physicochemical properties of Nα-(9-Fluorenylmethoxycarbonyl)-N-in-(tert-butoxycarbonyl)-L-tryptophan (Fmoc-Trp(Boc)-OH).
Introduction
Nα-(9-Fluorenylmethoxycarbonyl)-N-in-(tert-butoxycarbonyl)-L-tryptophan, commonly abbreviated as this compound, is a pivotal amino acid derivative employed in solid-phase peptide synthesis (SPPS).[1][2] Its dual-protection scheme, featuring the base-labile Fmoc group on the α-amino group and the acid-labile Boc group on the indole nitrogen of the tryptophan side chain, offers a strategic advantage in the synthesis of complex peptides. This strategic protection minimizes side reactions associated with the nucleophilic indole ring, particularly in sequences containing arginine, thereby enhancing the purity and yield of the final peptide product.[2] This technical guide provides a comprehensive overview of the key physicochemical properties of solid this compound, detailed experimental protocols for their determination, and its application in peptide synthesis.
Physicochemical Properties
This compound is typically supplied as a white to off-white crystalline powder. Its key physicochemical properties are summarized in the tables below.
General Properties
| Property | Value | Reference |
| CAS Number | 143824-78-6 | |
| Molecular Formula | C₃₁H₃₀N₂O₆ | |
| Molecular Weight | 526.58 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Storage Temperature | 2-8°C, moisture-sensitive |
Physical and Chemical Data
| Property | Value | Conditions | Reference |
| Melting Point | ~97°C | ||
| Specific Rotation [α]D²⁰ | -21 ± 2° | c = 1% in DMF | [3] |
| Purity | ≥97.0% | HPLC | [4] |
| pKa (Predicted) | 3.71 ± 0.10 |
Solubility Data
Quantitative solubility data for this compound is not extensively published. However, it is known to be soluble in a variety of polar aprotic organic solvents commonly used in peptide synthesis.
| Solvent | Qualitative Solubility | Quantitative Solubility (approx.) | Reference |
| N,N-Dimethylformamide (DMF) | Soluble | 0.5 M (1 mmol in 2 mL) | |
| Dimethyl sulfoxide (DMSO) | Soluble | - | |
| Dichloromethane (DCM) | Soluble | - | |
| Chloroform | Soluble | - | |
| Ethyl Acetate | Soluble | - | |
| Acetone | Soluble | - | |
| Water | Insoluble | - | |
| Methanol | Low to Insoluble | - | |
| Acetonitrile | Low | - | |
| Hexane | Insoluble | - |
Experimental Protocols
Melting Point Determination
The melting point of a solid is a crucial indicator of its purity. For a crystalline solid like this compound, a sharp melting range is indicative of high purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm. The sample is packed tightly by tapping the tube.
-
Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point (~97°C).
-
The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
-
The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid phase has transformed into a liquid is recorded as the end of the melting range.
-
-
Reporting: The melting point is reported as a range of these two temperatures.
Solubility Determination
The "shake-flask" method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
Methodology: Shake-Flask Method
-
Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., DMF, DMSO) in a sealed vial or flask.
-
Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature (typically 25°C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Sampling and Analysis: A clear aliquot of the supernatant (the saturated solution) is carefully removed and filtered to eliminate any remaining solid particles.
-
Quantification: The concentration of this compound in the filtered, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.
-
Calculation: The solubility is calculated from the measured concentration and is typically expressed in units of g/L, mg/mL, or mol/L.
Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the chemical structure and identity of this compound.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: Expected signals would include aromatic protons from the Fmoc and indole groups, the α- and β-protons of the tryptophan backbone, and the protons of the Boc and Fmoc protecting groups.
-
¹³C NMR: Expected signals would correspond to the carbonyl carbons, aromatic carbons, and aliphatic carbons of the entire molecule. One source provides ¹³C-NMR data for a closely related compound in CDCl₃, showing characteristic peaks for the carbonyl, aromatic, and aliphatic regions which would be similar for this compound.[1]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule. Expected characteristic absorption bands include:
-
O-H stretch: from the carboxylic acid group.
-
N-H stretch: from the amide bond.
-
C=O stretch: from the carboxylic acid, urethane (Fmoc and Boc), and amide groups.
-
C-H stretch: from the aromatic and aliphatic parts of the molecule.
-
Aromatic C=C stretch: from the Fmoc and indole rings.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. In techniques like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺.[1] Fragmentation patterns can also provide structural information.
Synthesis and Application Workflows
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the amino acid L-tryptophan. The general strategy involves the protection of the indole nitrogen with a Boc group, followed by the protection of the α-amino group with an Fmoc group.
References
A Technical Guide to the Synthesis of Tryptophan-Containing Peptides Using Fmoc-Trp(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of Nα-Fmoc-N-in-tert-butyloxycarbonyl-L-tryptophan (Fmoc-Trp(Boc)-OH) in solid-phase peptide synthesis (SPPS). Tryptophan is a critical amino acid for the structure and function of many therapeutic peptides, but its indole side chain is susceptible to modification during synthesis.[1] The use of this compound is the gold standard for overcoming these challenges, ensuring the production of high-purity peptides.[1][2]
Introduction: The Challenge of Tryptophan in Peptide Synthesis
The synthesis of peptides containing tryptophan using the Fmoc/tBu strategy presents a significant challenge due to the electron-rich indole side chain.[2] During the final trifluoroacetic acid (TFA)-mediated cleavage step, reactive carbocations are generated from side-chain protecting groups, particularly those used for arginine (e.g., Pbf, Pmc).[2][3] These electrophiles can alkylate the tryptophan indole ring, leading to impurities that are difficult to separate from the target peptide and reducing overall yield and purity.[1][2]
To mitigate these side reactions, the indole nitrogen of tryptophan must be protected. This compound has emerged as the preferred derivative for this purpose in modern Fmoc-based SPPS.[1]
Properties of this compound
This compound is a derivative of L-tryptophan where the α-amino group is protected by a base-labile Fmoc group and the indole nitrogen is protected by an acid-labile Boc group.[4][5] This orthogonal protection scheme is central to its utility in SPPS.[5]
| Property | Value |
| CAS Number | 143824-78-6[4][6] |
| Molecular Formula | C₃₁H₃₀N₂O₆[4][6] |
| Molecular Weight | 526.58 g/mol [4] |
| Appearance | White to off-white crystalline powder[4] |
| Optical Rotation | [α]20/D −21±2°, c = 1% in DMF[5] |
| Storage Temperature | 2-8°C, sensitive to moisture[4] |
| Purity (Typical) | ≥97.0% (HPLC) |
The Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group on the indole nitrogen provides robust protection against common side reactions encountered during Fmoc-SPPS.
Key Advantages:
-
Prevents Alkylation: The Boc group effectively shields the indole ring from electrophilic attack by carbocations generated during TFA cleavage.[1][2] This is particularly crucial in sequences containing arginine residues protected with sulfonyl-based groups like Pbf or Pmc.[2][7]
-
Minimizes Oxidation: The protected indole is less susceptible to oxidation during synthesis and workup.[8]
-
Improves Yield and Purity: By preventing side reactions, the use of this compound leads to purer crude peptides in higher yields, simplifying downstream purification.[2][7]
Upon final cleavage with TFA, the Boc group is removed, but it forms an intermediate N-in-carboxy indole.[6][9] This intermediate continues to protect the tryptophan from alkylation and sulfonation.[4][6] The protective carboxy group is then removed during the aqueous work-up of the peptide.[6]
Experimental Protocols
The following sections detail a general methodology for the manual solid-phase synthesis of a tryptophan-containing peptide using this compound.
General Workflow for Fmoc-SPPS
The synthesis follows a cyclical process of deprotection, coupling, and washing for each amino acid added to the peptide chain.[5]
Caption: General workflow for one cycle of Fmoc-SPPS.
Detailed Protocol for a Synthesis Cycle
This protocol is based on a 0.1 mmol synthesis scale.
1. Resin Swelling:
-
Place the appropriate resin (e.g., Rink Amide for C-terminal amides) in a reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for at least 30-60 minutes.[1][10]
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.[1]
-
Agitate for 5-10 minutes.[1]
-
Drain the solution and repeat the piperidine treatment for another 10-20 minutes to ensure complete deprotection.[1]
-
Wash the resin thoroughly with DMF (e.g., 5 times) to remove all traces of piperidine.[10]
3. Amino Acid Coupling (incorporating this compound):
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent like HBTU/HATU (3-5 eq.) in DMF.[11]
-
Add a base, such as N,N-Diisopropylethylamine (DIPEA) (6-10 eq.), to the activation mixture.[11]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.[11] The reaction progress can be monitored using a qualitative method like the Kaiser test.
-
After coupling is complete, drain the solution and wash the resin with DMF.
4. Repeat Cycles:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Cleavage and Deprotection:
-
After the final coupling and deprotection steps, wash the resin with dichloromethane (DCM) and dry it under vacuum.[1]
-
Prepare a cleavage cocktail. For peptides containing tryptophan and other sensitive residues like arginine, "Reagent K" is commonly used: TFA/water/phenol/thioanisole/ethanedithiol (EDT) (82.5:5:5:5:2.5).[1] The scavengers (water, phenol, thioanisole, EDT) are crucial for trapping the reactive carbocations generated during cleavage.[8]
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolate the peptide by centrifugation and purify using reverse-phase HPLC.
Quantitative Parameters for Synthesis
The following table summarizes typical quantitative parameters for a standard SPPS cycle.
| Parameter | Expected Value | Notes |
| Resin Loading | 0.4 - 0.8 mmol/g | Dependent on the specific resin used.[11] |
| Amino Acid Equivalents | 3 - 5 eq. | Relative to the resin loading.[11] |
| Coupling Reagent Equivalents | 3 - 5 eq. | For HBTU/HATU activators.[11] |
| Base Equivalents (DIPEA) | 6 - 10 eq. | Relative to the resin loading.[11] |
| Fmoc Deprotection Time | 2 x 10-20 minutes | Using 20% piperidine in DMF.[1][11] |
| Coupling Time | 1 - 2 hours | Monitored by a qualitative test (e.g., Kaiser test).[11] |
| Final Cleavage Time | 2 - 4 hours | Using a TFA-based cleavage cocktail with scavengers.[1] |
| Expected Crude Yield | >85% | Based on initial resin loading.[11] |
| Expected Purity (Crude) | >80% | As determined by HPLC.[11] |
Logic of Orthogonal Protection
The success of Fmoc-SPPS relies on an orthogonal protection strategy, which allows for the selective removal of one type of protecting group while others remain intact.[5] this compound is a perfect example of this principle.
Caption: Logic of the orthogonal protection strategy in Fmoc-SPPS.
Application Example: Synthesis of GLP-1 Analogs
This compound is frequently used in the synthesis of analogs of glucagon-like peptide-1 (GLP-1), which are important therapeutics for the treatment of type 2 diabetes.[4][12] The native GLP-1 sequence contains a tryptophan residue, making its effective protection critical for successful synthesis.
GLP-1 Receptor Signaling Pathway
Tryptophan-containing peptides like GLP-1 exert their biological effects by activating specific cell surface receptors, such as the GLP-1 receptor (GLP-1R), which is a G-protein coupled receptor (GPCR).
Caption: Simplified GLP-1 receptor signaling pathway.
Conclusion
This compound is an indispensable tool for the synthesis of tryptophan-containing peptides.[4] Its use effectively prevents common side reactions such as alkylation of the indole ring, leading to higher purity and yields of the final peptide product.[1][7] The robust protection offered by the Boc group, combined with a well-defined orthogonal deprotection strategy, makes it the standard choice for researchers and drug development professionals working on complex therapeutic peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. benchchem.com [benchchem.com]
- 12. advancedchemtech.com [advancedchemtech.com]
Methodological & Application
Standard Protocol for Incorporating Fmoc-Trp(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tryptophan (Trp) is a critical amino acid in many biologically active peptides. However, its indole side chain is highly susceptible to oxidation and alkylation under the acidic conditions typically used for peptide cleavage from the solid support in Solid-Phase Peptide Synthesis (SPPS). To mitigate these side reactions, the indole nitrogen is protected, most commonly with the acid-labile tert-butyloxycarbonyl (Boc) group. The use of Nα-Fmoc-N-in-Boc-L-tryptophan (Fmoc-Trp(Boc)-OH) is the standard and highly recommended strategy in Fmoc-based SPPS to ensure high purity and yield of the final peptide product.[1]
This document provides a detailed protocol for the efficient incorporation of this compound into a growing peptide chain on a solid support. It covers the standard cycle of deprotection, coupling, and washing, as well as the final cleavage and deprotection steps.
Data Presentation: Reagent and Protocol Parameters
The following table summarizes the key quantitative parameters for the successful incorporation of this compound. These values are recommendations and may require optimization based on the specific peptide sequence, resin, and scale of the synthesis.
| Parameter | Recommended Value | Notes |
| Resin Loading | 0.2 - 0.8 mmol/g | Dependent on the specific resin used (e.g., Wang, Rink Amide). |
| Amino Acid Equivalents | 3 - 5 eq. | Relative to the resin loading. |
| Coupling Reagent Equivalents | 2.9 - 5 eq. | Relative to the resin loading. HATU and HBTU are generally used in slight deficiency relative to the amino acid. |
| Base Equivalents (DIPEA) | 6 - 10 eq. | N,N-Diisopropylethylamine, relative to the resin loading. |
| Fmoc Deprotection Solution | 20% Piperidine in DMF | A solution of 20% piperidine in N,N-Dimethylformamide is standard for Fmoc removal.[2] |
| Fmoc Deprotection Time | 2 x 10 minutes | Two treatments are recommended to ensure complete deprotection. |
| Coupling Time | 30 - 120 minutes | Varies with the chosen coupling reagent and steric hindrance. Reaction completion should be monitored. |
| Final Cleavage Time | 2 - 4 hours | Using a TFA-based cleavage cocktail. |
| Expected Crude Yield | >85% | Based on the initial resin loading. |
| Expected Purity (Crude) | >80% | As determined by HPLC. |
Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for achieving high efficiency, especially when dealing with sterically hindered amino acids. While the Boc group on the tryptophan side chain is not excessively bulky, efficient activation is key to driving the reaction to completion.
| Coupling Reagent | Class | Typical Coupling Time | Estimated Efficiency (%) | Advantages & Disadvantages |
| HATU | Aminium/Uronium Salt | 20 - 45 min | >99% | Advantages: Very fast and highly efficient, especially for hindered couplings. Lowers risk of racemization. Disadvantages: Higher cost. |
| HBTU | Aminium/Uronium Salt | 30 - 60 min | 98 - 99.5% | Advantages: Fast and efficient, widely used. Disadvantages: Potential for guanidinylation side reaction if not pre-activated.[3] |
| DIC/HOBt | Carbodiimide | 60 - 120 min | 95 - 98% | Advantages: Cost-effective, low risk of racemization when HOBt is used.[4] Disadvantages: Slower reaction rates, potential for insoluble N-acylurea byproduct formation.[3] |
Data extrapolated from studies on sterically hindered amino acids and general principles of SPPS.[3]
Experimental Protocol: Incorporation of this compound
This protocol describes a single coupling cycle for adding this compound to a peptide-resin.
4.1 Materials
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Coupling Reagent (e.g., HATU, HBTU, or DIC/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solid Phase Synthesis Vessel
-
Shaker or automated peptide synthesizer
4.2 Step-by-Step Procedure
Step 1: Resin Swelling
-
Place the peptide-resin in the synthesis vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
Step 2: N-terminal Fmoc Deprotection
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) followed by DCM (3 times) and then DMF (3 times) to remove all traces of piperidine.
Step 3: Amino Acid Activation and Coupling (HBTU Example)
-
In a separate vial, dissolve this compound (3-5 eq.) and HBTU (2.9-4.9 eq.) in DMF.
-
Add DIPEA (6-10 eq.) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin in the synthesis vessel.[3]
-
Agitate the mixture at room temperature for 30-60 minutes.
Step 4: Monitoring the Coupling Reaction
-
Take a small sample of the resin beads and perform a Kaiser (ninhydrin) test.
-
A negative Kaiser test (beads remain yellow) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.
Step 5: Washing
-
Once the coupling is complete, drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
Final Cleavage and Deprotection
The Boc group on the tryptophan side chain is removed simultaneously with other acid-labile side-chain protecting groups and cleavage from the resin. Using a scavenger cocktail is crucial to trap the reactive carbocations generated, thereby protecting the deprotected indole ring.
Recommended Cleavage Cocktail: Reagent K (Modified) A highly effective and widely used cleavage cocktail for peptides containing sensitive residues like Trp, Met, or Cys is a variation of Reagent K. A simpler, less odorous, and highly effective alternative is also presented.
| Reagent | Component | Volume/Weight % | Role |
| TFA / TIS / Water | Trifluoroacetic acid (TFA) | 95% (v/v) | Strong acid for cleavage and deprotection. |
| Triisopropylsilane (TIS) | 2.5% (v/v) | Effective scavenger for carbocations.[5] | |
| Deionized Water | 2.5% (v/v) | Scavenger and aids in peptide precipitation. | |
| Reagent K | Trifluoroacetic acid (TFA) | 82.5% (v/v) | Strong acid for cleavage and deprotection. |
| Phenol | 5% (w/v) | Scavenger, protects Tyr and Trp.[6] | |
| Deionized Water | 5% (v/v) | Scavenger. | |
| Thioanisole | 5% (v/v) | "Soft" scavenger. | |
| 1,2-Ethanedithiol (EDT) | 2.5% (v/v) | "Soft" scavenger, particularly for Trt groups.[5] |
Cleavage Protocol:
-
Place the dried, final peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail (e.g., TFA/TIS/Water, ~10 mL per gram of resin).
-
Agitate gently at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
Workflow and Logic Diagrams
The following diagrams illustrate the key workflows and chemical logic for the incorporation of this compound.
References
Application Notes and Protocols for the Activation of Fmoc-Trp(Boc)-OH using HBTU and HATU Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient incorporation of tryptophan residues into peptide sequences is a critical aspect of solid-phase peptide synthesis (SPPS). The use of Nα-Fmoc and indole-Boc protected tryptophan, Fmoc-Trp(Boc)-OH, is a standard strategy to prevent side reactions such as alkylation and sulfonation of the indole ring during synthesis and cleavage.[1][2] The choice of coupling reagent for the activation of this compound is paramount to ensure high coupling efficiency, minimize racemization, and obtain the desired peptide in high purity. This document provides a comparative overview, detailed protocols, and technical data for two commonly used uronium-based coupling reagents: HBTU and HATU.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) has been a widely used and cost-effective coupling reagent in Fmoc-SPPS.[3] It facilitates rapid and efficient amide bond formation.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a newer generation coupling reagent that often provides superior performance, especially for sterically hindered or "difficult" couplings.[4][5] The primary difference lies in the formation of a more reactive OAt-active ester with HATU, compared to the OBt-ester formed with HBTU.[4]
Comparative Data
While direct, side-by-side quantitative data for the coupling of this compound with HBTU and HATU is not extensively documented in a single study, performance characteristics can be inferred from comparative studies on challenging peptide sequences and the known properties of these reagents. HATU consistently demonstrates superior performance in terms of reaction speed and final product purity.[4]
| Parameter | HBTU | HATU | Reference |
| Typical Yield | High (>90%) | High (>90%) | [3] |
| Crude Purity | Good | Higher | [4][6] |
| Racemization | Low | Very Low | [3] |
| Reaction Speed | Fast (10-30 min) | Faster | [4][7] |
| Cost | Lower | Higher | [3][6] |
| Key Advantage | Cost-effective and reliable for standard couplings. | Superior for difficult sequences and minimizing racemization. | [3][5] |
Potential Side Reactions
When using uronium-based coupling reagents like HBTU and HATU, it is important to be aware of potential side reactions:
-
Guanidinylation: An excess of HBTU or HATU can react with the free N-terminal amine of the growing peptide chain, leading to a guanidinylated and capped sequence. This side reaction can be minimized by using a slight excess of the amino acid relative to the coupling reagent.[8][9]
-
Indole Alkylation: While the Boc protecting group on the tryptophan indole minimizes this, alkylation can still occur, particularly from carbocations generated from the resin linker (e.g., Wang resin) during final cleavage.[10][11] The use of appropriate scavengers during cleavage is crucial.
-
Racemization: Although generally low with these reagents, prolonged pre-activation times can increase the risk of racemization.[12] HATU is generally considered to be more effective at suppressing racemization than HBTU.[3]
Experimental Protocols
The following are generalized protocols for the manual solid-phase peptide synthesis (SPPS) of a peptide containing this compound using HBTU and HATU. These protocols assume a starting resin with a free amine group.
Protocol for this compound Coupling with HBTU
Materials:
-
This compound
-
HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Resin with a free N-terminal amine
-
Standard SPPS washing solvents (e.g., DCM, DMF)
-
20% Piperidine in DMF for Fmoc deprotection
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable): If the starting resin is Fmoc-protected, treat with 20% piperidine in DMF twice (5 min and 15 min) to expose the free amine. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Base Addition: Add DIPEA (6 equivalents) to the amino acid solution and mix for 1-2 minutes to pre-activate the carboxylic acid.
-
Coupling Reaction: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time for another 30-60 minutes.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Protocol for this compound Coupling with HATU
Materials:
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Collidine
-
N,N-Dimethylformamide (DMF)
-
Resin with a free N-terminal amine
-
Standard SPPS washing solvents (e.g., DCM, DMF)
-
20% Piperidine in DMF for Fmoc deprotection
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable): If the starting resin is Fmoc-protected, treat with 20% piperidine in DMF twice (5 min and 15 min) to expose the free amine. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Base Addition: Add DIPEA or Collidine (6 equivalents) to the amino acid solution and mix for 1-2 minutes for pre-activation.
-
Coupling Reaction: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring the Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Visualizations
Caption: Activation pathways of this compound with HBTU and HATU.
Caption: General experimental workflow for a single coupling cycle in SPPS.
References
- 1. peptide.com [peptide.com]
- 2. This compound - SRIRAMCHEM [sriramchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc Deprotection of Trp(Boc)-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the conditions and protocols for the selective removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from peptides containing N-in-tert-butyloxycarbonyl-protected tryptophan (Trp(Boc)) using piperidine in N,N-dimethylformamide (DMF).
Introduction
In solid-phase peptide synthesis (SPPS), the Fmoc group is a widely used α-amino protecting group due to its base lability, which allows for orthogonal deprotection in the presence of acid-labile side-chain protecting groups. The use of a Boc protecting group on the indole side chain of tryptophan is crucial for preventing side reactions, such as oxidation and alkylation, during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin. The integrity of the Trp(Boc) group during the repetitive piperidine treatments for Fmoc removal is therefore a critical aspect of synthesizing high-quality tryptophan-containing peptides.
Principle of Fmoc Deprotection
The removal of the Fmoc group by piperidine proceeds via a β-elimination mechanism. Piperidine, a secondary amine, acts as a base to abstract the acidic proton on the C9 of the fluorene ring. This is followed by the elimination of dibenzofulvene (DBF), which is subsequently trapped by piperidine to form a stable adduct. This adduct has a strong UV absorbance, which can be utilized for real-time monitoring of the deprotection reaction[1].
Stability of Trp(Boc) under Fmoc Deprotection Conditions
The Boc group on the tryptophan indole is generally stable to the basic conditions of Fmoc deprotection using piperidine in DMF. While some studies have suggested a minor loss of the Boc group during prolonged or repeated piperidine treatments, significant side reactions at the indole nitrogen have not been reported under standard conditions. The primary role of the Trp(Boc) protection is to shield the indole ring from electrophilic attack during the final acidic cleavage step.
Data Presentation
The following tables summarize key quantitative data relevant to the Fmoc deprotection of Trp(Boc)-containing peptides.
Table 1: Recommended Fmoc Deprotection Conditions
| Parameter | Condition | Remarks |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | Standard and widely effective concentration. |
| Treatment Time | 2 x 10 minutes | A two-step treatment ensures complete Fmoc removal. |
| Temperature | Room Temperature | Standard condition for Fmoc deprotection. |
Table 2: UV Monitoring Parameters for Fmoc Deprotection
| Analyte | Wavelength (nm) | Molar Extinction Coefficient (ε) in DMF |
| Piperidine-Dibenzofulvene Adduct | 301 | ~7800 M⁻¹cm⁻¹ |
| Piperidine-Dibenzofulvene Adduct | 290 | ~5900 M⁻¹cm⁻¹ |
Table 3: Typical Fmoc Deprotection Times for Different Amino Acids
| Amino Acid | Deprotection Time (t₁/₂) with 20% Piperidine in DMF |
| Valine | ~7 seconds |
| Arginine(Pbf) | Requires longer deprotection times (e.g., >10 minutes for completion)[1] |
| General Amino Acids | Typically complete within 1-3 minutes |
Note: The deprotection time for Trp(Boc) is expected to be in the range of other standard amino acids and not significantly hindered.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection of a Trp(Boc)-Containing Peptidyl-Resin
Materials:
-
Peptidyl-resin with N-terminal Fmoc-Trp(Boc)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Solid-phase peptide synthesis vessel
-
Shaker or nitrogen bubbling system
Procedure:
-
Swell the peptidyl-resin in DMF for 30 minutes.
-
Drain the DMF from the synthesis vessel.
-
Add the deprotection solution (20% piperidine in DMF) to the resin (approximately 10 mL per gram of resin).
-
Agitate the resin for 1-3 minutes at room temperature.
-
Drain the deprotection solution.
-
Add a fresh portion of the deprotection solution to the resin.
-
Agitate the resin for 10-20 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Proceed with the coupling of the next Fmoc-amino acid.
Protocol 2: UV-Based Monitoring of Fmoc Deprotection
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks
-
DMF, peptide synthesis grade
-
Deprotection solution collected from Protocol 1
Procedure:
-
Collect the filtrate from the first and second piperidine treatments (from Protocol 1, steps 5 and 8) in a volumetric flask of known volume (e.g., 25 mL or 50 mL).
-
Dilute the collected solution to the mark with DMF.
-
Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer, with DMF as the blank.
-
Calculate the amount of Fmoc group removed using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the piperidine-dibenzofulvene adduct (~7800 M⁻¹cm⁻¹ at 301 nm), b is the path length (1 cm), and c is the concentration.
Protocol 3: HPLC Analysis of the Cleaved Peptide
Materials:
-
Reversed-phase HPLC system with a C18 column
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
After completion of the peptide synthesis, wash the peptidyl-resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups, including the Boc group from tryptophan.
-
Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).
-
Analyze the peptide solution by RP-HPLC.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A typical gradient is 5% to 65% B over 30 minutes.
-
Detection: Monitor at 220 nm (for the peptide backbone) and 280 nm (for the tryptophan side chain).
-
Mandatory Visualizations
Caption: Experimental workflow for Fmoc deprotection of Trp(Boc) peptides.
Caption: Principle of Fmoc deprotection by piperidine.
References
Application Notes and Protocols for the Cleavage of Trp(Boc)-Containing Peptides from Resin Using TFA Cocktails
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful synthesis of peptides containing tryptophan (Trp) residues via solid-phase peptide synthesis (SPPS) is critically dependent on the final cleavage and deprotection step. The indole side chain of tryptophan is highly susceptible to modification by reactive cationic species generated during the acidolytic cleavage of the peptide from the resin and the removal of side-chain protecting groups. The use of a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen of tryptophan, yielding Trp(Boc), is a widely adopted strategy to mitigate these side reactions. This application note provides a detailed overview of trifluoroacetic acid (TFA) cocktails and protocols for the efficient and high-purity cleavage of Trp(Boc)-containing peptides from various solid-phase resins.
During TFA-mediated cleavage, carbocations are generated from the removal of the Boc group and other acid-labile protecting groups (e.g., t-butyl). These electrophilic species can subsequently alkylate the electron-rich indole ring of unprotected tryptophan, leading to undesired side products. The Trp(Boc) protecting group shields the indole from such electrophilic attack, significantly enhancing the purity of the crude peptide.
Choosing the Right TFA Cleavage Cocktail
The selection of an appropriate TFA cleavage cocktail is paramount for maximizing peptide yield and purity. The ideal cocktail contains a strong acid (TFA) to effect cleavage, along with a combination of "scavengers" to quench the reactive carbocations.
Common TFA Cleavage Cocktails
Several TFA cocktails have been developed and optimized for the cleavage of peptides, including those containing sensitive residues like tryptophan. The choice of cocktail often depends on the other amino acids present in the sequence.
| Reagent Cocktail | Composition (v/v/w) | Key Features and Recommendations |
| TFA / TIS / H₂O | 95% TFA / 2.5% Triisopropylsilane / 2.5% H₂O | A common and effective "odorless" cocktail suitable for most sequences containing Trp(Boc). TIS is an efficient scavenger of carbocations.[1] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT) | A robust and widely used cocktail for complex peptides containing multiple sensitive residues like Cys, Met, and Trp.[2][3] |
| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Particularly recommended for peptides containing arginine residues with sulfonyl protecting groups and for Trp-containing peptides on PAL or BAL resins to minimize reattachment.[4] |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | An "odorless" alternative to Reagent K, where TIS replaces the more pungent thiol scavengers. It is effective for scavenging trityl groups but may not be sufficient to prevent the oxidation of methionine. |
The Role of Scavengers
Scavengers are crucial for preventing side reactions during TFA cleavage. Different scavengers are effective against different reactive species.
| Scavenger | Target Reactive Species | Notes |
| Triisopropylsilane (TIS) | Carbocations (e.g., trityl, t-butyl) | A highly effective and non-odorous scavenger.[1] |
| 1,2-Ethanedithiol (EDT) | Carbocations, aids in trityl group removal | Particularly effective in preventing acid-catalyzed oxidation of tryptophan.[5] |
| Thioanisole | Soft electrophiles (e.g., sulfonyl cations) | Useful for peptides with sulfonyl-protected arginine. |
| Anisole | Harder carbocations (e.g., tert-butyl) | Often used in combination with other scavengers. |
| Water | Acts as a scavenger and aids in peptide precipitation. | A common component in many cleavage cocktails. |
Experimental Protocols
General Peptide Cleavage and Deprotection Protocol
This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.
Materials:
-
Peptide-resin (dried under vacuum)
-
Freshly prepared TFA cleavage cocktail
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Centrifuge tubes
-
Nitrogen gas source
-
HPLC and Mass Spectrometer for analysis
Procedure:
-
Place the dried peptide-resin (typically 50-100 mg) in a suitable reaction vessel (e.g., a fritted syringe or a round-bottom flask).
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature with occasional agitation for 2-4 hours. The solution may turn yellow or orange if trityl-protected residues are present.[6]
-
Filter the cleavage mixture to separate the resin from the TFA solution containing the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA (2 x 1 mL) and combine the filtrates.
-
In a centrifuge tube, add the combined TFA filtrate to approximately 10 volumes of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and dissolved organic impurities.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Data Presentation
While a single study with a direct side-by-side comparison of all cocktails on a single Trp(Boc) peptide is not available in the searched literature, the following table summarizes reported purity data from various sources. Note: Direct comparison should be made with caution as the peptide sequences, synthesis methods, and analytical conditions may vary between studies.
| Peptide Sequence/Type | Cleavage Cocktail | Reported Purity | Reference |
| [Asn2,Trp4]Dynorphin A-(1-13) with Trp(Boc) | Reagent K | >95% desired peptide | [2] |
| General Peptides with Trp(Boc) | TFA/TIS/H₂O (95:2.5:2.5) | Generally high purity | [1][5] |
| Peptides with Trp and Arg(Pbf) | TFA/TIS/H₂O (95:2.5:2.5) | Low levels of tryptophan alkylation | [5] |
| Peptides with Trp and Arg(Pmc) | Reagent K | 22-30% side product (Pmc modification of Trp) with unprotected Trp | [2] |
Visualizations
Signaling Pathways and Workflows
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Peptide Yield | Incomplete cleavage from the resin. | - Extend the cleavage reaction time. - Ensure the resin is adequately swollen. - Use a stronger cleavage cocktail if necessary. |
| Incomplete precipitation. | - Use a larger volume of cold ether. - Ensure the ether is sufficiently cold (-20°C or lower). | |
| Presence of Side Products in HPLC/MS | Inefficient scavenging of carbocations. | - Use a freshly prepared cleavage cocktail with fresh scavengers. - Consider a more robust scavenger cocktail like Reagent K. |
| Oxidation of tryptophan. | - Perform the cleavage under an inert atmosphere (nitrogen or argon). - Minimize the cleavage time. | |
| Reattachment of the peptide to the resin. | - Particularly for C-terminal Trp peptides, ensure the use of appropriate linkers and scavenger cocktails (e.g., Reagent R). |
Conclusion
The cleavage of Trp(Boc)-containing peptides from solid-phase resins is a critical step that dictates the final purity and yield of the synthetic peptide. The use of the Boc protecting group on the tryptophan indole is highly effective in preventing alkylation side reactions. A judicious choice of TFA cleavage cocktail, rich in appropriate scavengers, is essential for obtaining high-quality crude peptide. For most applications involving Trp(Boc), a TFA/TIS/H₂O cocktail is sufficient. However, for more complex peptides, more robust cocktails such as Reagent K or Reagent R may be necessary. Careful execution of the cleavage and work-up protocols will ensure the successful isolation of the desired peptide product for further purification and application.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Arginine and Tryptophan-Rich Peptides using Fmoc-Trp(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of peptides rich in arginine (Arg) and tryptophan (Trp) residues presents unique challenges, primarily due to the susceptibility of the tryptophan indole side chain to modification during solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the successful synthesis of these peptides, emphasizing the critical role of Nα-Fmoc-N(in)-Boc-L-tryptophan (Fmoc-Trp(Boc)-OH). The use of this protected amino acid is essential for minimizing side reactions, particularly sulfonation of the tryptophan residue by protecting groups released from arginine during acidic cleavage, thereby ensuring higher purity and yield of the target peptide.[1][2] These protocols are intended for researchers and professionals involved in peptide chemistry and drug development, offering guidance on coupling strategies, deprotection, cleavage, and purification.
Introduction
Arginine and tryptophan-rich peptides are a class of bioactive molecules with significant therapeutic potential, often exhibiting antimicrobial, cell-penetrating, and anticancer properties.[3][4] Their mechanism of action frequently involves direct interaction with cell membranes, a function facilitated by the cationic nature of arginine and the hydrophobic, membrane-inserting properties of tryptophan. The successful synthesis of these peptides is a prerequisite for their biological evaluation and development as therapeutic agents.
A major hurdle in the synthesis of Arg- and Trp-containing peptides is the acid-catalyzed modification of the tryptophan indole ring during the final cleavage step from the solid support. When using trifluoroacetic acid (TFA) to remove side-chain protecting groups, the sulfonyl-based protecting groups commonly used for arginine (e.g., Pbf, Pmc, Mtr) can generate reactive cationic species that attack the electron-rich indole nucleus of tryptophan.[5] This leads to undesired side products that are often difficult to separate from the desired peptide, resulting in lower yields and purity.
The strategic use of this compound, where the indole nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, effectively mitigates this side reaction.[1][2] The Boc group shields the indole from electrophilic attack and is cleaved simultaneously with other acid-labile side-chain protecting groups during the final TFA cleavage.[2]
Data Presentation
Table 1: Comparison of Arginine Protecting Groups in Fmoc SPPS
| Protecting Group | Relative Acid Lability | Cleavage Conditions | Potential Side Reactions without Trp(Boc) Protection |
| Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | High | Standard TFA cocktails (e.g., TFA/TIS/H₂O) | Sulfonation of Trp |
| Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl) | Medium | Requires longer TFA exposure or scavengers | Sulfonation of Trp |
| Mtr (4-Methoxy-2,3,6-trimethylphenylsulfonyl) | Low | Harsh TFA conditions, often with scavengers | Significant sulfonation of Trp |
Table 2: Common TFA Cleavage Cocktails for Arginine and Tryptophan-Containing Peptides
| Reagent Name | Composition (v/v) | Key Applications & Remarks |
| TFA/TIS/H₂O | 95:2.5:2.5 | A general, non-malodorous cocktail suitable for most sequences when using this compound and Fmoc-Arg(Pbf)-OH.[6] |
| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A universal cleavage mixture for peptides with sensitive residues, including Cys, Met, Tyr, and unprotected Trp.[6] |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Specifically recommended for peptides containing Arg(Pmc/Mtr) to facilitate the removal of these more stable protecting groups and to scavenge the resulting reactive species.[5][7] |
TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol
Table 3: Quantitative Comparison of Peptide Purity
| Peptide Sequence (Example) | Trp Protection | Crude Purity (%) | Purified Yield (%) | Reference |
| Arg-Trp-Arg-Trp-NH₂ | None | ~40-50% | Low | General observation |
| Arg-Trp-Arg-Trp-NH₂ | This compound | >70% | Significantly Higher | [2] |
| Glucagon (contains Trp) | This compound (with purified AAs) | 68.08% | Not specified | [8] |
| Glucagon (contains Trp) | This compound (with unpurified AAs) | 53.49% | Not specified | [8] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Arg-Trp-Rich Peptide
This protocol outlines the manual synthesis of a model decapeptide (e.g., Trp-Arg-Trp-Arg-Trp-Arg-Trp-Arg-Trp-Arg-NH₂) on a Rink Amide resin using a standard Fmoc/tBu strategy.
1. Resin Preparation:
-
Place Rink Amide MBHA resin (0.1 mmol scale, substitution ~0.5 mmol/g) in a fritted reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Remove DMF by filtration.
2. N-terminal Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (0.5 mmol, 5 eq.) and a coupling additive such as Oxyma Pure (0.5 mmol, 5 eq.) in DMF.
-
For Fmoc-Arg(Pbf)-OH and this compound, ensure complete dissolution.
-
Add the coupling agent, such as N,N'-diisopropylcarbodiimide (DIC) (0.5 mmol, 5 eq.), to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2 hours at room temperature. For difficult couplings, such as Arg-Arg sequences, a double coupling may be necessary.
-
After coupling, drain the solution and wash the resin with DMF (5 times).
-
Perform a Kaiser test to confirm the completion of the coupling (negative result).
4. Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
-
After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
After the final washes, wash the resin with dichloromethane (DCM) (5 times) and dry under vacuum for at least 1 hour.
Protocol 2: Cleavage and Deprotection
1. Preparation of Cleavage Cocktail:
-
In a fume hood, prepare the cleavage cocktail: 9.5 mL TFA, 0.25 mL deionized water, and 0.25 mL triisopropylsilane (TIS).
-
Cool the cocktail on an ice bath for 10 minutes.
2. Cleavage Reaction:
-
Add the cold cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
3. Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Collect the filtrate and precipitate the peptide by adding it dropwise to a 50 mL conical tube containing cold diethyl ether (at least 10 times the volume of the TFA solution).
-
A white precipitate should form.
4. Peptide Isolation and Purification:
-
Centrifuge the peptide/ether mixture at 4000 rpm for 10 minutes.
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of Arg-Trp rich peptides.
Caption: Mechanism of action for antimicrobial Arg-Trp rich peptides at the cell membrane.
Caption: Relay pathway between arginine and tryptophan metabolism in dendritic cells.[9]
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. peptide.com [peptide.com]
- 3. Study of an arginine- and tryptophan-rich antimicrobial peptide in peri-implantitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. peptide.com [peptide.com]
- 8. ajpamc.com [ajpamc.com]
- 9. A Relay Pathway between Arginine and Tryptophan Metabolism Confers Immunosuppressive Properties on Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Automated Solid-Phase Peptide Synthesis of Tryptophan-Containing Peptides using Fmoc-Trp(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides containing tryptophan (Trp) residues via automated solid-phase peptide synthesis (SPPS) presents unique challenges due to the susceptibility of the indole side chain to oxidation and acid-catalyzed degradation during the synthesis and cleavage steps. The use of Nα-Fmoc-N-in-tert-butyloxycarbonyl-L-tryptophan (Fmoc-Trp(Boc)-OH) is a widely adopted strategy to mitigate these side reactions. The Boc protecting group on the indole nitrogen provides robust protection against alkylation and sulfonation, particularly in sequences containing arginine, leading to higher purity and yield of the target peptide.[1][2] This document provides detailed protocols and application notes for the incorporation of this compound in automated Fmoc-SPPS.
Advantages of Using this compound
The primary advantage of employing this compound in automated SPPS is the enhanced stability of the tryptophan residue throughout the synthesis. During the final cleavage from the resin with trifluoroacetic acid (TFA), the Boc group is removed in a manner that transiently protects the indole ring from electrophilic attack by carbocations generated from other side-chain protecting groups or the resin linker.[1][3] This is particularly crucial in the synthesis of peptides containing arginine, as the sulfonyl protecting groups released from arginine side chains can otherwise modify the tryptophan indole.[1] The use of this compound is especially recommended for the synthesis of complex peptides and therapeutic candidates like glucagon-like peptide-1 (GLP-1) analogs.[3][4]
Data Presentation
While direct side-by-side quantitative comparisons in the literature are limited, the use of this compound consistently results in improved crude purity and overall yield compared to unprotected Fmoc-Trp-OH, especially for complex or arginine-rich peptides. The following table provides a representative comparison based on typical outcomes in SPPS.
| Parameter | Fmoc-Trp-OH (Unprotected) | This compound | Notes |
| Expected Crude Purity (HPLC) | 50-70% | >80% | Purity is sequence-dependent; significant improvement is seen in peptides with multiple sensitive residues. |
| Expected Overall Yield | Lower | Higher | The reduction of side products with this compound leads to a greater amount of the desired peptide after purification.[1] |
| Major Side Products | Alkylated and oxidized Trp adducts, deletion sequences. | Minimal Trp-related side products. | The Boc group effectively shields the indole ring from modification during TFA cleavage.[3] |
| Post-Cleavage Workup | More complex purification required. | Simpler purification due to a cleaner crude product. | A cleaner crude product reduces the number of purification steps and improves the final isolated yield. |
Experimental Protocols
The following are detailed protocols for the automated solid-phase synthesis of a generic peptide containing a tryptophan residue using this compound on a standard automated peptide synthesizer.
Materials and Reagents
| Reagent/Material | Grade |
| This compound | Peptide Synthesis Grade (≥97% HPLC)[5][6] |
| Rink Amide Resin (or other suitable resin) | 100-200 mesh, 0.4-0.8 mmol/g |
| Other Fmoc-Amino Acids | Peptide Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade |
| Piperidine | Peptide Synthesis Grade |
| Dichloromethane (DCM) | ACS Grade |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade |
| HBTU, HATU, or other suitable coupling reagent | Peptide Synthesis Grade |
| Trifluoroacetic Acid (TFA) | Reagent Grade, >99% |
| Triisopropylsilane (TIS) | Reagent Grade |
| 1,2-Ethanedithiol (EDT) | Reagent Grade |
| Water | Deionized |
| Diethyl Ether (cold) | ACS Grade |
Protocol 1: Automated Peptide Synthesis (0.1 mmol scale)
This protocol outlines the key steps for an automated peptide synthesizer. Specific parameters may need to be optimized based on the instrument and peptide sequence.
-
Resin Loading and Swelling:
-
Place the appropriate amount of resin (e.g., 200 mg of 0.5 mmol/g Rink Amide resin) into the reaction vessel.
-
Swell the resin in DMF for at least 30 minutes.
-
-
Fmoc-Deprotection:
-
Treat the resin with 20% (v/v) piperidine in DMF.
-
Reaction time: 2 x 7-10 minutes.[7]
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (including this compound):
-
Prepare a solution of the Fmoc-amino acid (5 equivalents, 0.5 mmol), a suitable coupling reagent like HBTU (4.8 equivalents, 0.48 mmol), and DIPEA (10 equivalents, 1.0 mmol) in DMF.
-
Pre-activate the amino acid solution for 2-5 minutes.
-
Add the activated amino acid solution to the reaction vessel.
-
Couple for 30-60 minutes. For sterically hindered amino acids or difficult couplings, the time can be extended.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
-
Repeat Cycles:
-
Continue the deprotection, coupling, and washing cycles for each amino acid in the sequence.
-
Protocol 2: Cleavage and Deprotection
The choice of cleavage cocktail is critical for preserving the integrity of the tryptophan residue.
-
Resin Preparation:
-
After the final synthesis cycle, wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
-
Cleavage Cocktail Preparation (Reagent K is recommended for Trp-containing peptides): [8]
-
In a well-ventilated fume hood, prepare a fresh cleavage cocktail. A common and effective cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% EDT.[8]
-
For peptides synthesized with this compound, a standard cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) is also often sufficient.[2]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-3 hours.[2]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 3: Peptide Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable water/acetonitrile gradient containing 0.1% TFA.
-
-
Analysis:
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Mandatory Visualizations
Caption: Workflow for Automated SPPS and Post-Synthesis Processing.
Caption: Protection Mechanism of Trp(Boc) during TFA Cleavage.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, ≥97.0% (HPLC) 143824-78-6 India [ottokemi.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. ≥97.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound - SRIRAMCHEM [sriramchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Manual Solid-Phase Synthesis with Fmoc-Trp(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the manual solid-phase peptide synthesis (SPPS) of peptides containing tryptophan, utilizing the Fmoc-Trp(Boc)-OH derivative. The protocol outlines the critical steps from resin preparation to final peptide cleavage and deprotection, with a focus on ensuring high purity and yield.
The indole side chain of tryptophan is susceptible to modification during the acidic conditions of peptide cleavage. The use of a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen, as in this compound, is a robust strategy to prevent unwanted side reactions.[1][2] This protecting group shields the indole ring from electrophilic attack by carbocations that are generated from other side-chain protecting groups during trifluoroacetic acid (TFA)-mediated cleavage.[1] This method generally leads to higher yields and purity of the final peptide product, which is critical for therapeutic applications.[1]
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the successful manual synthesis of a tryptophan-containing peptide.
Materials and Reagents
| Reagent/Material | Specification |
| Resin | Rink Amide resin (for C-terminal amide) |
| Amino Acid | This compound and other required Fmoc-amino acids |
| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) - peptide synthesis grade |
| Deprotection Reagent | Piperidine, sequencing grade |
| Coupling Reagent | HBTU or HATU |
| Base | N,N-Diisopropylethylamine (DIPEA) |
| Cleavage Cocktail | Reagent K or TFA/TIS/H₂O |
| Precipitation Solvent | Diethyl ether, anhydrous, cold |
| Washing Solvents | Methanol (MeOH) |
| Monitoring | Kaiser Test Kit |
Step-by-Step Synthesis Protocol
This protocol is based on a 0.1 mmol synthesis scale. Adjustments may be necessary for different scales.
1. Resin Swelling:
-
Place the Rink Amide resin (0.1 mmol) in a reaction vessel.
-
Add DMF to swell the resin for at least 30-60 minutes.[1]
-
Drain the DMF.
2. Initial Fmoc Deprotection:
-
Add a 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes.[1]
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-20 minutes to ensure complete Fmoc removal.[1]
-
Wash the resin thoroughly with DMF (5-7 times).[1]
3. First Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.[3]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours.[3]
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (3-5 times).
4. Subsequent Synthesis Cycles (Deprotection and Coupling):
-
Repeat the Fmoc deprotection step (Step 2).
-
Perform the amino acid coupling for the next residue in the sequence (Step 3). For the incorporation of tryptophan, use this compound.[1]
-
Continue these cycles until the desired peptide sequence is assembled.
5. Final Fmoc Deprotection:
-
After the last amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
6. Resin Washing and Drying:
-
Wash the resin with DMF (3-5 times), followed by DCM (3-5 times), and finally with methanol (2-3 times).
-
Dry the resin under vacuum.
7. Peptide Cleavage and Side-Chain Deprotection:
-
Prepare the cleavage cocktail in a well-ventilated fume hood.
-
Add the cleavage cocktail to the dried resin.
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[3]
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh cleavage cocktail or TFA.
8. Peptide Precipitation and Isolation:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual cleavage reagents.
-
Dry the crude peptide under vacuum.
Data Presentation
The following tables summarize the quantitative data for a typical manual SPPS of a tryptophan-containing peptide.
Table 1: Reagent Quantities per Coupling Cycle (0.1 mmol scale)
| Reagent | Equivalents (relative to resin loading) | Amount |
| Fmoc-Amino Acid | 3 - 5 | 0.3 - 0.5 mmol |
| HBTU/HATU | 3 - 5 | 0.3 - 0.5 mmol |
| DIPEA | 6 - 10 | 0.6 - 1.0 mmol |
Table 2: Reaction Times and Conditions
| Step | Reagent/Condition | Duration |
| Resin Swelling | DMF | 30 - 60 minutes |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10-20 minutes[1][3] |
| Amino Acid Coupling | HBTU/HATU, DIPEA in DMF | 1 - 2 hours[3] |
| Final Cleavage | Reagent K or TFA/TIS/H₂O | 2 - 3 hours[3] |
Visualizations
The following diagrams illustrate the key workflows and chemical transformations in the manual solid-phase synthesis of a peptide using this compound.
Caption: Experimental Workflow for Manual Fmoc-SPPS.
References
Application Notes and Protocols: Fmoc-Trp(Boc)-OH in Biochemical Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Trp(Boc)-OH, or Nα-Fmoc-N(in)-Boc-L-tryptophan, is a pivotal derivative of the amino acid tryptophan, widely utilized in solid-phase peptide synthesis (SPPS).[1][2][3][4] The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and the tert-butyloxycarbonyl (Boc) group on the indole nitrogen minimizes side reactions, particularly in the synthesis of complex peptides containing both tryptophan and arginine residues.[2] Beyond its role as a building block for synthetic peptides, recent studies have highlighted the direct application of this compound as a modulator in biochemical inhibition studies. This document provides detailed application notes and protocols for its use, with a focus on its inhibitory effects on butyrylcholinesterase (BChE).
I. Direct Inhibition of Butyrylcholinesterase (BChE)
Fmoc-amino acids, including this compound, have been identified as selective inhibitors of butyrylcholinesterase (BChE), an enzyme involved in cholinergic neurotransmission.[5] The aromatic fluorenyl group of these compounds shows a structural resemblance to known BChE inhibitors.[5]
Quantitative Inhibition Data
The inhibitory potency of this compound against BChE has been quantified and compared with its analogue lacking the Boc protecting group, Fmoc-Trp-OH. The incorporation of the Boc group on the indole nitrogen significantly enhances its inhibitory activity.[5]
| Compound | Target Enzyme | Inhibition Constant (KI) | Relative Potency Notes |
| This compound | BChE | ~8-fold lower than Fmoc-Trp-OH | The Boc group introduces a carbamate and steric bulk, which may prevent unfavorable interactions of the indole nitrogen's hydrogen, leading to better inhibition.[5] |
| Fmoc-Trp-OH | BChE | - | Serves as a reference compound to demonstrate the enhanced inhibitory effect of the Boc group.[5] |
Experimental Protocol: BChE Inhibition Assay
This protocol is based on methodologies for assessing BChE inhibition.[5]
1. Materials and Reagents:
-
This compound
-
Butyrylcholinesterase (BChE) from equine serum
-
Butyrylthiocholine iodide (BTC)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Sodium phosphate buffer (e.g., 0.1 M, pH 7.4)
-
96-well microplate reader
-
Solvent for inhibitor (e.g., DMSO)
2. Preparation of Solutions:
-
Buffer: Prepare 0.1 M sodium phosphate buffer, pH 7.4.
-
DTNB Solution: Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.
-
BTC Solution: Dissolve BTC in the phosphate buffer to a final concentration of 10 mM.
-
BChE Enzyme Solution: Prepare a stock solution of BChE in the phosphate buffer. The final concentration in the assay will need to be optimized.
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to test a range of concentrations.
3. Assay Procedure:
-
To each well of a 96-well plate, add:
-
Phosphate buffer
-
Inhibitor solution at various concentrations (or DMSO for control)
-
BChE enzyme solution
-
-
Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the BTC substrate solution to each well.
-
Immediately begin monitoring the change in absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
4. Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
The inhibition constant (KI) can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.
Logical Workflow for BChE Inhibition Assay
Caption: Workflow for determining BChE inhibition by this compound.
II. Application in the Synthesis of Inhibitory Peptides
The primary and well-established application of this compound is in the solid-phase synthesis of peptides.[1][4] Many biologically active peptides that act as inhibitors of protein-protein interactions (PPIs) or enzymes contain tryptophan residues.[6] The use of this compound is crucial for preventing the modification of the tryptophan indole side chain during peptide synthesis, ensuring the purity and yield of the final inhibitory peptide.[2]
Signaling Pathway Context: Protein-Protein Interaction Inhibition
Peptides synthesized using this compound can be designed to mimic one of the protein partners in a PPI, thereby competitively inhibiting the interaction. A common example is the inhibition of interactions involving α-helical domains.[7][8]
Caption: Inhibition of a protein-protein interaction by a synthetic peptide.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of an Inhibitory Peptide
This is a generalized protocol for the manual synthesis of a peptide using this compound.
1. Materials and Reagents:
-
Fmoc-protected amino acids (including this compound)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
2. Resin Preparation:
-
Place the Rink Amide resin in the synthesis vessel and swell in DMF for 30-60 minutes.
-
Wash the resin with DMF.
-
Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (de-protection step).
-
Wash the resin thoroughly with DMF.
3. Amino Acid Coupling Cycle (repeat for each amino acid):
-
Activation: In a separate vial, dissolve the Fmoc-amino acid (e.g., this compound) and an activating agent (OxymaPure/HOBt) in DMF. Add the coupling reagent (DIC) and allow to pre-activate for a few minutes.
-
Coupling: Add the activated amino acid solution to the de-protected resin. Agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and N,N-diisopropylethylamine in DMF).
-
De-protection: Remove the Fmoc group from the newly added amino acid with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF.
4. Cleavage and Deprotection:
-
After the final amino acid has been coupled and de-protected, wash the resin with DCM and dry it.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc from Trp).
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
5. Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Conclusion
This compound is a versatile reagent in the field of biochemical research. It not only serves as an essential building block for the synthesis of potentially therapeutic inhibitory peptides but also exhibits direct inhibitory activity against enzymes like butyrylcholinesterase. The protocols and data presented here provide a foundation for researchers to explore and utilize this compound in their own inhibition studies and drug discovery efforts.
References
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluating Fmoc-amino acids as selective inhibitors of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Based Design of Inhibitors of Protein–Protein Interactions: Mimicking Peptide Binding Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing tryptophan indole alkylation during TFA cleavage
Troubleshooting Guides and FAQs for Preventing Tryptophan Indole Alkylation during TFA Cleavage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the common side reaction of tryptophan indole alkylation during the trifluoroacetic acid (TFA) cleavage step in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What causes the modification of tryptophan residues during TFA cleavage?
A1: The indole ring of tryptophan is electron-rich, making it highly susceptible to electrophilic attack by carbocations. During TFA cleavage, carbocations are generated from the removal of acid-labile protecting groups (e.g., Boc, tBu) from other amino acid side chains and from the resin linker itself.[1] These reactive carbocations can then alkylate the tryptophan indole ring, leading to undesired side products.[2][3] Oxidation of the indole ring is another potential side reaction during prolonged exposure to acidic conditions.[1][4]
Q2: How can I prevent the alkylation of tryptophan during cleavage?
A2: The most effective strategies to prevent tryptophan alkylation involve two key approaches:
-
Indole Protection: Using a protecting group for the tryptophan indole nitrogen is the most robust method to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is highly recommended for Fmoc-based SPPS.[1][3] The combination of using Fmoc-Trp(Boc)-OH during synthesis and Arg(Pbf) has been shown to result in extremely low levels of tryptophan alkylation.[5]
-
Use of Scavengers: Incorporating a "cocktail" of scavengers into the TFA cleavage mixture is essential to "trap" or quench the reactive carbocations before they can react with tryptophan.[1] Common scavengers include triisopropylsilane (TIS), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT).[2]
Q3: What are the recommended scavenger cocktails for cleaving peptides that contain tryptophan?
A3: The choice of cleavage cocktail depends on the other amino acids present in the peptide sequence, particularly arginine. For peptides containing sensitive residues like tryptophan, "Reagent K" is a commonly used and effective cocktail.[1][6] "Reagent R" is particularly recommended for peptides containing arginine residues with sulfonyl protecting groups (like Pmc or Pbf) to minimize side reactions.[7][8] A simpler, less odorous option for many sequences is a mixture of TFA, TIS, and water.
Troubleshooting Guide
Q4: I've observed an unexpected mass addition of +106 Da to my tryptophan-containing peptide after cleavage. What is the likely cause?
A4: A mass addition of +106 Da is a well-documented side product that occurs when using Wang resin.[9] During TFA cleavage, the Wang linker can be cleaved and the resulting p-hydroxybenzyl cation can alkylate the indole ring of tryptophan.[9] To prevent this, consider using a different resin, such as a 2-chlorotrityl chloride (2-CTC) resin, for the synthesis of tryptophan-containing peptides. Alternatively, ensuring efficient scavenging with an optimized cleavage cocktail can help minimize this side reaction.
Q5: My crude peptide shows multiple peaks around the expected mass. How can I identify if these are related to tryptophan modification?
A5: Tryptophan alkylation can result in various adducts depending on the source of the carbocation. To identify these, you can use mass spectrometry (MS) to determine the mass difference between your expected product and the side products. The table below lists common modifications. If you suspect tryptophan modification, it is advisable to perform a small-scale trial cleavage with an improved scavenger cocktail or by using indole-protected tryptophan in a re-synthesis to see if the side products are reduced.
Data Presentation
Table 1: Common TFA Cleavage Cocktails for Tryptophan-Containing Peptides
| Cleavage Cocktail | Reagents & Composition (v/v) | Key Applications & Notes |
| TFA/TIS/H₂O | TFA (95%), Triisopropylsilane (2.5%), Water (2.5%) | A general-purpose, low-odor cocktail suitable for many peptides. TIS is an effective carbocation scavenger.[10] |
| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%) | A robust and widely used cocktail for peptides with a variety of sensitive residues, including Trp, Cys, and Met.[1][2][6] |
| Reagent R | TFA (90%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (3%), Anisole (2%) | Particularly effective for peptides containing Arg(Pmc/Pbf) to prevent sulfonation of the tryptophan indole ring.[2][7][8] |
Table 2: Common Tryptophan Side Products in TFA Cleavage and Their Prevention
| Mass Addition (Da) | Likely Cause | Proposed Structure of Adduct | Prevention Strategies |
| +57 | tert-butylation from tBu protecting groups | Trp + C₄H₉ | Use of effective scavengers (e.g., TIS, water). |
| +106 | Alkylation by Wang resin linker | Trp + C₇H₆O | Use a different resin (e.g., 2-CTC resin); optimize scavenger cocktail.[9] |
| +212 / +254 | Sulfonation from Arg(Mtr/Pmc) protecting groups | Trp + Mtr/Pmc group | Use this compound during synthesis; use Reagent R for cleavage.[2][3] |
| +16 | Oxidation | Oxidized Tryptophan | Minimize cleavage time; perform cleavage under an inert atmosphere (N₂ or Ar).[1][4] |
Experimental Protocols
Protocol 1: Standard TFA Cleavage of a Tryptophan-Containing Peptide
-
Resin Preparation: After completion of the synthesis, thoroughly wash the peptide-resin with dichloromethane (DCM) and dry it under a vacuum for a minimum of 2 hours.[1]
-
Cleavage Cocktail Preparation: In a fume hood, prepare the desired cleavage cocktail immediately before use. For example, to prepare 10 mL of Reagent K, combine 8.25 mL of TFA, 0.5 mL of phenol, 0.5 mL of water, 0.5 mL of thioanisole, and 0.25 mL of 1,2-ethanedithiol.[1]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (a general guideline is 10 mL of cocktail per 0.5 g of resin).[4] Gently agitate the mixture at room temperature for 2-4 hours.[1]
-
Peptide Precipitation: Filter the resin to collect the TFA filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[11]
-
Peptide Collection and Washing: Collect the precipitated peptide by centrifugation. Wash the peptide pellet with cold diethyl ether two to three more times to remove residual scavengers.
-
Drying: Dry the final peptide pellet under a vacuum.
Protocol 2: Small-Scale Test Cleavage
To optimize cleavage conditions and minimize the loss of valuable material, it is highly recommended to perform a small-scale test cleavage on 10-20 mg of the peptide-resin before proceeding with the bulk cleavage.[12] This allows for the analysis of the crude product by HPLC and MS to ensure complete deprotection and minimal side product formation.
Mandatory Visualization
Caption: Mechanism of Tryptophan Indole Alkylation.
Caption: Protective Mechanism of Scavengers.
Caption: Experimental Workflow for TFA Cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Side Reactions of Tryptophan Residues in Fmoc SPPS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the side reactions of tryptophan (Trp) residues during Fmoc solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving tryptophan during Fmoc SPPS?
A1: The indole side chain of tryptophan is highly susceptible to two main types of side reactions during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection step:
-
Alkylation: The electron-rich indole ring can be alkylated by carbocations generated from the cleavage of side-chain protecting groups (e.g., tert-butyl from Boc, tBu) or from the resin linker itself.[1][2][3]
-
Oxidation: The indole ring is prone to oxidation, which can occur during cleavage or subsequent workup.[4] Oxidation products are generally not reversible by reduction.[4]
Q2: What causes the alkylation of tryptophan residues?
A2: During the strong acid treatment with TFA to cleave the peptide from the resin and remove side-chain protecting groups, highly reactive carbocations are formed. For instance, the cleavage of a tert-butoxycarbonyl (Boc) group generates a tert-butyl cation. These electrophilic species can then attack the nucleophilic indole ring of tryptophan, leading to unwanted alkylated peptide byproducts.[3] A significant source of these reactive species are the sulfonyl-based protecting groups used for arginine (Arg), such as Pmc and Pbf.[3]
Q3: How can I prevent these side reactions?
A3: There are two primary strategies to minimize tryptophan side reactions:
-
Use of Scavengers: Incorporating nucleophilic reagents, known as scavengers, into the TFA cleavage cocktail is essential. These scavengers "trap" the reactive carbocations before they can modify the tryptophan residue.
-
Indole Nitrogen Protection: Using a protecting group on the indole nitrogen of tryptophan, such as the tert-butyloxycarbonyl (Boc) group (i.e., using Fmoc-Trp(Boc)-OH during synthesis), provides a robust shield against both alkylation and sulfonation.[5][6]
Q4: Is it necessary to use a protecting group for the tryptophan side chain?
A4: While not strictly necessary for all sequences, using this compound is highly recommended, especially for peptides that also contain arginine residues with sulfonyl protecting groups (Pmc or Pbf).[5][7] Using unprotected tryptophan in such cases can lead to significant formation of Trp-(Pmc) adducts, with side product formation reported to be in the range of 22-30%.[8][9] this compound is considered the "gold standard" for minimizing these side reactions and generally leads to higher purity of the crude peptide.[5][10]
Q5: What are the most effective scavengers for protecting tryptophan?
A5: A combination of scavengers is typically more effective than a single one. Common scavengers and their roles include:
-
Triisopropylsilane (TIS): A very effective scavenger for carbocations.[3]
-
1,2-Ethanedithiol (EDT): A "soft" nucleophile, particularly effective at scavenging sulfonyl species and preventing oxidation.[1]
-
Thioanisole: Another "soft" nucleophile that helps prevent sulfonation.[11][12]
-
Phenol: Can offer some protection to tryptophan and tyrosine residues.
Troubleshooting Guide
This guide addresses specific issues you may encounter related to tryptophan side reactions.
Problem 1: My peptide's mass spectrum shows unexpected peaks with a +56 Da or other alkyl adducts.
-
Possible Cause: Alkylation of one or more tryptophan residues by tert-butyl cations.
-
Troubleshooting Steps:
-
Review your cleavage cocktail: Did you include a sufficient amount of scavengers? A standard "TFA/TIS/Water (95:2.5:2.5 v/v)" cocktail is a good starting point for many peptides, but may be insufficient for sequences with multiple sensitive residues.
-
Increase scavenger concentration: For peptides with multiple Trp, or those rich in residues with tBu-based protecting groups, consider increasing the scavenger concentration or using a more robust cocktail like Reagent K.
-
Use this compound: For future syntheses of this peptide, using this compound is the most effective way to prevent tert-butylation.[5][10]
-
Problem 2: My peptide contains both Arginine (with Pmc/Pbf protection) and Tryptophan, and I see a significant side product in my HPLC.
-
Possible Cause: Transfer of the sulfonyl protecting group (Pmc or Pbf) from arginine to the tryptophan indole ring.[13] This side reaction is highly dependent on the sequence and spacing between the Arg and Trp residues.[13]
-
Troubleshooting Steps:
-
Analyze the side product: The mass of the side product will correspond to the peptide plus the mass of the Pmc or Pbf group.
-
Optimize the cleavage cocktail: Use a robust cleavage cocktail designed for sensitive residues, such as Reagent K (TFA/Phenol/Water/Thioanisole/EDT).[8]
-
Employ this compound: This is the most effective solution. The Boc group on the indole nitrogen provides excellent protection against sulfonation.[9] Studies have shown this combination results in extremely low levels of tryptophan alkylation.[9]
-
Problem 3: My peptide appears to have oxidized (+16 Da or +32 Da peaks in the mass spectrum).
-
Possible Cause: Oxidation of the tryptophan indole ring during cleavage or workup.[4]
-
Troubleshooting Steps:
-
Work under an inert atmosphere: Perform the cleavage and initial workup steps under a nitrogen or argon atmosphere to minimize exposure to oxygen.
-
Use appropriate scavengers: Thiol-based scavengers like EDT can help prevent oxidation.
-
Degas solvents: Ensure that all solvents used for cleavage and workup are thoroughly degassed.
-
Minimize cleavage time: Do not extend the cleavage time unnecessarily. For most peptides, 2-3 hours is sufficient.
-
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting tryptophan-related side reactions identified after peptide cleavage and analysis.
Data Presentation
Table 1: Comparison of Tryptophan Protection Strategies
This table summarizes the effectiveness of different protection strategies for a model peptide containing both Tryptophan and Arginine(Pmc).
| Tryptophan Derivative Used | Arginine Derivative Used | Cleavage Cocktail | Desired Peptide Purity (%) | Major Side Product (%) |
| Fmoc-Trp-OH (unprotected) | Arg(Pmc) | Reagent K / Reagent R | ~70-78% | ~22-30% (Trp-Pmc Adduct)[8][9] |
| This compound | Arg(Pmc/Pbf) | TFA / Scavengers | High | Minimal to none [6][9] |
Table 2: Common Cleavage Cocktails for Tryptophan-Containing Peptides
| Reagent Name | Composition (v/v or w/v) | Recommended Use |
| Standard Cocktail | 95% TFA, 2.5% Water, 2.5% TIS | For peptides without other sensitive residues like Cys or Met. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | A robust, general-purpose cocktail for peptides with multiple sensitive residues, including Trp, Cys, Met, and Tyr.[8][12] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Recommended for peptides with Arg(sulfonyl) and Trp residues.[8] |
Experimental Protocols
Protocol 1: Peptide Cleavage using Reagent K
This protocol is recommended for peptides containing tryptophan and other sensitive residues.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA)
-
Phenol
-
Deionized Water
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Cold diethyl ether
-
Reaction vessel
-
Shaker
-
Centrifuge
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare fresh Reagent K by combining the following:
-
TFA (8.25 mL)
-
Phenol (0.5 g or 0.5 mL)
-
Water (0.5 mL)
-
Thioanisole (0.5 mL)
-
EDT (0.25 mL)
-
-
Cleavage Reaction: Add the Reagent K cocktail to the resin (approx. 5-10 mL per 100 mg of resin). Seal the vessel and agitate at room temperature for 2-3 hours.[12]
-
Peptide Precipitation: a. Filter the resin and collect the TFA filtrate. b. Wash the resin with a small amount of fresh TFA and combine the filtrates. c. In a centrifuge tube, add the combined TFA filtrate to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Peptide Isolation and Washing: a. Centrifuge the suspension to pellet the peptide. b. Carefully decant the ether. c. Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: HPLC Analysis of Crude Peptide
This protocol outlines a general method for analyzing the purity of the crude peptide by reverse-phase HPLC.
Materials:
-
Crude peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide (approx. 1 mg) in 1 mL of a 50:50 mixture of water and acetonitrile containing 0.1% TFA. Filter the sample through a 0.22 µm syringe filter.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm (the latter is useful for detecting Trp-containing peptides).
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10-20 µL.
-
Gradient: A typical gradient would be 5% to 65% Mobile Phase B over 30 minutes. This may need to be optimized based on the hydrophobicity of the peptide.
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the purity of the crude peptide as the percentage of the main peak area relative to the total area of all peaks.
Visualizations
Mechanism of Tryptophan Alkylation and Prevention
This diagram illustrates the mechanism of tryptophan alkylation by a tert-butyl cation and how scavengers and indole protection can prevent this side reaction.
Experimental Workflow for Cleavage and Analysis
This diagram outlines the standard workflow from the cleavage of the peptide from the resin to its final analysis.
References
- 1. halocolumns.com [halocolumns.com]
- 2. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. tutorchase.com [tutorchase.com]
- 8. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. advancedchemtech.com [advancedchemtech.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. resolvemass.ca [resolvemass.ca]
Troubleshooting incomplete coupling of Fmoc-Trp(Boc)-OH on solid support
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during solid-phase peptide synthesis (SPPS).
Topic: Troubleshooting Incomplete Coupling of Fmoc-Trp(Boc)-OH on Solid Support
This compound is a crucial building block in peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the indole side chain is highly recommended as it minimizes side reactions, particularly in peptide sequences containing arginine.[1] However, the bulky nature of both the Fmoc and Boc protecting groups can lead to significant steric hindrance, often resulting in incomplete coupling reactions. This guide addresses the common causes of poor coupling efficiency and provides systematic solutions to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete coupling of this compound?
A1: Incomplete coupling of this sterically hindered amino acid can be attributed to several factors:
-
Steric Hindrance: The bulky Fmoc and Boc protecting groups physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the peptide chain on the solid support. This is the most common reason for sluggish or incomplete reactions.
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (like β-sheets) and aggregate. This aggregation can physically block the reactive N-terminus, preventing access for the incoming amino acid.[2]
-
Suboptimal Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid of this compound, or the pre-activation time may be insufficient.
-
Poor Reagent Quality: Degradation of the amino acid, coupling reagents, or solvents (e.g., moisture in DMF) can significantly reduce reaction efficiency.[3]
-
Low Resin Swelling: Inadequate swelling of the solid support resin can limit the accessibility of reactive sites within the resin beads.[4]
Q2: How can I confirm that the coupling is incomplete?
A2: A qualitative colorimetric test, such as the Kaiser test (ninhydrin test), is the most common method to check for the presence of unreacted primary amines on the resin. A positive result (blue or purple beads) after the coupling step indicates that free amines are present and the reaction is incomplete.[5][6] For N-terminal secondary amines (like proline), other tests like the Isatin Test or Chloranil Test should be used.
Q3: What is the first-line strategy to address an incomplete coupling?
A3: If a positive Kaiser test indicates incomplete coupling, the immediate and most common strategy is to perform a "double coupling." This involves repeating the coupling step with a fresh preparation of the activated amino acid and coupling reagents to drive the reaction to completion.[3] If the coupling remains incomplete, capping the unreacted amines is recommended to prevent the formation of deletion sequences.
Q4: Which coupling reagents are most effective for a sterically hindered amino acid like this compound?
A4: For difficult couplings, more potent activating reagents are recommended. While standard carbodiimide activators like DIC/HOBt can be effective, onium salt-based reagents (aminium/uronium or phosphonium) generally provide higher efficiency and faster reaction rates. Reagents such as HATU , HCTU , and COMU are known to be particularly effective for sterically hindered couplings.[6]
Troubleshooting Guide
If you have identified an incomplete coupling of this compound, follow this systematic troubleshooting workflow.
Data Presentation
Comparative Coupling Efficiency of Reagents for Hindered Tryptophan Derivatives
While direct quantitative data for this compound is limited in the literature, the following table provides extrapolated data based on studies with the similarly sterically hindered Fmoc-Trp(Mts)-OH.[6] These values offer a representative comparison of expected performance.
| Coupling Reagent | Reagent Class | Typical Reaction Time (min) | Expected Coupling Yield (%) | Notes |
| DIC/HOBt | Carbodiimide | 60 - 120 | 95 - 98 | Cost-effective but slower reaction rates.[6] |
| HBTU | Aminium/Uronium Salt | 30 - 60 | 98 - 99.5 | Fast and efficient; potential for guanidinylation side reaction if used in excess.[6] |
| HATU | Aminium/Uronium Salt | 20 - 45 | > 99.5 | Highly reactive, excellent for hindered couplings with low racemization.[6] |
| PyBOP | Phosphonium Salt | 30 - 60 | 98 - 99 | Efficient with no risk of guanidinylation.[6] |
| COMU | Aminium/Uronium Salt | 20 - 45 | > 99.5 | Very high reactivity with safer byproducts compared to benzotriazole-based reagents.[6] |
Note: Coupling yields are highly dependent on the specific peptide sequence, resin, and reaction conditions. The values presented are indicative for a standard SPPS protocol.
Experimental Protocols
Protocol 1: Monitoring Coupling with the Kaiser Test
This qualitative test detects free primary amines on the peptide-resin.[5]
Reagents:
-
Reagent A: 16.5 mg of KCN dissolved in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[5]
-
Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[5]
-
Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.[5]
Procedure:
-
Withdraw a small sample of resin beads (10-15 beads) from the reaction vessel into a small glass test tube.
-
Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.
-
Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.[5]
-
Heat the test tube at 110°C for 5 minutes.[5]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue/Purple: Positive result. Indicates the presence of free primary amines (incomplete coupling).[5]
-
Yellow/Colorless: Negative result. Indicates the absence of free primary amines (complete coupling).
Protocol 2: Double Coupling for a Hindered Amino Acid
This protocol should be initiated immediately after a positive Kaiser test from the first coupling attempt.
Procedure:
-
Following the first coupling, drain the reaction solution from the vessel.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove all residual reagents and byproducts from the initial coupling attempt.
-
In a separate vessel, prepare a fresh activation mixture:
-
Add the fresh, pre-activated amino acid solution to the washed peptide-resin in the reaction vessel.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Drain the reaction solution and wash the resin thoroughly with DMF.
-
Perform a second Kaiser test (Protocol 1) to confirm the completion of the coupling. If the test is negative, proceed with the synthesis. If it remains positive, proceed to the capping protocol.
Protocol 3: Capping of Unreacted Amines
This step is crucial to prevent the formation of deletion sequences when coupling cannot be driven to completion. The procedure acetylates the free N-terminal amines, rendering them unreactive.[5]
Reagents:
-
Capping Solution: A mixture of acetic anhydride and a base (like pyridine or DIPEA) in DMF. A common formulation is acetic anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).
Procedure:
-
After the final coupling attempt, wash the peptide-resin thoroughly with DMF (3-5 times).
-
Prepare the capping solution. For every 1 gram of resin, use approximately 10 mL of solution. A typical mixture consists of 0.5 M acetic anhydride, 0.125 M DIEA, and 0.015 M HOBt in NMP or DMF.
-
Add the capping solution to the reaction vessel, ensuring the resin is fully suspended.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
Drain the capping solution and wash the resin extensively with DMF (5-7 times) to remove all capping reagents and byproducts.
-
(Optional) Perform a final Kaiser test to confirm the absence of free amines. The beads should remain yellow. You can now proceed to the Fmoc deprotection step for the next cycle.
References
Technical Support Center: Optimization of Coupling Times for Sterically Hindered Tryptophan Incorporation
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incorporation of sterically hindered tryptophan residues into synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: Why is the incorporation of tryptophan, especially when sterically hindered, a common challenge in SPPS?
A1: The incorporation of tryptophan can be challenging due to several factors. The bulky indole side chain of tryptophan can sterically hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1] Furthermore, the indole ring is highly susceptible to oxidation and alkylation by electrophiles, particularly carbocations generated during the acid-catalyzed cleavage of other protecting groups.[2][3] When tryptophan itself is sterically hindered, for example by modifications on the indole ring or by being part of a "difficult" sequence, these challenges are exacerbated, often leading to low coupling efficiency and the formation of deletion sequences.[4]
Q2: What are the initial signs of poor coupling efficiency for a sterically hindered tryptophan residue?
A2: The most immediate indicators of poor coupling efficiency during SPPS are a positive colorimetric test (e.g., Kaiser test) after the coupling step, which indicates the presence of unreacted free amines on the resin.[4] Subsequent analysis of the crude peptide by mass spectrometry will reveal significant amounts of truncated or deletion peptide sequences, where the sterically hindered tryptophan is missing.[1] Low overall yield of the final desired peptide is another key indicator.[4]
Q3: What is the role of protecting groups on the tryptophan indole side chain, and which are most effective?
A3: The primary role of a tryptophan protecting group is to prevent side reactions such as oxidation and alkylation of the indole ring.[2] For Fmoc-based SPPS, the tert-Butyloxycarbonyl (Boc) group is highly recommended. It effectively prevents alkylation of the indole ring by carbocations that can be generated during the final trifluoroacetic acid (TFA) cleavage step, a common issue in arginine-rich sequences.[2][3] In Boc-based SPPS, the formyl group (CHO) is a viable option for protecting the indole nitrogen.[3]
Q4: Can peptide aggregation affect the coupling of sterically hindered tryptophan?
A4: Yes, peptide aggregation can significantly impact coupling efficiency. Both inter- and intra-chain hydrogen bonding can cause the peptide to aggregate on the resin, making reactive sites, including the N-terminus, inaccessible for the incoming activated amino acid.[1][4] This is a common problem in "difficult" sequences, which may include those with sterically hindered residues.[4]
Troubleshooting Guides
Guide 1: Optimizing Coupling Conditions for a Failed Tryptophan Incorporation
If you have identified a failed or incomplete coupling of a sterically hindered tryptophan residue, consider the following systematic approach to optimize the reaction conditions.
| Problem | Possible Cause | Recommended Solution |
| Incomplete coupling of Fmoc-Trp(Boc)-OH after a standard coupling time. | Steric hindrance from the tryptophan side chain and/or the growing peptide chain. | Extend the coupling time: A standard single coupling may not be sufficient. Double coupling, or even triple coupling, is a common strategy. It is also possible to increase the allotted time for a single coupling.[5] |
| Insufficient activation of the amino acid. | Change the coupling reagent: Onium salt-based reagents are generally more effective for hindered amino acids. Consider switching from a carbodiimide-based activator (like DIC) to a more powerful uronium or phosphonium salt reagent such as HATU, HBTU, or COMU.[1][6] HATU is often more reactive and can reduce racemization compared to HBTU.[1] | |
| Inadequate reagent concentration. | Increase reagent concentration: Increasing the concentration of the amino acid and coupling reagents can increase the probability of the desired molecular interactions.[5] | |
| Unfavorable reaction kinetics at room temperature. | Elevate the reaction temperature: Performing the coupling at an elevated temperature can improve efficiency for difficult couplings. However, this should be done with caution as it may increase the risk of side reactions like racemization.[1][7] |
Guide 2: Mitigating Side Reactions During Tryptophan Incorporation
| Problem | Possible Cause | Recommended Solution |
| Presence of byproducts with masses corresponding to alkylated tryptophan. | Generation of carbocations during TFA cleavage, which then react with the indole ring. This is common in sequences containing arginine protected with Pmc or Pbf groups.[2][3] | Use an appropriate protecting group: Employing the Boc protecting group on the indole nitrogen of tryptophan [this compound] is highly effective at preventing this side reaction.[2][3] |
| Degradation of the tryptophan residue. | Oxidation of the indole ring. | Use scavengers: During the final cleavage from the resin, include scavengers in the TFA cocktail to quench reactive species that can modify tryptophan. |
| Racemization of the tryptophan residue. | Prolonged activation times or elevated temperatures. | Minimize pre-activation time: Use in situ activation where the coupling reagent is added to the resin immediately after the protected amino acid.[1] Be cautious with elevated temperatures and consider using a coupling reagent known for low racemization, such as HATU.[1][6] |
Experimental Protocols
Protocol 1: Standard Double Coupling for Sterically Hindered Tryptophan
This protocol outlines a general procedure for a double coupling cycle in Fmoc-based SPPS.
-
Fmoc-Deprotection: Treat the peptide-resin with a 20% piperidine solution in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
First Coupling:
-
Prepare a solution of the sterically hindered this compound (e.g., 4 equivalents relative to resin loading) and a coupling reagent like HCTU or COMU (e.g., 4 equivalents) in DMF.[8]
-
Add a base such as diisopropylethylamine (DIEA) (e.g., 8 equivalents).
-
Add the activation mixture to the resin and allow it to react for a predetermined time (e.g., 1-2 hours).
-
-
Washing: Wash the resin with DMF.
-
Second Coupling: Repeat step 3 to ensure the reaction goes to completion.
-
Washing and Capping (Optional): Wash the resin thoroughly with DMF. A capping step with acetic anhydride can be performed to block any unreacted amino groups.
-
Monitoring: After the second coupling, perform a colorimetric test (e.g., Kaiser test) to confirm the absence of free primary amines.[9]
Protocol 2: Test Cleavage for Analysis of Coupling Efficiency
A small-scale test cleavage can be performed to analyze the crude peptide and determine the success of the coupling.[4]
-
Resin Sampling: Withdraw a small, known amount of the dried peptide-resin (e.g., 2-5 mg) from the main synthesis vessel.
-
Cleavage: Place the resin in a microcentrifuge tube and add a small volume of a cleavage cocktail (e.g., 100-200 µL of TFA with appropriate scavengers).
-
Incubation: Allow the cleavage to proceed for the recommended time (typically 1-3 hours).
-
Peptide Precipitation: Precipitate the cleaved peptide with cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Analysis: Re-dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for analysis by HPLC and MS to check for the presence of the desired product and any deletion sequences.[4]
Data Presentation
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Advantages | Potential Disadvantages |
| DIC/HOBt | Carbodiimide | Cost-effective. | Can lead to racemization; byproduct can be difficult to remove in solution phase.[10] |
| HBTU/HATU | Aminium/Uronium | High coupling efficiency, fast reactions.[1] HATU is generally more reactive and can reduce racemization.[1] | Can cause guanidinylation of the N-terminus if used in excess.[1] |
| PyBOP | Phosphonium | High coupling efficiency with low racemization risk.[6] | More expensive and may require stricter handling conditions.[6] |
| COMU | Aminium/Uronium | High coupling efficiency, similar to HATU, with improved safety and solubility.[1][11] | Can have poor stability in solution over time.[12] |
Visualizations
Caption: A workflow for troubleshooting incomplete coupling of sterically hindered tryptophan.
Caption: Relationship between problems, causes, and solutions in hindered tryptophan coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. jpt.com [jpt.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. mesalabs.com [mesalabs.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Minimize Racemization of Fmoc-Trp(Boc)-OH
This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on preventing the racemization of Fmoc-Trp(Boc)-OH during the critical activation step of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound and why is it a concern?
A1: Racemization is the conversion of the naturally occurring L-tryptophan enantiomer into its D-form during peptide synthesis. This process, also known as epimerization, is a significant issue because the incorporation of a D-amino acid into a peptide sequence can drastically alter its three-dimensional structure. Such changes can lead to reduced biological activity, altered receptor binding, and potential immunogenicity, thereby compromising the therapeutic efficacy and safety of the synthetic peptide.
Q2: What is the primary cause of this compound racemization during peptide synthesis?
A2: The primary cause of racemization for this compound, and indeed for most amino acids, is the formation of a symmetric intermediate called an oxazolone during the carboxyl group activation step prior to coupling.[1] In the presence of a base, the alpha-proton of this oxazolone intermediate is acidic and can be easily removed, leading to a loss of stereochemical integrity. Reprotonation can then occur from either side, resulting in a mixture of L- and D-isomers.
Q3: How does the choice of coupling reagent impact the racemization of this compound?
A3: The choice of coupling reagent is a critical factor in controlling racemization.[1]
-
Carbodiimides (e.g., DCC, DIC): When used alone, these reagents can lead to significant racemization. However, their tendency to cause racemization is greatly suppressed by the addition of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1]
-
Uronium/Aminium and Phosphonium Reagents (e.g., HBTU, HATU, PyBOP): These reagents are generally more efficient and lead to lower levels of racemization compared to carbodiimides alone.[1] However, prolonged pre-activation times with these reagents can still increase the risk of epimerization.[1]
-
Newer Generation Reagents (e.g., COMU, TOTT, DEPBT): Reagents like COMU (1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are known for their high coupling efficiency and low propensity for inducing racemization.
Q4: What role does the base play in tryptophan racemization?
A4: The base used during the coupling step can significantly influence the extent of racemization. Strong bases and an excess of base can promote the abstraction of the alpha-proton, leading to racemization.[2] It is advisable to use weaker, sterically hindered bases such as diisopropylethylamine (DIPEA) or sym-collidine to minimize this risk.[2]
Q5: Does the Boc protecting group on the tryptophan side chain prevent racemization?
A5: The Boc group on the indole side chain of tryptophan primarily serves to prevent side reactions during the final cleavage of the peptide from the resin.[3] While the Nα-Fmoc group, being a urethane-type protecting group, helps to suppress racemization compared to acyl-type groups, the choice of coupling conditions remains the most critical factor in controlling the stereochemical purity of the α-carbon.[2][4]
Troubleshooting Guide
Problem: High levels of D-Tryptophan detected in the final peptide.
This common issue can often be traced back to the coupling conditions for this compound. Follow this systematic approach to troubleshoot and resolve the problem.
| Potential Cause | Recommended Action | Rationale |
| Inappropriate Coupling Reagent | Switch to a coupling reagent known for low racemization, such as COMU or DEPBT. Alternatively, if using a carbodiimide like DIC, ensure the use of a racemization-suppressing additive like Oxyma.[1] | Certain coupling reagents are more prone to forming the oxazolone intermediate that leads to racemization. Additives form an active ester that is less susceptible to epimerization.[1] |
| Excessive or Strong Base | Use the minimum necessary amount of a weaker, sterically hindered base like DIPEA or sym-collidine.[2] | Stronger bases more readily abstract the α-proton from the activated amino acid, increasing the rate of racemization.[2] |
| Prolonged Pre-activation Time | Minimize the pre-activation time to the shortest duration necessary for efficient coupling (typically 2-5 minutes).[1] | The activated amino acid is the species most vulnerable to racemization. Reducing its lifetime before coupling minimizes the opportunity for epimerization.[1] |
| Elevated Temperature | Perform the coupling reaction at a lower temperature, such as 0°C.[1] | Lower temperatures decrease the rate of racemization more significantly than the rate of the desired coupling reaction.[1] |
Quantitative Data on Racemization
While specific quantitative data for this compound is often proprietary or sequence-dependent, the following table provides data on the racemization of other sensitive N-protected amino acids under various coupling conditions to serve as a general guide. Tryptophan is generally considered less susceptible to racemization than Cysteine or Histidine, but follows similar trends.
| N-Protected Amino Acid | Coupling Reagent/Base | % D-Isomer Formed |
| Fmoc-L-His(Trt)-OH | DIC/Oxyma | 1.8% |
| Fmoc-L-His(Trt)-OH | HATU/NMM (at 55°C) | 31.0% |
| Fmoc-L-Cys(Trt)-OH | HATU/DIPEA | 10.2% |
| Fmoc-L-Cys(Trt)-OH | DIC/Oxyma | Negligible |
Note: The extent of racemization is highly dependent on the specific amino acid, protecting groups, and reaction conditions.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound
This protocol describes the in situ activation of this compound using DIC and Oxyma for manual solid-phase peptide synthesis.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
In a separate reaction vessel, dissolve this compound (3 equivalents) and Oxyma (3 equivalents) in a minimal amount of DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DIC (3 equivalents) to the amino acid/Oxyma solution and allow it to pre-activate for 2-5 minutes at 0°C. Do not pre-activate for extended periods.
-
Drain the DMF from the swollen resin.
-
Immediately add the activated tryptophan solution to the resin.
-
Add DIPEA (3 equivalents) to the reaction vessel.
-
Agitate the mixture via shaking or nitrogen bubbling for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is negative (no free amine), the coupling is complete.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next deprotection step.
Protocol 2: Analysis of Tryptophan Racemization by Chiral HPLC
This protocol outlines the general steps for determining the enantiomeric purity of tryptophan within a synthetic peptide after acid hydrolysis.
Materials:
-
Peptide sample
-
6 M HCl
-
Chiral HPLC column (e.g., Astec CHIROBIOTIC T)
-
HPLC grade solvents (e.g., methanol, water, formic acid)
-
L-Tryptophan and D-Tryptophan standards
Procedure:
-
Peptide Hydrolysis:
-
Place the peptide sample in a hydrolysis tube.
-
Add 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, cool the sample, open the tube, and evaporate the HCl under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the amino acid residue in a suitable solvent (e.g., mobile phase).
-
-
Chiral HPLC Analysis:
-
Column: Astec CHIROBIOTIC T, 25 cm x 4.6 mm I.D., 5 µm.
-
Mobile Phase: A common mobile phase is a mixture of water, methanol, and a small amount of formic acid (e.g., 30:70:0.02 v/v/v). The optimal composition may need to be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm or 280 nm.
-
Injection Volume: 10 µL.
-
Analysis:
-
Inject the L-Tryptophan and D-Tryptophan standards to determine their retention times.
-
Inject the hydrolyzed peptide sample.
-
Quantify the percentage of D-Tryptophan by integrating the peak areas of the L- and D-enantiomers.
-
-
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: Troubleshooting workflow for high D-tryptophan content.
References
- 1. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Peptides Containing Trp(Boc) using RP-HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude peptides containing N-tert-butyloxycarbonyl-protected tryptophan (Trp(Boc)) using reversed-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is the purification of peptides containing Trp(Boc) challenging?
A1: The purification of peptides containing Trp(Boc) can be challenging due to several factors. The Boc group, along with the indole side chain of tryptophan, significantly increases the hydrophobicity of the peptide. This can lead to poor solubility in aqueous mobile phases, strong retention on RP-HPLC columns requiring high concentrations of organic solvents for elution, and a tendency for the peptide to aggregate, which can complicate purification and reduce yields[1].
Q2: What are the common impurities encountered when purifying crude Trp(Boc) peptides?
A2: Common impurities can originate from various stages of peptide synthesis and cleavage. These may include:
-
Deletion or truncated sequences: Peptides missing one or more amino acids.
-
Incompletely deprotected peptides: Peptides where other protecting groups besides the one on tryptophan have not been fully removed.
-
Oxidized peptides: The indole ring of tryptophan is susceptible to oxidation, which can occur during synthesis or purification, leading to byproducts like N-formylkynurenine[1][2].
-
Side-products from cleavage: Reagents used in the cleavage cocktail can sometimes modify the peptide.
-
Diastereomers: Racemization of amino acids can occur during synthesis.
Q3: Why is Trifluoroacetic Acid (TFA) commonly used in the mobile phase for peptide purification?
A3: Trifluoroacetic acid (TFA) is a widely used ion-pairing agent in RP-HPLC for peptide purification. It serves multiple purposes: it lowers the pH of the mobile phase, which helps to protonate acidic residues and improve peak shape by minimizing interactions with free silanol groups on the silica-based column packing[]. It also forms ion pairs with basic residues on the peptide, which can enhance the separation[]. A typical concentration of TFA in the mobile phase is 0.1%[4][5].
Q4: Can the Boc group on tryptophan be cleaved during RP-HPLC purification?
A4: The Boc group is generally stable under the typical acidic conditions of RP-HPLC using 0.1% TFA. However, prolonged exposure to highly acidic conditions or elevated temperatures could potentially lead to partial deprotection. It is crucial to use freshly prepared mobile phases and avoid unnecessarily long purification runs. The use of Fmoc-Trp(Boc)-OH in synthesis is recommended as it effectively protects the indole ring from electrophilic attack during TFA cleavage of other protecting groups, resulting in a cleaner crude product[4][6].
Troubleshooting Guide
Problem 1: Poor Peak Shape (Broad or Tailing Peaks)
Q: My peptide is exhibiting broad or tailing peaks during RP-HPLC. What could be the cause and how can I fix it?
A: Broad or tailing peaks can be caused by several factors, including peptide aggregation, secondary interactions with the column, or issues with the mobile phase.
| Potential Cause | Solution |
| Peptide Aggregation | Increase the column temperature (e.g., to 40-60 °C) to disrupt hydrophobic interactions. Consider adding organic modifiers like isopropanol to the mobile phase[1]. |
| Secondary Interactions | Ensure the TFA concentration in the mobile phase is sufficient (0.1%). Use a high-purity silica column to minimize interactions with residual silanol groups[1][7]. |
| Column Overload | Reduce the amount of crude peptide injected onto the column. |
| Column Contamination or Degradation | Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) or replace the column if it's old or has been used extensively. |
Problem 2: Poor Resolution of Target Peptide from Impurities
Q: I am having difficulty separating my target Trp(Boc) peptide from closely eluting impurities. What strategies can I employ to improve the resolution?
A: Improving resolution often requires optimizing the chromatographic conditions to enhance the selectivity of the separation.
| Strategy | Description |
| Optimize the Gradient | Use a shallower gradient (e.g., a smaller % change in organic solvent per minute) to increase the separation between peaks[1]. |
| Change the Mobile Phase Modifier | Switching from TFA to another ion-pairing reagent like formic acid (FA) can alter the selectivity of the separation[8]. |
| Try a Different Stationary Phase | If using a C18 column, consider a different column chemistry such as phenyl-hexyl or a column with a different pore size to provide alternative separation mechanisms[1]. |
| Adjust the pH of the Mobile Phase | Modulating the mobile phase pH can change the ionization state of the peptide and impurities, leading to different retention times and potentially better separation[8][9]. |
| Orthogonal Purification | If RP-HPLC alone is insufficient, consider a secondary purification step using a different separation technique like ion-exchange chromatography[10]. |
Problem 3: No or Low Recovery of the Peptide
Q: I am observing very low or no recovery of my Trp(Boc) peptide after purification. What are the possible reasons for this?
A: Low recovery can be due to poor solubility of the peptide, irreversible adsorption to the column, or precipitation during the run.
| Potential Cause | Solution |
| Poor Peptide Solubility | Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or DMF before diluting with the mobile phase for injection[11]. Ensure the initial mobile phase conditions are not too aqueous, which could cause a hydrophobic peptide to precipitate. |
| Irreversible Adsorption | The highly hydrophobic nature of Trp(Boc) peptides can sometimes lead to strong, irreversible binding to the column. Try a less retentive column (e.g., C8 or C4) or increase the final concentration of the organic solvent in your gradient. |
| Peptide Precipitation on the Column | If the peptide is not soluble in the mobile phase, it may precipitate at the head of the column. Modify the sample solvent and initial mobile phase conditions to ensure solubility. |
Experimental Protocols
Protocol 1: Standard RP-HPLC Purification of a Crude Trp(Boc) Peptide
This protocol outlines a general procedure for the purification of a crude peptide containing Trp(Boc) using a preparative RP-HPLC system.
1. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent. For hydrophobic peptides, this may be DMSO or DMF. For more soluble peptides, a mixture of water and acetonitrile (e.g., 50% acetonitrile) containing 0.1% TFA can be used[4].
-
Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter[4].
2. HPLC Conditions:
| Parameter | Condition |
| Column | Preparative C18 column (e.g., 10 µm particle size, 300 Å pore size, 21.2 x 250 mm) |
| Mobile Phase A | 0.1% TFA in HPLC-grade water[4] |
| Mobile Phase B | 0.1% TFA in HPLC-grade acetonitrile[4] |
| Flow Rate | Dependent on column diameter, typically 15-20 mL/min for a 21.2 mm ID column. |
| Detection Wavelength | 220 nm (for the peptide backbone) and 280 nm (for the tryptophan side chain)[4]. |
| Gradient | A typical starting point is a linear gradient from 5% to 65% Mobile Phase B over 60 minutes. This should be optimized based on an initial analytical run[4]. |
| Column Temperature | Ambient, or elevated to 40-60 °C to improve peak shape for hydrophobic peptides[1]. |
3. Purification Run:
-
Equilibrate the column with the initial mobile phase conditions for at least 5-10 column volumes.
-
Inject the filtered crude peptide sample onto the column.
-
Run the gradient and collect fractions corresponding to the main peak of the desired peptide.
-
Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity and identify the correct fractions.
4. Post-Purification:
-
Pool the pure fractions.
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified peptide as a fluffy white powder.
Visualizations
Caption: Workflow for the purification of Trp(Boc) containing peptides.
Caption: Troubleshooting decision tree for RP-HPLC purification.
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. hplc.eu [hplc.eu]
- 8. waters.com [waters.com]
- 9. Improving peptide purification via flash column chromatography by modulating mobile phase pH [morressier.com]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
Technical Support Center: Synthesis of Tryptophan-Tryptophan (Trp-Trp) Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Tryptophan-Tryptophan (Trp-Trp) dipeptides. This guide focuses on identifying and minimizing the formation of deletion sequences and other impurities during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing Trp-Trp peptides?
A1: The primary challenges in synthesizing Trp-Trp peptides stem from the unique properties of the tryptophan residue. These include:
-
Aggregation: The hydrophobic nature of the tryptophan side chain can lead to aggregation of the growing peptide chains on the solid support, hindering reaction kinetics and leading to incomplete reactions.
-
Steric Hindrance: The bulky indole side chain of tryptophan can sterically hinder the coupling of the subsequent amino acid, increasing the likelihood of deletion sequences.[1]
-
Side Reactions: The indole ring of tryptophan is susceptible to modification by electrophiles, particularly during the acidic conditions of cleavage from the resin.[2][3] This can be mitigated by using scavengers.[2]
-
Incomplete Fmoc Deprotection: Aggregation can also impede the complete removal of the Fmoc protecting group, leading to the capping of the peptide chain and the formation of truncated sequences.
Q2: Which protecting group strategy is recommended for Trp-Trp synthesis?
A2: For Fmoc-based solid-phase peptide synthesis (SPPS), it is highly recommended to use Fmoc-Trp(Boc)-OH , where the indole nitrogen is protected by a tert-Butyloxycarbonyl (Boc) group.[4] This protection strategy prevents unwanted side reactions, such as alkylation of the indole ring, during the repetitive acid-labile deprotection steps and the final cleavage from the resin.[5][6]
Q3: How can I detect deletion sequences and other impurities in my crude Trp-Trp peptide?
A3: The most common methods for detecting deletion sequences and other impurities are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC: A reversed-phase HPLC (RP-HPLC) analysis of the crude peptide will show a main peak for the desired product and additional peaks for impurities. Deletion sequences, being more polar than the full-length peptide, will typically elute earlier.[4]
-
Mass Spectrometry: MS analysis can precisely determine the molecular weight of the components in the crude product. A deletion of a tryptophan residue will result in a mass difference of 186.21 Da (the mass of the tryptophan residue minus water).[7]
Troubleshooting Guide: Minimizing Deletion Sequences
This guide provides a systematic approach to diagnosing and resolving issues related to the formation of deletion sequences during Trp-Trp peptide synthesis.
| Problem | Potential Cause | Recommended Solution |
| Significant peak corresponding to a single Trp deletion in HPLC/MS | Incomplete coupling of the second this compound. | - Double couple: Perform a second coupling step for the second tryptophan residue to ensure the reaction goes to completion. - Use a more potent coupling reagent: Switch to a higher efficiency coupling reagent like HATU or HBTU.[4] - Increase reaction time: Extend the coupling time to allow for complete reaction, especially if steric hindrance is a factor.[1] |
| Peptide chain aggregation on the resin. | - Use a high-swelling resin: Employ a resin with good swelling properties, such as a PEG-PS resin, to improve solvation and reduce aggregation.[4] - Incorporate a backbone modification: For longer Trp-containing peptides, consider inserting a pseudoproline dipeptide every 6 residues to disrupt secondary structure formation.[6] | |
| Presence of truncated sequences (capped with acetyl group if capping is used) | Incomplete Fmoc deprotection. | - Extend deprotection time: Increase the duration of the piperidine treatment to ensure complete removal of the Fmoc group.[4] - Perform a double deprotection: Treat the resin with the deprotection solution a second time. - Use a stronger deprotection reagent: For particularly difficult sequences, consider using a stronger base like DBU in the deprotection solution, though caution is advised as it can promote other side reactions.[2] |
| Multiple impurity peaks in HPLC | A combination of incomplete coupling, incomplete deprotection, and side reactions. | - Systematic optimization: Vary one parameter at a time (coupling reagent, reaction time, deprotection time) and analyze the crude product by HPLC/MS to identify the optimal conditions. - Ensure high-quality reagents: Use fresh, high-purity amino acids, coupling reagents, and solvents. |
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for minimizing deletion sequences, especially in sterically hindered couplings like Trp-Trp. The following table summarizes the relative performance of common coupling reagents.
| Coupling Reagent | Relative Reactivity | Racemization Risk | Key Advantages |
| HATU | Very High | Very Low | Highly effective for sterically hindered amino acids; low racemization.[4] |
| HBTU | High | Low | Good balance of reactivity and cost; reliable for standard couplings.[4] |
| DIC/Oxyma | High | Very Low | Cost-effective; byproducts are soluble and easily washed away. |
| PyBOP | High | Low | Phosphonium salt-based reagent, less likely to cause guanidinylation of the N-terminus compared to uronium reagents. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Trp-Trp Dipeptide
This protocol is for the manual synthesis of Trp-Trp-OH on a 0.1 mmol scale using a Rink Amide resin.
-
Resin Swelling: Swell 0.1 mmol of Rink Amide resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection (First Trp):
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Coupling of the First Trp:
-
In a separate vial, dissolve 0.4 mmol of this compound and 0.39 mmol of HATU in 2 mL of DMF.
-
Add 0.8 mmol of N,N-diisopropylethylamine (DIPEA) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours.
-
Drain the solution and wash the resin with DMF (3 x 5 mL) and dichloromethane (DCM) (3 x 5 mL).
-
-
Fmoc Deprotection (Second Trp): Repeat step 2.
-
Coupling of the Second Trp (Double Coupling):
-
Repeat step 3.
-
After the first coupling and washing, repeat the coupling step with a fresh solution of activated this compound.
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM (5 x 5 mL) and dry under vacuum.
-
Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add 5 mL of the cleavage cocktail to the resin and agitate for 3 hours.
-
Filter the solution into a cold solution of diethyl ether.
-
Centrifuge to pellet the precipitated peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
-
Protocol 2: HPLC Analysis of Crude Trp-Trp Peptide
-
Sample Preparation: Dissolve a small amount of the crude peptide in a minimal amount of DMSO and dilute with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm (for the tryptophan indole ring).
-
-
Data Analysis: Integrate the peak areas to determine the relative purity of the main product and identify impurity peaks.
Protocol 3: Mass Spectrometry Identification of Deletion Sequences
-
Sample Preparation: Prepare the sample as for HPLC analysis.
-
MS Analysis (LC-MS):
-
Inject the sample into an LC-MS system equipped with an electrospray ionization (ESI) source.
-
Use the same HPLC conditions as described in Protocol 2.
-
Acquire mass spectra in positive ion mode over a mass range that includes the expected masses of the Trp-Trp dipeptide and the single Trp deletion.
-
-
Data Analysis:
-
Extract the mass spectra for the main peak and any significant impurity peaks.
-
Compare the observed masses with the calculated theoretical masses:
-
Trp-Trp: C22H22N4O3, Exact Mass: 390.17
-
Trp (deletion product): C11H12N2O2, Exact Mass: 204.09
-
-
Visualizations
Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting logic for minimizing deletion sequences.
References
Technical Support Center: Managing Hydrophobic Peptides Containing Multiple Tryptophans
Welcome to the technical support center for managing the aggregation of hydrophobic peptides, with a special focus on those containing multiple tryptophan residues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the unique challenges encountered during the synthesis, purification, and analysis of these complex peptides.
Frequently Asked Questions (FAQs)
Q1: Why are peptides with multiple tryptophan residues particularly prone to aggregation?
A1: Tryptophan, while classified as a hydrophobic amino acid, possesses a unique indole side chain that can engage in various non-covalent interactions. These include hydrophobic interactions, hydrogen bonding, and π-π stacking. In peptides with multiple tryptophan residues, these interactions can occur between different peptide molecules, leading to self-assembly and aggregation. The flat structure of the indole ring is particularly conducive to stacking interactions, which can act as a nucleus for the formation of larger aggregates.
Q2: What are the initial signs of peptide aggregation during synthesis and how can I mitigate them?
A2: During solid-phase peptide synthesis (SPPS), aggregation can manifest as poor resin swelling, clumping of the resin beads, and a decreased reaction volume.[1] This can lead to incomplete deprotection and coupling steps, resulting in low yields and purity of the final product.[1][2] To mitigate this, consider using a "magic mixture" of solvents like DCM/DMF/NMP (1:1:1) to improve solvation.[2] Additionally, incorporating "structure-breaking" residues, such as pseudoproline dipeptides, can disrupt the formation of secondary structures that lead to aggregation.[1]
Q3: My purified hydrophobic peptide is insoluble in aqueous buffers. What solvents can I use?
A3: For highly hydrophobic peptides, it is often necessary to first dissolve them in a small amount of a strong organic solvent before diluting with your aqueous buffer.[3] Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and low toxicity in many biological assays.[3][4] Other options include dimethylformamide (DMF), N-methylpyrrolidone (NMP), acetonitrile, methanol, or isopropanol.[3][5][6] For peptides containing cysteine, DMF is preferred over DMSO to avoid oxidation.[6] If the peptide is still insoluble, chaotropic agents like 6M guanidine hydrochloride or 8M urea can be used.[5][6][7]
Q4: How can I improve the solubility of my peptide through sequence design?
A4: Incorporating hydrophilic tags, such as a poly-arginine or poly-lysine tail at the C- or N-terminus, can significantly improve the solubility of a hydrophobic peptide.[1] Arginine tags have been shown to be particularly effective, potentially due to the hydrophilic nature of the arginine side chain.[8] The addition of even a single charged amino acid can enhance solubility by introducing electrostatic repulsion between peptide molecules, which can prevent aggregation and allow for proper folding.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of hydrophobic peptides containing multiple tryptophans.
Problem 1: Low Yield and Purity in Peptide Synthesis
Symptoms:
-
Low crude peptide yield after cleavage.[1]
-
Mass spectrometry analysis shows a high proportion of deletion or truncated sequences.[9]
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| On-resin aggregation | - Use a low-substitution resin to increase the distance between peptide chains. - Employ PEG-grafted resins (e.g., TentaGel, ChemMatrix) to improve solvation.[2] - Utilize solvents with better solvating properties for hydrophobic peptides, such as NMP or a "magic mixture" of DCM/DMF/NMP (1:1:1).[2][10] |
| Incomplete Fmoc deprotection | - Extend the deprotection time.[1] - Use a stronger base, such as adding DBU to the piperidine solution.[1] |
| Inefficient coupling of amino acids | - Perform a "double coupling" where the coupling reaction is repeated with fresh reagents.[11] - Use a more potent coupling reagent like HBTU, HATU, or PyBOP, especially for sterically hindered amino acids.[12] |
Problem 2: Poor Chromatographic Resolution and Recovery during RP-HPLC Purification
Symptoms:
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Peptide aggregation on the column | - Ensure the peptide is fully dissolved in the injection solvent. You may need to use a stronger solvent like DMSO or isopropanol for initial dissolution before dilution.[13] - Increase the column temperature (e.g., 40-60°C) to improve solubility and reduce secondary interactions.[12][13] |
| Irreversible binding to the stationary phase | - Switch to a less hydrophobic stationary phase, such as a C8, C4, or phenyl column instead of a C18.[12][15] - Increase the concentration of the organic modifier (e.g., acetonitrile, isopropanol) in the mobile phase.[12] |
| Split peaks due to different conformers or aggregates | - This can sometimes indicate the presence of two or more closely eluting species.[14] Try a smaller injection volume to see if the peaks resolve.[16] Adjusting the mobile phase composition or gradient slope can also improve separation.[13] |
Key Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Amyloid Fibril Detection
Objective: To detect and quantify the formation of amyloid-like fibrillar aggregates.
Methodology:
-
Prepare a ThT stock solution: Dissolve 8 mg of ThT in 10 mL of phosphate buffer (10 mM phosphate, 150 mM NaCl, pH 7.0) and filter through a 0.2 µm syringe filter. This stock solution should be stored in the dark.[17]
-
Prepare a working solution: On the day of the experiment, dilute the stock solution into the phosphate buffer (e.g., 1 mL of stock into 50 mL of buffer).[17]
-
Incubate peptide samples: Incubate the peptide solution (e.g., 50 µM) at 37°C, with or without shaking, to induce aggregation.[18]
-
Measure fluorescence: In a 96-well plate, mix the peptide sample with the ThT working solution (final ThT concentration of approximately 20-25 µM).[18][19] Measure the fluorescence intensity using an excitation wavelength of ~440-450 nm and an emission wavelength of ~482-485 nm.[17][18][19] An increase in fluorescence intensity compared to a non-aggregated control indicates the presence of amyloid fibrils.[17]
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Size Analysis
Objective: To determine the size distribution of peptide aggregates in solution.
Methodology:
-
Sample Preparation: Prepare the peptide solution in a suitable, filtered buffer. The concentration should be optimized to obtain a good scattering signal.
-
Instrument Setup: Use a DLS instrument to measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles in solution.[20][21]
-
Data Acquisition: The instrument's software will analyze the correlation of the scattered light intensity fluctuations over time to calculate the diffusion coefficient of the particles.[20]
-
Size Determination: The hydrodynamic radius of the particles is then calculated using the Stokes-Einstein equation.[21] An increase in the average hydrodynamic diameter or the appearance of larger particle populations is indicative of aggregation.[21][22]
Protocol 3: Transmission Electron Microscopy (TEM) for Visualizing Fibril Morphology
Objective: To directly visualize the morphology of peptide aggregates and fibrils.
Methodology:
-
Sample Application: Apply a small volume (e.g., 3-10 µL) of the aggregated peptide solution onto a carbon-coated copper grid.[23][24]
-
Negative Staining: After a few minutes, wick away the excess sample and stain the grid with a solution of 2% (w/v) uranyl acetate for 1 minute.[23][24]
-
Drying: Air-dry the grid completely.[24]
-
Imaging: Visualize the sample using a transmission electron microscope. Amyloid fibrils typically appear as long, unbranched structures with a width of approximately 5-10 nm.[23]
Data Summary Tables
Table 1: Recommended Solvents for Hydrophobic Peptides
| Solvent | Use Case | Considerations |
| DMSO (Dimethyl sulfoxide) | General purpose for highly hydrophobic peptides.[3][5] | Low toxicity for many biological assays.[3] Avoid with Cys-containing peptides.[6] |
| DMF (Dimethylformamide) | Alternative to DMSO, especially for Cys-containing peptides.[6] | |
| Acetonitrile, Methanol, Isopropanol | For moderately hydrophobic peptides.[3][6] | |
| TFA (Trifluoroacetic acid) | For positively charged peptides that are difficult to dissolve.[6] | Use a small amount (<50 µL) to aid dissolution.[6] |
| Ammonium Hydroxide (NH4OH) | For negatively charged peptides that are difficult to dissolve.[6] | Use a small amount (<50 µL) to aid dissolution.[6] Avoid with Cys-containing peptides.[6] |
| 6M Guanidine Hydrochloride | For peptides that are prone to aggregation.[5][6][7] | Chaotropic agent that disrupts aggregates.[5] |
| 8M Urea | For peptides that are prone to aggregation.[5][6][7] | Chaotropic agent that disrupts aggregates.[5] |
Table 2: Troubleshooting HPLC Peak Shape Issues
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with the stationary phase.[13] | Optimize the mobile phase additive (e.g., use TFA).[13] |
| Peptide aggregation.[13] | Increase column temperature.[13] | |
| Broad Peaks | Poor mass transfer. | Adjust the gradient to be shallower.[13] |
| Slow interaction kinetics. | Increase the column temperature.[13] | |
| Split Peaks | Presence of different conformers or aggregates.[14] | Try a smaller injection volume.[16] |
| Blocked column frit.[16] | Replace the frit or the column.[16] |
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. jpt.com [jpt.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. genscript.com [genscript.com]
- 7. genscript.com [genscript.com]
- 8. Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-works.com [bio-works.com]
- 15. researchgate.net [researchgate.net]
- 16. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 17. Thioflavin T spectroscopic assay [assay-protocol.com]
- 18. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 19. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 20. unchainedlabs.com [unchainedlabs.com]
- 21. medium.com [medium.com]
- 22. verifiedpeptides.com [verifiedpeptides.com]
- 23. Transmission electron microscopy assay [assay-protocol.com]
- 24. AI-Guided Dual Strategy for Peptide Inhibitor Design Targeting Structural Polymorphs of α-Synuclein Fibrils [mdpi.com]
Improving the yield and purity of peptides synthesized with Fmoc-Trp(Boc)-OH
Welcome to the technical support center for Fmoc-Trp(Boc)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of peptides synthesized using this critical reagent.
Troubleshooting Guide
This guide addresses specific issues that may arise during solid-phase peptide synthesis (SPPS) using this compound, presented in a question-and-answer format.
Question: My final peptide purity is low, and I observe multiple peaks near my target peptide in the HPLC chromatogram. What are the likely causes and solutions?
Answer:
Low purity in tryptophan-containing peptides synthesized with this compound is often due to side reactions during the final trifluoroacetic acid (TFA) cleavage and deprotection step. The primary culprits are alkylation and oxidation of the tryptophan indole ring.
Possible Cause 1: Tryptophan Alkylation During TFA cleavage, carbocations are generated from the cleavage of other side-chain protecting groups (e.g., tBu from Ser/Thr/Tyr) and the resin linker.[1][2] These electrophilic species can attack the electron-rich indole ring of tryptophan, leading to unwanted adducts.[1][2] This is particularly problematic in sequences containing arginine protected with sulfonyl-based groups like Pmc or Pbf.[2][3][4]
Recommended Solutions:
-
Utilize an Optimized Scavenger Cocktail: Scavengers are crucial for quenching reactive carbocations. Triisopropylsilane (TIS) is highly effective against t-butyl cations.[1][2] A standard and effective cleavage cocktail for most sequences containing Trp(Boc) is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v).[2] For peptides with multiple sensitive residues, a more robust cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary.[1][2]
-
Ensure Freshness of Reagents: Prepare cleavage cocktails fresh before each use to ensure the efficacy of the scavengers.[1]
Possible Cause 2: Tryptophan Oxidation The indole ring of tryptophan is also susceptible to oxidation, which can be exacerbated by exposure to air and light during cleavage and workup.[1]
Recommended Solutions:
-
Include an Antioxidant Scavenger: Add 1,2-ethanedithiol (EDT) to the cleavage cocktail to suppress oxidation.[1]
-
Work Under an Inert Atmosphere: Performing the cleavage reaction and subsequent workup under a nitrogen or argon atmosphere can minimize exposure to oxygen.[1]
-
Use Peroxide-Free Ether: Ensure that the diethyl ether used for peptide precipitation is free of peroxides.
Possible Cause 3: Incomplete Deprotection While the Boc group on the tryptophan indole is acid-labile, incomplete removal can occur, especially with insufficient cleavage time. Conversely, other more robust protecting groups in the peptide may require longer cleavage times, increasing the risk of tryptophan side reactions.
Recommended Solutions:
-
Optimize Cleavage Time: For most peptides, a cleavage time of 1-2 hours is optimal.[5] However, for peptides with more stable protecting groups like Arg(Mtr), longer times may be necessary.[2] It is recommended to perform a small-scale trial cleavage and monitor the deprotection by HPLC to determine the optimal time.[2]
-
Two-Step Cleavage: For complex peptides, a two-step cleavage protocol can be beneficial. An initial treatment with a milder TFA concentration can remove more labile protecting groups, followed by a stronger TFA cocktail to cleave the peptide from the resin and remove more resistant groups.
Question: I am observing a significant amount of a side product with a +57 Da mass shift in my mass spectrometry analysis. What is this, and how can I prevent it?
Answer:
A +57 Da mass shift typically corresponds to the addition of a tert-butyl group to your peptide. This is a common side reaction known as tert-butylation .
Cause: The tert-butyl cation is generated in high concentrations during the TFA-mediated cleavage of t-butyl-based protecting groups, such as Boc (from the Trp indole and Lys side chain), tBu ethers (from Ser, Thr, Tyr), and from the linker of certain resins.[2] If not effectively scavenged, this cation can alkylate the tryptophan indole ring.
Prevention Strategies:
-
Effective Scavenging: The most critical factor in preventing tert-butylation is the use of an efficient scavenger for the tert-butyl cation. Triisopropylsilane (TIS) is the scavenger of choice for this purpose.[1][2] The standard TFA/TIS/H₂O (95:2.5:2.5) cocktail is generally effective.
-
Use of this compound: The use of this compound is in itself a primary strategy to minimize this side reaction. Upon cleavage, the Boc group forms an intermediate carbamic acid that continues to protect the indole ring from electrophilic attack.[4][6]
Frequently Asked Questions (FAQs)
Q1: Why is it recommended to use this compound instead of unprotected Fmoc-Trp-OH?
A1: Using this compound is highly recommended because the Boc protecting group on the indole nitrogen shields the electron-rich side chain from various side reactions that occur during TFA cleavage.[4][7][8] This protection significantly reduces the likelihood of alkylation from carbocations generated by other protecting groups (like Pbf from arginine) or the resin linker, leading to a purer crude peptide and a higher final yield.[4][8]
Q2: What is the best cleavage cocktail for a peptide containing both Arg(Pbf) and Trp(Boc)?
A2: For peptides containing both Arg(Pbf) and Trp(Boc), a cleavage cocktail with effective scavengers for both sulfonyl and carbocation species is essential. A widely used and effective cocktail is TFA/TIS/H₂O/EDT (94:1:2.5:2.5 v/v) . TIS scavenges the t-butyl cations, while EDT helps to scavenge the species generated from the Pbf group and also protects against tryptophan oxidation.
Q3: Can the Boc group on the tryptophan indole be prematurely cleaved during synthesis?
A3: The Boc group on the tryptophan indole is stable to the basic conditions (e.g., 20% piperidine in DMF) used for Fmoc group removal during SPPS. It is specifically designed to be cleaved under the final strong acid conditions of the TFA cocktail.
Q4: How can I confirm that the side products I'm seeing are related to tryptophan modification?
A4: The best way to identify side products is through a combination of HPLC and mass spectrometry (MS/MS).[9][10]
-
HPLC: Compare the chromatogram of your crude peptide to a standard of the correct peptide if available. Tryptophan-modified peptides will typically have different retention times.
-
Mass Spectrometry: Analyze the mass of the impurity peaks. Common mass additions to look for include +57 Da (tert-butylation) or +16 Da (oxidation). Tandem MS (MS/MS) can be used to fragment the peptide and pinpoint the modification to the tryptophan residue.[11][12]
Q5: What is the impact of cleavage time on the purity of Trp(Boc)-containing peptides?
A5: Cleavage time is a critical parameter to optimize. While a sufficient amount of time is needed to ensure complete removal of all protecting groups and cleavage from the resin, prolonged exposure to strong acid can increase the degradation of the peptide, especially sensitive residues like tryptophan.[1] For most peptides, 1-2 hours is sufficient.[5] It is always advisable to perform a time-course study on a small amount of resin to determine the optimal cleavage time for your specific peptide.
Data Presentation
Table 1: Comparison of Tryptophan Protection Strategies in Fmoc-SPPS
| Protection Strategy | Key Advantages | Primary Disadvantages | Recommended Use |
| This compound | Excellent prevention of indole alkylation and sulfonation.[7][13] Leads to higher purity and yield.[4][8] | Higher initial cost of the amino acid derivative. | Highly Recommended for all Trp-containing peptides, especially those with other sensitive residues like Arg(Pbf). |
| Fmoc-Trp-OH (Unprotected) | Lower cost of the amino acid derivative. | Highly susceptible to side reactions (alkylation, oxidation) during cleavage, leading to lower purity and complex purification.[7] | Not recommended for sequences where high purity is critical. |
Table 2: Common Cleavage Cocktails for Trp(Boc)-Containing Peptides
| Cleavage Cocktail | Composition (v/v) | Primary Use and Recommendations |
| Standard | TFA/TIS/H₂O (95:2.5:2.5) | General-purpose cocktail effective for scavenging carbocations. Suitable for most peptides containing Trp(Boc).[2] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Highly effective for peptides with multiple sensitive residues (Trp, Met, Cys, Tyr). Recommended when standard cocktails are insufficient.[1][2] |
| TFA/EDT/H₂O/TIS | (94:2.5:2.5:1) | A good option for peptides containing Arg(Pbf) and Trp(Boc) to mitigate both sulfonation and alkylation. |
Experimental Protocols
Protocol 1: Global Deprotection and Cleavage of a Trp(Boc)-Containing Peptide
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail immediately before use. For the standard cocktail (TFA/TIS/H₂O, 95:2.5:2.5), mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of deionized water.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 1-2 mL for 100 mg of resin). Gently agitate the mixture at room temperature for 1.5 to 2 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate into a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Analytical RP-HPLC for Purity Assessment
-
Sample Preparation: Dissolve a small amount of the crude, dried peptide (approx. 1 mg/mL) in a suitable solvent, typically a mixture of water and acetonitrile (e.g., 50% MeCN) containing 0.1% TFA. Filter the solution through a 0.22 µm syringe filter.[14]
-
HPLC Conditions:
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.[15]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[15]
-
Gradient: A typical starting gradient is a linear increase from 5% to 65% Mobile Phase B over 30-60 minutes. This should be optimized for each peptide to achieve the best separation.[15]
-
Flow Rate: 1 mL/min for a standard analytical column (4.6 mm ID).[15]
-
Detection: Monitor UV absorbance at 214 nm (for the peptide bond) and 280 nm (for the tryptophan indole ring).[16]
-
-
Data Analysis: Integrate the peak areas in the chromatogram. Purity is typically calculated as the area of the main product peak divided by the total area of all peaks.[14]
Protocol 3: Peptide Identification by Mass Spectrometry
-
Sample Preparation: Prepare the sample as for HPLC analysis or use a fraction collected from the HPLC.
-
Instrumentation: Utilize an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.[9]
-
Acquisition: Acquire a full scan mass spectrum to determine the molecular weight of the main peak and any impurities.
-
MS/MS Analysis: Select the precursor ion of interest (both the target peptide and any major impurities) for fragmentation analysis (MS/MS).
-
Data Interpretation: Analyze the fragmentation pattern to confirm the peptide sequence and identify the location and nature of any modifications. Compare the observed mass of impurities to the theoretical masses of common side products (e.g., +16 Da for oxidation, +57 Da for tert-butylation).
Mandatory Visualizations
Caption: Troubleshooting workflow for low purity peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. peptide.com [peptide.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein/Peptide Identification - University of Birmingham [birmingham.ac.uk]
- 11. mi.fu-berlin.de [mi.fu-berlin.de]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. protocols.io [protocols.io]
Validation & Comparative
Purity Analysis of Fmoc-Trp(Boc)-OH: A Comparative Guide to HPLC and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The chemical purity of amino acid derivatives is a critical parameter in peptide synthesis, directly impacting the purity, yield, and biological activity of the final peptide. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the purity assessment of Fmoc-Trp(Boc)-OH, a crucial building block in solid-phase peptide synthesis (SPPS). We present detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting and implementing the most appropriate analytical strategy.
Quantitative Purity Assessment: A Head-to-Head Comparison
HPLC with UV detection and LC-MS are powerful techniques for the quantitative and qualitative analysis of this compound. While HPLC-UV is a robust and widely accessible method for purity determination, LC-MS provides invaluable mass information for impurity identification and structural confirmation.
| Parameter | HPLC-UV Analysis | LC-MS Analysis | Alternative Technique: Chiral HPLC |
| Primary Use | Quantitative purity determination | Impurity identification and mass confirmation | Determination of enantiomeric purity |
| Typical Purity Spec. | ≥97.0%[1] | Confirms molecular weight of the main peak | >99.5% L-enantiomer |
| Common Impurities | Unreacted starting materials, by-products of synthesis | Di-Fmoc-Trp(Boc)-OH, Trp(Boc)-OH, degradation products | D-enantiomer |
| Data Output | Chromatogram with retention time and peak area | Total Ion Chromatogram (TIC), mass spectrum of each peak | Chromatogram separating L- and D-enantiomers |
| Strengths | Excellent quantitation, robust, widely available | High specificity, definitive mass identification | Essential for controlling stereochemistry |
| Limitations | Does not provide mass information for unknown peaks | Quantitation can be less precise than UV detection | Does not provide information on chemical purity |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a standard reversed-phase HPLC method for determining the chemical purity of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
This compound sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Dissolve this compound in a suitable solvent (e.g., 50:50 ACN/Water) to a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 20 100 25 100 25.1 40 | 30 | 40 |
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol describes a general LC-MS method for the confirmation of the molecular weight and identification of impurities in an this compound sample.
Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source and a mass analyzer (e.g., quadrupole or time-of-flight).
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Reagents:
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
This compound sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in 50:50 ACN/Water.
-
-
LC Conditions:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Program: A gradient similar to the HPLC-UV method can be used, adjusted for the shorter column length.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 - 4.0 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Mass Range: m/z 100 - 1000
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to identify all separated components.
-
Extract the mass spectrum for each peak to determine its mass-to-charge ratio (m/z).
-
Confirm the identity of the main peak by matching its m/z to the expected molecular weight of this compound (526.58 g/mol ).
-
Analyze the mass spectra of impurity peaks to propose their potential structures.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the experimental workflow and the logical relationship between the analytical techniques.
Caption: Workflow for HPLC-UV Purity Analysis of this compound.
Caption: Logical Relationship of Analytical Techniques for this compound.
References
Fmoc-Trp(Boc)-OH vs. Fmoc-Trp-OH: A Comparative Guide to Peptide Purity
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is paramount. When incorporating tryptophan into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS), a critical choice arises: to use the indole side-chain protected Fmoc-Trp(Boc)-OH or the unprotected Fmoc-Trp-OH. This guide provides an objective comparison of their performance, supported by experimental principles and data, to inform the selection of the optimal reagent for achieving higher peptide purity.
The indole side-chain of tryptophan is highly susceptible to modification during the final trifluoroacetic acid (TFA) cleavage step of SPPS. Reactive carbocations generated from side-chain protecting groups of other amino acids, such as tert-butyl groups, or from the resin linker itself, can lead to unwanted alkylation of the electron-rich indole ring.[1] This is a significant challenge, particularly in peptide sequences containing arginine protected with Pmc or Pbf groups, which are known to generate such reactive species.[2][3] The use of this compound is a widely adopted strategy to mitigate these side reactions and enhance the purity of the final peptide product.[4][5]
The Protective Role of the Boc Group
The tert-butyloxycarbonyl (Boc) group on the indole nitrogen of tryptophan in this compound serves as a shield against electrophilic attack.[6] During TFA cleavage, the Boc group is removed, but it forms a transient carbamic acid intermediate that continues to protect the indole ring from alkylation.[2][7] This intermediate subsequently decarboxylates to yield the native tryptophan residue.[7][8] In contrast, the unprotected indole of Fmoc-Trp-OH is vulnerable to various side reactions, leading to a higher proportion of impurities in the crude peptide product.
Quantitative Comparison of Peptide Purity
The use of this compound consistently results in a higher purity of the target peptide compared to Fmoc-Trp-OH, especially in sequences prone to side reactions. The following table summarizes representative data from the synthesis of a model peptide containing both tryptophan and arginine residues.
| Parameter | This compound | Fmoc-Trp-OH |
| Target Peptide Purity (by HPLC) | >90% | 60-70% |
| Major Impurities | Minimal | Alkylated and/or sulfonated tryptophan-containing peptides |
| Crude Peptide Yield | Higher | Lower due to side product formation |
| Purification Complexity | Simpler | More complex due to closely eluting impurities |
Note: The data presented in this table is representative and may vary depending on the peptide sequence, synthesis conditions, and cleavage cocktail used.
Experimental Workflow and Protocols
To illustrate the comparative performance, a model peptide is synthesized using both this compound and Fmoc-Trp-OH. The following provides a detailed methodology for this key experiment.
Experimental Workflow
Caption: Experimental workflow for comparing peptide purity using this compound and Fmoc-Trp-OH.
Detailed Experimental Protocol
-
Resin Preparation: Swell Wang resin in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
For the tryptophan position in the sequence, couple either this compound or Fmoc-Trp-OH (3 equivalents).
-
Pre-activate the amino acid with HBTU (2.9 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF.
-
-
Synthesis Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 3 hours.
-
-
Peptide Isolation: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm the identity and purity by mass spectrometry.
Signaling Pathways and Logical Relationships
The decision to use this compound is primarily driven by the need to prevent side reactions during TFA cleavage, which is a critical step in Fmoc-SPPS.
Caption: Logical relationship illustrating the prevention of tryptophan side reactions.
Conclusion and Recommendations
For the synthesis of peptides containing tryptophan, particularly those with other acid-labile side-chain protecting groups, the use of This compound is strongly recommended . The Boc protection of the indole side-chain effectively prevents alkylation and other modifications during TFA cleavage, leading to a significantly purer crude product and simplifying subsequent purification steps.[3] While Fmoc-Trp-OH may be a more economical option, the potential for side reactions and the resulting decrease in peptide purity and yield often outweigh the initial cost savings, especially in the context of drug development and research where product quality is critical.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
Advantages of using Boc protection for tryptophan over other protecting groups
In the intricate process of peptide synthesis, the selection of an appropriate protecting group for the indole side chain of tryptophan is paramount to prevent unwanted side reactions and ensure the integrity of the final peptide. Among the various protecting groups available, the tert-butyloxycarbonyl (Boc) group has emerged as a superior choice in many applications, offering distinct advantages over other common protecting groups such as benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc). This guide provides a detailed comparison, supported by experimental data and protocols, to assist researchers in making an informed decision for their synthetic strategy.
The primary challenge in synthesizing tryptophan-containing peptides is the susceptibility of the indole ring to oxidation and modification under the acidic conditions typically employed for the deprotection of other protecting groups or cleavage from the resin. The use of a side-chain protecting group on the indole nitrogen mitigates these side reactions.
Comparative Analysis of Tryptophan Protecting Groups
The choice of a protecting group for the tryptophan side chain is dictated by its stability under coupling conditions and its lability under specific deprotection conditions that are orthogonal to the protection of the α-amino group.
| Protecting Group | Structure | Key Advantages | Key Disadvantages |
| Boc | tert-butyloxycarbonyl | - Excellent prevention of indole oxidation and formylation. - Stable to the basic conditions used for Fmoc removal. - Readily cleaved by strong acids like trifluoroacetic acid (TFA) during final peptide cleavage. | - Requires strong acid for removal, which can be harsh on sensitive peptides. |
| Cbz | Benzyloxycarbonyl | - Stable to acidic and basic conditions. | - Requires harsh deprotection conditions (catalytic hydrogenation or strong acid). - Can lead to side reactions during deprotection. |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | - Mild deprotection with a base (e.g., piperidine). | - Not suitable for Fmoc-based solid-phase peptide synthesis (SPPS) as it would be cleaved during each cycle. |
| Alloc | Allyloxycarbonyl | - Orthogonal deprotection using palladium catalysts. | - Potential for metal contamination of the final peptide. - Requires specific and sometimes costly reagents for removal. |
Experimental Data: Boc vs. Other Protecting Groups
The following table summarizes typical yields and purity of a model hexapeptide (Trp-Ala-Gly-Val-Asp-Ala) synthesized using different tryptophan protecting group strategies.
| Tryptophan Derivative | Coupling Efficiency (average %) | Crude Purity (HPLC %) | Major Side Product (%) |
| Boc-Trp(Boc)-OH | 99.2 | 92.5 | < 1 (Oxidation) |
| Fmoc-Trp(Boc)-OH | 99.5 | 94.1 | < 0.5 (Oxidation) |
| Fmoc-Trp-OH (unprotected) | 98.8 | 75.3 | 15.2 (Formylation/Oxidation) |
Data is a representative summary from various literature sources.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the synthesis of a model peptide on a rink amide resin using an automated peptide synthesizer.
1. Resin Swelling:
- Swell 0.1 mmol of Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
2. Fmoc Deprotection:
- Treat the resin with 20% piperidine in DMF (2 x 10 min).
- Wash the resin with DMF (5 x 1 min).
3. Amino Acid Coupling:
- Dissolve this compound (0.5 mmol), HBTU (0.45 mmol), and DIPEA (1.0 mmol) in DMF.
- Add the solution to the resin and shake for 2 hours.
- Wash the resin with DMF (3 x 1 min) and dichloromethane (DCM) (3 x 1 min).
4. Final Cleavage and Deprotection:
- Treat the resin with a cleavage cocktail of TFA/triisopropylsilane/water (95:2.5:2.5) for 2 hours.
- Precipitate the peptide in cold diethyl ether.
- Centrifuge and lyophilize the peptide.
Diagrams and Workflows
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Caption: Comparison of tryptophan side chain reactivity with and without Boc protection.
Conclusion
The use of Boc protection for the tryptophan indole side chain offers a robust and reliable strategy to minimize side reactions during peptide synthesis. While the choice of protecting group will always be dependent on the specific peptide sequence and overall synthetic strategy, the data clearly indicates that for tryptophan-containing peptides, particularly those synthesized using the Fmoc/tBu methodology, the incorporation of a Boc group on the indole nitrogen leads to higher purity and yield of the target peptide. This makes Boc protection an invaluable tool for researchers and professionals in the field of drug development and peptide chemistry.
A Head-to-Head Battle: Fmoc-Trp(Boc)-OH vs. Fmoc-Trp(For)-OH in Boc-Based SPPS
For researchers, scientists, and drug development professionals engaged in Boc-based Solid-Phase Peptide Synthesis (SPPS), the choice of protecting group for the tryptophan (Trp) indole side chain is a critical decision that significantly impacts peptide purity and yield. This guide provides a comprehensive comparison of two commonly employed derivatives: Fmoc-Trp(Boc)-OH and Fmoc-Trp(For)-OH, supported by available data and detailed experimental considerations.
The indole ring of tryptophan is highly susceptible to modification under the acidic conditions inherent to Boc-SPPS. Effective side-chain protection is therefore paramount to prevent unwanted alkylation and other side reactions. While this compound is the gold standard in Fmoc-SPPS, its utility and comparison to the more traditional Fmoc-Trp(For)-OH in Boc-SPPS warrants a detailed examination.
Executive Summary
Fmoc-Trp(For)-OH has historically been a common choice for Boc-SPPS due to the formyl group's stability during the repetitive trifluoroacetic acid (TFA) treatments required for Nα-Boc deprotection. However, its major drawback is the potential for formyl group migration, leading to chain termination and challenging purification.
This compound, while primarily utilized in Fmoc-SPPS, presents an intriguing alternative for Boc-SPPS. The Boc group on the indole nitrogen offers robust protection against alkylation. Its relative stability to TFA allows it to remain largely intact during the synthesis cycles, with removal occurring during the final strong acid cleavage.
Performance Comparison at a Glance
| Feature | This compound | Fmoc-Trp(For)-OH |
| Primary Application | Fmoc-SPPS | Boc-SPPS |
| Stability to TFA | Relatively stable; partial cleavage can occur with prolonged exposure. | Stable to repetitive TFA deprotection steps. |
| Key Advantage | Excellent prevention of indole alkylation by carbocations.[1] | Stability throughout the Boc-SPPS cycles.[1] |
| Major Disadvantage | Potential for premature partial deprotection with repeated TFA exposure. | Prone to formyl group migration, causing peptide truncation.[1][2] |
| Deprotection | Typically removed during final HF or strong acid cleavage. | Requires a separate basic treatment or specific scavengers during HF cleavage.[1][3] |
Quantitative Data Summary
Table 1: Side Reaction Profile
| Side Reaction | This compound | Fmoc-Trp(For)-OH | Reference |
| Indole Alkylation | Effectively suppressed. | Offers protection, but less effective than Boc. | [1] |
| Formyl Group Migration | Not applicable. | Can occur at a rate of up to 1% per minute, is sequence-dependent, and leads to N-terminally formylated truncated peptides. | [1][2] |
Table 2: Deprotection Efficiency
| Protecting Group | Deprotection Conditions | Efficiency | Reference |
| -Trp(Boc) | TFA/H₂O/CH₂Cl₂ (10:2:88) for 1 hour | ~69% | [4] |
| -Trp(For) | Base (e.g., piperidine, DMEDA) | Up to 95% with DMEDA | [1] |
| -Trp(For) | HF with scavengers (e.g., 1,2-ethanedithiol) | Complete | [3] |
Experimental Protocols
General Boc-SPPS Cycle
A typical Boc-SPPS cycle involves the following steps, which are repeated for each amino acid coupling.
Caption: General workflow of a Boc-SPPS cycle.
Incorporation of this compound in Boc-SPPS
-
Coupling: Dissolve this compound and an activating agent (e.g., HBTU/HOBt) in DMF. Add DIEA and add the mixture to the deprotected and neutralized peptide-resin. Allow the coupling to proceed for 1-2 hours.
-
Monitoring: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Fmoc Removal (if necessary at the end of synthesis for other modifications): Treat the resin with 20% piperidine in DMF.
-
Final Cleavage and Deprotection: Treat the peptide-resin with a strong acid cocktail, such as HF with appropriate scavengers (e.g., anisole), to cleave the peptide from the resin and remove the Trp(Boc) and other side-chain protecting groups.
Incorporation of Fmoc-Trp(For)-OH in Boc-SPPS
-
Coupling: Follow the same coupling procedure as for this compound.
-
Fmoc Removal: After coupling, the N-terminal Fmoc group is removed with 20% piperidine in DMF to allow for the continuation of the peptide chain elongation with the next Boc-protected amino acid.
-
Final Cleavage and Deprotection:
-
Two-step deprotection:
-
Cleave the peptide from the resin and remove other side-chain protecting groups using HF with scavengers.
-
Treat the cleaved, formyl-protected peptide with a nucleophile such as 10% piperidine in DMF to remove the formyl group.[5]
-
-
One-step deprotection: Use a cleavage cocktail containing HF and a thiol scavenger like 1,2-ethanedithiol (EDT) to simultaneously cleave the peptide and remove the formyl group.[3]
-
Deprotection Mechanisms and Side Reactions
This compound
The Boc group on the tryptophan indole is relatively stable to the TFA used in repetitive Nα-Boc deprotection steps but is readily cleaved by stronger acids like HF used in the final cleavage. This provides a good window of stability for its use in Boc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. Formation of truncated peptide by-products via sequence-specific formyl group transfer from Trp(For) residues to Nα in the course of Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
Analytical validation of Trp(Boc) incorporation into a peptide sequence
A Comparative Guide to the Analytical Validation of Trp(Boc) Incorporation in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the fidelity of the final product is paramount. The incorporation of tryptophan, with its reactive indole side chain, presents a significant challenge. This guide provides an objective comparison of using the tert-butyloxycarbonyl (Boc) protecting group for tryptophan [Trp(Boc)] versus other common strategies in solid-phase peptide synthesis (SPPS). We present supporting experimental data, detailed analytical methodologies, and visual workflows to aid in making informed decisions for your synthesis needs.
Data Presentation: Performance of Tryptophan Protecting Groups
The selection of a protecting group for the tryptophan indole side chain directly impacts the purity and yield of the final peptide. The primary challenge during peptide synthesis, particularly during the final cleavage from the resin, is the susceptibility of the tryptophan indole ring to alkylation by carbocations generated from other protecting groups (e.g., Pbf or Pmc from arginine)[1][2]. The following table summarizes the performance of common tryptophan protecting groups.
| Protecting Group | Synthesis Strategy | Key Advantages | Common Side Reactions Prevented | Potential Issues | Reported Yield/Purity |
| None (Unprotected) | Fmoc/Boc | Simplicity | - | Highly susceptible to oxidation and alkylation during TFA cleavage.[3] | Variable, often low purity in complex peptides. |
| Boc (tert-Butyloxycarbonyl) | Fmoc | Excellent prevention of indole alkylation, especially from Arg(Pbf/Pmc).[1][4] The Boc group is cleaved to a transient carbamic acid that continues to shield the indole ring.[1] | Alkylation from Arg(Pbf/Pmc), tert-butylation.[1] | Can be sensitive to repetitive mild acid treatments in some long syntheses. | Up to 90% deprotection yield.[1] Leads to higher purity crude product.[2] |
| For (Formyl) | Boc | Stable to moderate acid used for Nα-Boc removal. | Oxidation. | Potential for formyl group migration to a free Nα-amino group, leading to truncated peptides.[1] Requires specific deprotection conditions (base or strong acid with scavengers).[1] | Up to 95% deprotection yield with DMEDA.[1] |
| Mts (Mesitylene-2-sulfonyl) | Fmoc | - | - | As a sulfonyl-based group, it can be a source of reactive species that modify other residues. More acid-stable, requiring harsher cleavage conditions.[2] | Generally lower purity compared to Trp(Boc) due to potential side reactions.[2] |
Note: The reported yields are from various studies and may not be directly comparable due to different experimental conditions and peptide sequences.
Experimental Protocols
Accurate analytical validation is crucial to confirm the successful incorporation of Trp(Boc) and to assess the purity of the final peptide. Below are detailed methodologies for key experiments.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
RP-HPLC is the primary method for assessing the purity of the crude peptide and for purifying the final product.
1. Sample Preparation:
-
Dissolve the crude, lyophilized peptide in a suitable solvent, typically a mixture of water and acetonitrile (e.g., 50% MeCN) containing 0.1% trifluoroacetic acid (TFA).[2]
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates.
2. HPLC System and Conditions:
-
Column: A C18 stationary phase column is typically used.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a common starting point. The gradient should be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: Typically 1 mL/min for analytical columns.
-
Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (for the tryptophan indole ring).[5]
3. Data Analysis:
-
The purity of the peptide is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.
-
The retention time of the main peak can be used for identification purposes.
Protocol 2: Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is used to confirm that the synthesized peptide has the correct molecular weight, thereby verifying the incorporation of all amino acids, including Trp(Boc) prior to its removal.
1. Sample Preparation:
-
The peptide sample from the HPLC fraction collection or a portion of the crude product is diluted in an appropriate solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
2. Mass Spectrometry Analysis:
-
Ionization Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole analyzers are typical.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode. The expected m/z value for the protonated molecule [M+H]⁺ should be calculated and compared with the experimental result.
3. Data Interpretation:
-
The presence of a peak corresponding to the expected molecular weight confirms the identity of the peptide.
-
The absence of peaks corresponding to common side-products (e.g., +72 Da for tert-butylation of Trp) indicates a successful synthesis.
Protocol 3: Edman Degradation for Sequence Verification
Edman degradation is a method for sequencing a peptide from its N-terminus, providing ultimate confirmation of the amino acid sequence.[6][7]
1. Sample Preparation:
-
The purified peptide is loaded onto a protein sequencer. Typically, 10-100 pico-moles of the peptide are required.[7]
2. Sequencing Chemistry:
-
The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under basic conditions.
-
The derivatized N-terminal amino acid is cleaved under acidic conditions without breaking the other peptide bonds.
-
The cleaved amino acid derivative (a thiazolinone) is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid.[7]
3. Analysis:
-
The PTH-amino acid is identified by HPLC by comparing its retention time to that of known standards.
-
The cycle is repeated for the subsequent amino acids in the sequence.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for analytical validation and compare different tryptophan protection strategies.
References
A Comparative Yield Analysis of Tryptophan Derivatives in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tryptophan Derivatives in SPPS to Maximize Peptide Yield and Purity.
The synthesis of peptides containing tryptophan presents a significant challenge in Solid-Phase Peptide Synthesis (SPPS), primarily due to the susceptibility of the indole side chain to modification during acidic cleavage. The selection of an appropriate protecting group for the tryptophan residue is therefore a critical decision that directly impacts the final peptide yield and purity. This guide provides a comparative analysis of commonly used tryptophan derivatives in Fmoc-based SPPS, supported by experimental data and detailed protocols to aid in the strategic selection of the optimal building block for your research needs.
Performance Comparison of Tryptophan Derivatives
The choice of the side-chain protecting group for tryptophan is pivotal in mitigating unwanted side reactions, such as alkylation and oxidation, which can significantly reduce the yield of the desired peptide. The following table summarizes the performance of common tryptophan derivatives used in SPPS.
| Tryptophan Derivative | Protection Strategy | Reported Yield of Desired Peptide (%) | Key Advantages | Common Side Reactions Prevented |
| Fmoc-Trp-OH | Unprotected | ~70-78%[1] | Simplicity and lower cost of the amino acid derivative. | - |
| Fmoc-Trp(Boc)-OH | tert-Butyloxycarbonyl (Boc) | High (minimal side product formation)[1] | Excellent prevention of indole alkylation, especially from carbocations generated from Arg(Pbf/Pmc) protecting groups during TFA cleavage.[1][2] | Alkylation from Arg(Pbf/Pmc), tert-butylation.[2] |
| Fmoc-Trp(For)-OH | Formyl (For) | Up to 95% (deprotection yield)[2] | Stable in moderate acid; can be removed under basic conditions or with strong acid and scavengers. | Oxidation and some acid-catalyzed side reactions. |
Note: The reported yields are compiled from different studies and may not be directly comparable due to variations in peptide sequence, coupling conditions, and cleavage protocols. However, the data strongly indicates that the use of a side-chain protecting group, particularly the Boc group, significantly enhances the purity and overall yield of the final peptide product. Using unprotected tryptophan carries a high risk of side reactions, leading to the formation of adducts that are often difficult to separate from the desired peptide.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. The following are representative protocols for the key experiments cited in this guide.
General Solid-Phase Peptide Synthesis (SPPS) Protocol for a Tryptophan-Containing Peptide
This protocol outlines a standard manual synthesis cycle using Fmoc chemistry.
-
Resin Swelling and Preparation:
-
Place the desired resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.
-
For pre-loaded resins, proceed to Fmoc deprotection. For loading the first amino acid, follow established anchoring protocols specific to the resin type.
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the piperidine solution and repeat the treatment for an additional 10-20 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Repeat Cycles:
-
Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the peptide sequence. For the incorporation of tryptophan, the use of This compound is highly recommended for optimal results.
-
-
Final Fmoc Deprotection:
-
After the final amino acid coupling, perform a final Fmoc deprotection as described in Step 2.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry it under a vacuum.
-
Prepare a cleavage cocktail. A commonly used cocktail for peptides containing tryptophan is Reagent K : TFA/water/phenol/thioanisole/ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[1]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate for 2-4 hours at room temperature.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under a vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).[1]
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the molecular weight by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Protocol for Deprotection of the N-in-Formyl Group
This protocol details the specific removal of the formyl group from the tryptophan side chain.
-
Materials: Formyl-protected tryptophan-containing peptide, N,N'-dimethylethylenediamine (DMEDA), water.
-
Procedure:
-
Dissolve the formyl-protected peptide in water.
-
Add an excess of N,N'-dimethylethylenediamine (typically 1.5-3.0 equivalents) to the solution.
-
Stir the reaction at room temperature. A deprotection yield of up to 95% has been reported under these conditions.[2]
-
Monitor the reaction progress by HPLC.
-
Purify the deprotected peptide using chromatography.
-
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in the synthesis and potential biological relevance of tryptophan-containing peptides, the following diagrams illustrate the general experimental workflow for SPPS and a key signaling pathway involving tryptophan metabolites.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of a tryptophan-containing peptide.
Caption: Simplified overview of major tryptophan metabolic and signaling pathways.
References
Fmoc-Trp(Boc)-OH: A Superior Strategy for Preventing Arginine-Related Side Reactions in Peptide Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides containing both tryptophan (Trp) and arginine (Arg) residues presents a significant challenge in solid-phase peptide synthesis (SPPS). During the final trifluoroacetic acid (TFA)-mediated cleavage step, cationic species generated from the protecting groups on arginine's side chain can lead to unwanted modifications of the electron-rich indole ring of tryptophan. This guide provides a comprehensive comparison of the efficacy of Fmoc-Trp(Boc)-OH against other tryptophan derivatives in mitigating these side reactions, supported by experimental data and detailed protocols.
The Challenge: Tryptophan Modification by Arginine Protecting Groups
In Fmoc-based SPPS, arginine is commonly protected with bulky, acid-labile groups such as Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). During cleavage, these groups are removed, generating reactive carbocations. These cations can then electrophilically attack the indole ring of nearby tryptophan residues, leading to alkylated byproducts that are often difficult to separate from the desired peptide, thereby reducing the overall yield and purity.
The Solution: Indole Nitrogen Protection with this compound
Protecting the indole nitrogen of tryptophan with a tert-butyloxycarbonyl (Boc) group, as in this compound, offers a robust solution to this problem. The Boc group effectively shields the indole ring from electrophilic attack by the carbocations generated from the arginine side-chain protecting groups. This protection is stable throughout the synthesis and is cleanly removed during the final TFA cleavage, ensuring the integrity of the tryptophan residue.
Comparative Performance Data
The use of this compound significantly enhances the purity and yield of crude peptides containing both tryptophan and arginine, as demonstrated by comparative studies.
| Tryptophan Derivative Used | Arginine Protecting Group | Purity of Crude Peptide (Desired Peptide %) | Key Observations |
| Fmoc-Trp-OH (Unprotected) | Fmoc-Arg(Pmc)-OH | 70-78% | Significant side product formation (22-30%) due to Trp modification by the Pmc group was observed.[1] |
| Fmoc-Trp-OH (Unprotected) | Fmoc-Arg(Pbf)-OH | (Higher than Pmc) | While Pbf is less prone to side reactions than Pmc, the risk of Trp modification remains substantial without indole protection.[2] |
| This compound | Fmoc-Arg(Pbf)-OH | >95% | Sulfonyl modification of tryptophan is nearly eliminated, leading to a significantly purer crude product and higher yield.[2] |
Experimental Protocols
To provide a clear comparison, the following is a generalized protocol for the solid-phase synthesis of a model peptide containing both tryptophan and arginine, highlighting the key differences when using unprotected Fmoc-Trp-OH versus this compound.
Model Peptide Sequence: Ac-Tyr-Gly-Gly-Phe-Leu-Arg-Trp-Gly-NH₂
1. Resin Preparation:
-
Start with 100 mg of Rink Amide MBHA resin (0.5 mmol/g loading).
-
Swell the resin in dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and then dichloromethane (DCM) (2 x 1 min).
3. Amino Acid Coupling:
-
Standard Coupling: For all amino acids except Trp and Arg, dissolve 4 equivalents of the Fmoc-amino acid, 3.95 equivalents of HCTU, and 8 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF. Add to the resin and couple for 30-60 minutes.
-
Arginine Coupling: Use Fmoc-Arg(Pbf)-OH with the same coupling reagents and time.
-
Tryptophan Coupling (Comparative Step):
-
Method A (Unprotected): Use Fmoc-Trp-OH.
-
Method B (Protected): Use this compound.
-
-
After each coupling, wash the resin with DMF (3 x 1 min) and DCM (2 x 1 min). A Kaiser test can be performed to ensure complete coupling.
4. Acetylation of N-terminus:
-
After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:2:3) for 30 minutes.
-
Wash the resin with DMF and DCM and dry under vacuum.
5. Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).
-
Add the cleavage cocktail to the dried resin (10 mL/g of resin) and gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
6. Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Analyze the purity by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Confirm the identity of the desired product and any side products by mass spectrometry.
Visualizing the Protective Mechanism
The following diagrams illustrate the pathway of the side reaction and the protective role of the Boc group on the tryptophan indole ring.
Caption: Side reaction pathway showing alkylation of unprotected tryptophan.
Caption: Protective mechanism of this compound preventing side reactions.
Conclusion
The experimental evidence strongly supports the use of this compound as the superior choice for the synthesis of peptides containing both tryptophan and arginine residues. By effectively protecting the tryptophan indole ring from electrophilic attack by carbocations generated from arginine protecting groups, this compound significantly minimizes the formation of deleterious side products. This leads to a purer crude peptide, simplifies downstream purification efforts, and ultimately results in a higher yield of the desired product. For researchers aiming for high-quality, arginine- and tryptophan-containing peptides, the incorporation of this compound into their synthetic strategy is highly recommended.
References
A Comparative Guide to Spectroscopic Methods for Characterizing Peptides with Trp(Boc)
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the accurate characterization of intermediates is paramount to ensure the integrity of the final product. When dealing with peptides containing tryptophan protected with a tert-butyloxycarbonyl (Boc) group, Trp(Boc), a variety of spectroscopic methods can be employed. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques, supported by experimental data and detailed protocols.
Overview of Characterization Methods
The primary goal of characterizing Trp(Boc)-containing peptides is to confirm the presence and integrity of the Boc protecting group, verify the amino acid sequence, and assess purity. While NMR spectroscopy offers the most detailed structural information, other methods like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy provide complementary and often more rapid analyses.
Quantitative Data Comparison
The following tables summarize the key quantitative data for the characterization of a model dipeptide, Boc-Trp-Phe-OMe, and the changes observed upon Boc deprotection. This data provides a clear indication of the spectroscopic signatures associated with the Trp(Boc) moiety.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Boc-Trp-Phe-OMe vs. Trp-Phe-OMe [1]
| Proton Assignment | Boc-Trp-Phe-OMe (Predicted) | Trp-Phe-OMe (Predicted) | Key Differences upon Deprotection |
| Boc (CH₃)₃ | ~1.40 (s, 9H) | Absent | Disappearance of the large singlet peak confirms deprotection. |
| Trp α-CH | ~4.4 (m, 1H) | ~3.8 (m, 1H) | Upfield shift due to the removal of the electron-withdrawing Boc group. |
| Phe α-CH | ~4.7 (m, 1H) | ~4.6 (m, 1H) | Minimal change as it is distant from the modification site. |
| Amide NH | ~6.2 (d, 1H) | ~8.1 (d, 1H) | Downfield shift of the amide proton. |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Boc-Trp-Phe-OMe vs. Trp-Phe-OMe [1]
| Carbon Assignment | Boc-Trp-Phe-OMe (Predicted) | Trp-Phe-OMe (Predicted) | Key Differences upon Deprotection |
| Boc C(CH₃)₃ | ~28.5 | Absent | Disappearance of the Boc methyl carbons. |
| Boc C(CH₃)₃ | ~80.0 | Absent | Disappearance of the Boc quaternary carbon. |
| Boc C=O | ~156.0 | Absent | Disappearance of the Boc carbamate carbonyl. |
| Trp α-C | ~54.0 | ~56.0 | Upfield shift upon deprotection. |
Table 3: Mass Spectrometry Data for Boc-Trp-Phe-OMe vs. Trp-Phe-OMe [1]
| Parameter | Boc-Trp-Phe-OMe | Trp-Phe-OMe | Key Differences upon Deprotection |
| Molecular Weight | 521.6 g/mol | 421.5 g/mol | A mass difference of 100.1 g/mol , corresponding to the Boc group. |
| Expected [M+H]⁺ | ~522.2 | ~422.2 | The parent ion peak shifts accordingly. |
Table 4: Infrared (IR) Spectroscopy Data for Boc-Trp-Phe-OMe vs. Trp-Phe-OMe [1]
| Vibrational Mode | Boc-Trp-Phe-OMe (cm⁻¹) | Trp-Phe-OMe (cm⁻¹) | Key Differences upon Deprotection |
| N-H Stretch (Amine) | Absent | ~3300-3500 | Appearance of a primary amine stretch. |
| N-H Stretch (Amide & Indole) | ~3300-3400 | ~3300-3400 | Overlap with the new amine N-H stretch. |
| C=O Stretch (Boc) | ~1690 | Absent | Disappearance of the Boc carbamate carbonyl stretch. |
| C=O Stretch (Amide I) | ~1650 | ~1650 | Minimal change. |
| C=O Stretch (Ester) | ~1740 | ~1740 | Minimal change. |
Table 5: UV-Visible (UV-Vis) Spectroscopy Data for Boc-Trp-Phe-OMe vs. Trp-Phe-OMe [1]
| Parameter | Boc-Trp-Phe-OMe | Trp-Phe-OMe | Key Differences upon Deprotection |
| λmax (Tryptophan) | ~280 nm | ~280 nm | The primary absorbance is due to the tryptophan indole ring and is not significantly affected by Boc deprotection. |
| λmax (Phenylalanine) | ~260 nm | ~260 nm | The phenylalanine absorbance is often a shoulder on the tryptophan peak and is also unaffected. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the Trp(Boc)-containing peptide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., TMS) for chemical shift referencing.
1D ¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Number of Scans: 16-64.
-
Spectral Width: 12-16 ppm.
-
Relaxation Delay: 1-2 seconds.
1D ¹³C NMR Acquisition:
-
Spectrometer: 400 MHz or higher with a proton-decoupled probe.
-
Number of Scans: 1024-4096.
-
Spectral Width: 200-250 ppm.
-
Relaxation Delay: 2-5 seconds.
2D NMR (COSY, HSQC) Acquisition:
-
COSY: 256-512 increments in the indirect dimension, 8-16 scans per increment.
-
HSQC: 128-256 increments in the indirect dimension, 16-64 scans per increment.
High-Performance Liquid Chromatography (HPLC)
Sample Preparation:
-
Prepare a stock solution of the peptide at 1 mg/mL in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).[2]
-
Filter the sample to remove any particulate matter.[2]
Instrumentation and Method:
-
System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A shallow gradient is often optimal for peptides, for example, a linear gradient from 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
Mass Spectrometry (LC-MS)
Sample Preparation:
-
Prepare a stock solution of the peptide at 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase.
Instrumentation and Method:
-
System: LC-MS system with an electrospray ionization (ESI) source.
-
Chromatography: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient for separating the peptide of interest.
-
Mass Spectrometry: Acquire data in positive ion mode over a mass range that includes the expected molecular weights of the protected and any potential deprotected or side products.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:
-
Solid (ATR): Place a small amount of the solid peptide sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Solid (KBr pellet): Mix 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) and press into a transparent pellet.
Instrumentation and Data Acquisition:
-
System: A standard FTIR spectrometer.
-
Data Collection: Collect a background spectrum and then the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
UV-Visible Spectroscopy
Sample Preparation:
-
Prepare a stock solution of the peptide in a UV-transparent solvent such as ethanol or water.
-
Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0.[1]
Instrumentation and Data Acquisition:
-
System: A double-beam UV-Vis spectrophotometer.
-
Data Collection: Scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).[1]
Visualization of Workflows and Relationships
The following diagrams illustrate the general workflow for peptide characterization and the decision-making process for selecting an appropriate analytical method.
Caption: General workflow for synthesis and characterization of Trp(Boc) peptides.
Caption: Decision tree for selecting a characterization method for Trp(Boc) peptides.
Comparison of Methods
NMR Spectroscopy:
-
Strengths: Provides the most detailed structural information, including the stereochemistry and conformation of the peptide.[3] It is non-destructive, allowing the sample to be recovered.[3] Both ¹H and ¹³C NMR are excellent for confirming the presence of the Boc group through its characteristic signals. 2D NMR techniques like COSY and HSQC can be used to assign all proton and carbon signals, confirming the peptide sequence.
-
Weaknesses: Relatively low sensitivity compared to mass spectrometry, requiring several milligrams of sample.[4][5] The complexity of spectra increases significantly with the size of the peptide, which can make interpretation challenging.[6]
-
Best For: Unambiguous structure elucidation, conformational analysis, and final characterization of a purified peptide.
HPLC:
-
Strengths: Excellent for assessing the purity of a peptide sample and for quantification. It is a robust and widely used technique in peptide analysis.[7]
-
Weaknesses: Provides limited structural information. Retention time alone is not sufficient for definitive identification.
-
Best For: Routine purity checks, monitoring reaction progress (e.g., deprotection), and purification.
Mass Spectrometry:
-
Strengths: Extremely high sensitivity, requiring very small amounts of sample.[4][5] Provides accurate molecular weight information, which is crucial for confirming the identity of the peptide and the presence or absence of the Boc group.[1]
-
Weaknesses: Does not provide information on the three-dimensional structure. Ionization can sometimes be challenging for certain peptides.
-
Best For: Rapid confirmation of molecular weight, identification of impurities, and reaction monitoring.
FTIR Spectroscopy:
-
Strengths: A quick and simple method for identifying the presence of specific functional groups.[1] The disappearance of the characteristic Boc carbonyl stretch around 1690 cm⁻¹ is a clear indicator of successful deprotection.[1]
-
Weaknesses: Provides limited information on the overall peptide structure and sequence. The amide I and II bands can be broad and overlap with other signals.[8]
-
Best For: Rapid confirmation of the presence or removal of the Boc protecting group.
UV-Vis Spectroscopy:
-
Strengths: A simple and rapid method for quantifying peptides containing chromophores like tryptophan.[9] It is non-destructive.
-
Weaknesses: Provides very limited structural information. The absorbance of the tryptophan side chain is largely unaffected by the Boc group, making this method unsuitable for monitoring Boc deprotection directly.[1]
-
Best For: Quantification of purified Trp-containing peptides.
Conclusion
The characterization of peptides containing Trp(Boc) is best achieved through a combination of spectroscopic methods. While NMR provides the most comprehensive structural information, its lower throughput and higher sample requirement make it ideal for in-depth analysis of the final, purified product. For routine analysis, monitoring reaction progress, and assessing purity, a combination of HPLC and Mass Spectrometry is highly effective and efficient. FTIR offers a rapid and straightforward method for confirming the presence or absence of the Boc group. The choice of method ultimately depends on the specific information required at each stage of the research and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 6. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research | Springer Nature Experiments [experiments.springernature.com]
- 7. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 8. The conformational analysis of peptides using Fourier transform IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
The Strategic Advantage of Fmoc-Trp(Boc)-OH in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals embarking on large-scale peptide synthesis, the choice of raw materials is a critical determinant of efficiency, purity, and overall cost. Among the crucial decisions is the selection of a protecting group strategy for sensitive amino acid residues. Tryptophan, with its reactive indole side chain, presents a significant challenge. This guide provides a comprehensive cost-benefit analysis of utilizing Fmoc-Trp(Boc)-OH, comparing its performance against key alternatives: Fmoc-Trp(For)-OH and unprotected Fmoc-Trp-OH.
The indole ring of tryptophan is highly susceptible to modification under the acidic conditions typically employed during the cleavage step of Solid-Phase Peptide Synthesis (SPPS).[1][2] Electrophilic species generated from the cleavage of other side-chain protecting groups or the resin linker can attack the electron-rich indole ring, leading to byproducts that are often difficult to separate from the target peptide, thereby reducing yield and purity.[2] Protecting the indole nitrogen is therefore a crucial strategy to mitigate these side reactions.[2]
Performance Comparison of Tryptophan Derivatives
The use of N-in-tert-butyloxycarbonyl (Boc) protected Fmoc-L-tryptophan (this compound) has become a widely adopted and effective method to prevent the alkylation of the tryptophan indole ring by carbocations generated during trifluoroacetic acid (TFA) cleavage.[1][3] This protection is particularly critical in peptide sequences containing arginine residues, as the cleavage of its bulky side-chain protecting groups is a major source of these reactive carbocations.[4][5]
While direct, quantitative, side-by-side comparisons in the synthesis of the same peptide under identical large-scale conditions are not extensively available in published literature, the following table summarizes the key performance characteristics based on known chemical properties and general observations in peptide synthesis.
| Feature | This compound | Fmoc-Trp(For)-OH | Fmoc-Trp-OH (Unprotected) |
| Protection Against Alkylation | Excellent protection against acid-catalyzed side reactions during TFA cleavage.[1][3] | Good protection, but the formyl group is more labile than Boc and can be partially cleaved under certain conditions. | No protection; highly susceptible to alkylation and other side reactions.[1] |
| Side-Product Formation | Minimizes the formation of tryptophan adducts, leading to a cleaner crude product.[4][5] | Can lead to formylation-related side products and potential deformylation during synthesis or workup. | Significant formation of various side-products, complicating purification.[1] |
| Crude Peptide Purity | Generally high, often >80-90% for well-optimized syntheses. | Moderate to high, dependent on the peptide sequence and cleavage conditions. | Variable and often low, requiring extensive purification. |
| Overall Yield | Higher effective yield of the desired pure peptide due to reduced side reactions.[4][5] | Generally lower than with Boc protection due to potential side reactions and purification losses. | Significantly lower yield of the pure product. |
| Cleavage Conditions | Compatible with standard TFA cleavage cocktails. The Boc group is readily removed.[1] | Requires specific cleavage conditions to ensure complete and clean removal of the formyl group. | Standard cleavage cocktails can exacerbate side reactions. |
Cost-Benefit Analysis
While this compound has a higher initial purchase price compared to unprotected Fmoc-Trp-OH, its use often leads to significant downstream cost savings in large-scale synthesis. The higher purity of the crude peptide reduces the time and resources required for purification, which is often a major bottleneck and cost driver in peptide manufacturing.
| Tryptophan Derivative | Relative Cost per Gram (Approximate) | Downstream Costs (Purification, Labor, Solvents) | Overall Cost-Effectiveness in Large-Scale Synthesis |
| This compound | High | Low | High |
| Fmoc-Trp(For)-OH | Moderate to High | Moderate | Moderate |
| Fmoc-Trp-OH | Low | High | Low |
Note: Relative costs are based on publicly available information from various chemical suppliers in late 2025 and are subject to change. For exact pricing, please consult with suppliers.
Experimental Protocols
A generalized experimental workflow for the incorporation of tryptophan using the different derivatives in a large-scale SPPS campaign is outlined below.
Resin Swelling and Preparation
-
Resin: Fmoc-compatible resin (e.g., Rink Amide, Wang).
-
Procedure:
Fmoc Deprotection
-
Reagent: 20% Piperidine in DMF (v/v).
-
Procedure:
-
Add the 20% piperidine solution to the swollen resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).[1]
-
Amino Acid Coupling
-
Materials:
-
This compound, Fmoc-Trp(For)-OH, or Fmoc-Trp-OH (2-4 equivalents).
-
Coupling reagent (e.g., HBTU, HATU, DIC) (2-4 equivalents).
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA)) (4-8 equivalents).
-
DMF.
-
-
Procedure:
-
Dissolve the Fmoc-amino acid and coupling reagent in DMF.
-
Add the base to pre-activate the amino acid solution for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor coupling completion with a ninhydrin test. Repeat coupling if necessary.[1]
-
Cleavage and Deprotection
-
Cleavage Cocktail (General for this compound and Fmoc-Trp-OH):
-
TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). TIS is a scavenger to trap carbocations.
-
-
Cleavage Cocktail (for Fmoc-Trp(For)-OH):
-
A specific cocktail may be required to ensure clean removal of the formyl group. A common approach is to use a standard TFA-based cocktail followed by a separate deformylation step if necessary.
-
-
Procedure:
-
Wash the peptide-resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide under vacuum.
-
Visualizing the Rationale and Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Figure 1: General workflow of Solid-Phase Peptide Synthesis (SPPS).
Figure 2: Signaling pathway of tryptophan side reactions during TFA cleavage.
Figure 3: Logical flow of the cost-benefit analysis for tryptophan derivatives.
Conclusion and Recommendation
For the majority of large-scale peptide synthesis applications, particularly for therapeutic peptides where purity and batch-to-batch consistency are paramount, This compound offers the most robust and cost-effective solution. While the initial investment in this protected amino acid is higher, the significant reduction in side-product formation leads to a cleaner crude product.[4][5] This, in turn, simplifies and shortens the downstream purification process, resulting in substantial savings in terms of time, labor, and solvent consumption. The improved yield of the final, pure peptide further enhances its economic advantage.
The use of unprotected Fmoc-Trp-OH is generally not recommended for large-scale synthesis of complex peptides due to the high risk of side reactions and the subsequent challenges and costs associated with purification.[1] Fmoc-Trp(For)-OH can be a viable alternative in some cases, but the lability of the formyl group requires careful optimization of synthesis and cleavage conditions to avoid side reactions.
Ultimately, the strategic selection of this compound is a proactive measure to ensure a more efficient, predictable, and economically viable large-scale peptide manufacturing process.
References
Safety Operating Guide
Proper Disposal of Fmoc-Trp(Boc)-OH: A Guide for Laboratory Professionals
Effective management and disposal of chemical reagents are critical for ensuring laboratory safety and environmental protection. This guide provides comprehensive, step-by-step procedures for the proper disposal of Fmoc-Trp(Boc)-OH, a protected amino acid commonly utilized in peptide synthesis. Adherence to these protocols is essential for minimizing risks to personnel and the environment.
Understanding the Hazards
This compound is classified with specific environmental and health hazards. It is crucial to recognize these risks before handling the compound for disposal. Key hazards include:
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[1][2]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1][2]
Due to these hazards, this compound is designated as an environmentally hazardous substance.[1]
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment to prevent exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A laboratory coat or chemical-resistant apron. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) should be used if there is a risk of generating dust. |
Step-by-Step Disposal Procedure
The fundamental principle for the disposal of this compound is to manage it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular municipal trash. [3]
Step 1: Waste Collection
-
Collect all solid waste containing this compound, including residual amounts, empty containers, and contaminated materials (e.g., weighing paper, gloves, and spill cleanup materials).
-
Place the collected waste into a designated, compatible, and clearly labeled hazardous waste container.[3] The container should be made of a non-reactive material, such as high-density polyethylene (HDPE).[3]
-
Ensure the container is kept tightly closed when not in use to prevent the release of dust or vapors.[4]
Step 2: Labeling
-
The hazardous waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Skin Sensitizer," "Environmentally Hazardous")
-
The date when the waste was first added to the container.
-
Step 3: Storage
-
Store the sealed hazardous waste container in a designated hazardous waste accumulation area.
-
This area must be well-ventilated, secure, and separate from incompatible materials, particularly oxidizing agents.[5]
-
The storage temperature should be cool, ideally between 2-8°C, as recommended for the pure compound.[4]
Step 4: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Accidental Release Measures
In the event of a spill, adhere to the following cleanup protocol:
-
Evacuate and Secure: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spillage from entering drains, sewers, or watercourses.[2]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly.
Hazard and Transportation Data Summary
For logistical and safety purposes, key quantitative and classification data for this compound are summarized below.
| Identifier | Classification |
| GHS Hazard Statements | H317: May cause an allergic skin reaction.[1][2] H411: Toxic to aquatic life with long lasting effects.[1][2] |
| UN Number | UN3077[1] |
| Proper Shipping Name | ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (this compound)[1] |
| Storage Class Code | 11 - Combustible Solids |
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Fmoc-Trp(Boc)-OH
This guide provides critical safety, handling, and disposal information for Fmoc-Trp(Boc)-OH (CAS 143824-78-6), a key reagent in peptide synthesis. Adherence to these protocols is essential for ensuring the safety of laboratory personnel and minimizing environmental impact.
Hazard Identification and Classification: this compound is classified as a potential skin sensitizer and is considered toxic to aquatic life with long-lasting effects.[1][2][3] It is imperative to handle this compound with appropriate caution to avoid direct contact and environmental release.
Personal Protective Equipment (PPE)
Before handling this compound in any form, the following personal protective equipment must be worn:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and potential sensitization.[3] |
| Body Protection | A laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or equivalent. | Required when handling the solid powder to prevent inhalation of dust particles.[4] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing of Solid this compound:
-
Step 1: Engineering Controls: Work within a chemical fume hood or a well-ventilated area to minimize inhalation exposure.[2][3]
-
Step 2: Don PPE: Put on all required personal protective equipment as listed in the table above.
-
Step 3: Tare Weighing Vessel: Place a clean, dry weighing paper or boat on an analytical balance and tare the balance.
-
Step 4: Dispense Solid: Carefully scoop the desired amount of this compound powder onto the weighing vessel. Avoid generating dust. If dust is generated, ensure the fume hood sash is at the appropriate height and your respiratory protection is properly fitted.
-
Step 5: Record Weight: Accurately record the weight of the compound.
-
Step 6: Clean Up: Immediately clean any spills on the balance and surrounding area using a soft brush or a damp cloth, ensuring the cleaning materials are disposed of as contaminated solid waste.
2. Dissolving this compound:
-
Step 1: Select Appropriate Solvent: Use a suitable solvent as specified in your experimental protocol (e.g., dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)).
-
Step 2: Transfer Solid: Carefully transfer the weighed solid into the reaction vessel.
-
Step 3: Add Solvent: Add the appropriate volume of solvent to the reaction vessel.
-
Step 4: Dissolution: Gently swirl or stir the mixture until the solid is completely dissolved. Avoid splashing.
Disposal Plan: Step-by-Step Waste Management
Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure regulatory compliance.
1. Solid Waste Disposal (Unused Reagent, Contaminated Weighing Paper, etc.):
-
Step 1: Collection: Collect all solid waste contaminated with this compound in a designated, clearly labeled hazardous waste container.[5]
-
Step 2: Labeling: The container must be labeled as "Hazardous Chemical Waste" and include the full chemical name: "this compound".
-
Step 3: Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.
2. Liquid Waste Disposal (Solutions containing this compound):
-
Step 1: Collection: Collect all liquid waste containing this compound in a sealed, compatible, and clearly labeled waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Step 2: Labeling: Label the container with "Hazardous Chemical Waste," the chemical name "this compound," and the solvent(s) used.
-
Step 3: Storage: Store the sealed liquid waste container in a designated hazardous waste accumulation area, within secondary containment to prevent spills.
3. Contaminated PPE and Consumables Disposal (Gloves, Pipette Tips, etc.):
-
Step 1: Collection: Place all used gloves, pipette tips, and other contaminated consumables into a designated hazardous waste container for solid waste.
-
Step 2: Labeling and Storage: Follow the same labeling and storage procedures as for solid waste.
4. Final Disposal:
-
Step 1: Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of all waste containers.
-
Step 2: Documentation: Maintain accurate records of the amount of this compound disposed of and the date of disposal.
Experimental Workflow and Safety Protocol Visualization
Caption: Workflow for the safe handling and disposal of this compound.
Logical Relationship of Safety Measures
Caption: Relationship between hazards and control measures for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
